molecular formula C24H29NO5 B557330 Fmoc-N-Me-Thr(tBu)-OH CAS No. 117106-20-4

Fmoc-N-Me-Thr(tBu)-OH

Cat. No.: B557330
CAS No.: 117106-20-4
M. Wt: 411.5 g/mol
InChI Key: VIUVLZHFMIFLHU-VFNWGFHPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-Me-Thr(tBu)-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H29NO5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUVLZHFMIFLHU-VFNWGFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426643
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117106-20-4
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117106-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-Me-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Thr(tBu)-OH is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The incorporation of N-methylated amino acids, such as this threonine derivative, can significantly enhance the therapeutic properties of peptides. N-methylation of the peptide backbone has been shown to improve metabolic stability, increase cell permeability, and influence the conformation of the peptide, which can lead to enhanced biological activity and better control over receptor binding and enzyme inhibition. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.

Core Chemical and Physical Properties

This compound is a white to off-white powder or crystalline solid. Its chemical structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus, a methyl group on the alpha-amino nitrogen, and a tert-butyl (tBu) protecting group on the side-chain hydroxyl group of threonine.

Table 1: General Chemical Properties
PropertyValueReference
CAS Number 117106-20-4[1][2][3]
Molecular Formula C24H29NO5[1][3][4]
Molecular Weight 411.49 g/mol [1][3]
Appearance Powder or crystals[3]
Storage Temperature 2-8°C[3]
Table 2: Physical and Spectroscopic Properties
PropertyValueReference
Melting Point 220-225 °C
Optical Activity [α]22/D +16.0° (c = 0.5% in methanol)
Boiling Point 562.4±50.0 °C at 760 mmHg[4]
Density 1.2±0.1 g/cm3 [4]
Flash Point 293.9±30.1 °C[4]
Table 3: Solubility
SolventSolubilityReference
Dimethylformamide (DMF) Clearly soluble (25 mmole in 50 ml)
Dimethyl sulfoxide (DMSO) 100 mg/mL (251.60 mM)[5]
Water Slightly soluble[6]

Experimental Protocols

The primary application of this compound is in Fmoc solid-phase peptide synthesis. Below are key experimental methodologies for its synthesis and utilization.

Synthesis of this compound using 2-CTC Resin

A reported method for the synthesis of Fmoc-N-Me-amino acids utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This solid-phase approach offers high yields and purity.[7][8][9]

Materials:

  • Fmoc-Thr(tBu)-OH

  • 2-Chlorotrityl chloride (2-CTC) resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfate or methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Loading of Fmoc-Thr(tBu)-OH onto 2-CTC resin: The carboxylic acid of Fmoc-Thr(tBu)-OH is anchored to the 2-CTC resin.

  • Fmoc deprotection: The Fmoc group is removed from the resin-bound amino acid using a solution of piperidine in NMP.

  • o-NBS protection: The liberated α-amino group is then protected with o-NBS-Cl. The o-NBS group acidifies the N-H proton, facilitating the subsequent methylation step.

  • N-methylation: The resin-bound amino acid is treated with a methylating agent (dimethyl sulfate or methyl iodide) in the presence of a base to achieve N-methylation.

  • o-NBS deprotection: The o-NBS group is removed using a solution of 2-mercaptoethanol and DBU in NMP.

  • Cleavage from resin: The final this compound product is cleaved from the 2-CTC resin.

Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide, Wang) with a growing peptide chain (N-terminus deprotected)

  • Coupling reagents (e.g., HBTU, HOBt, or DIC, OxymaPure)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Swelling: The resin is swelled in DMF.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with 20% piperidine in DMF to expose the free amine. The resin is then washed thoroughly.

  • Activation of this compound: In a separate vessel, this compound is pre-activated by dissolving it in DMF with coupling reagents and a base.

  • Coupling: The activated this compound solution is added to the resin. The mixture is agitated to allow the coupling reaction to proceed to completion.

  • Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.

  • Monitoring: A qualitative test (e.g., Kaiser test) can be performed to ensure the completion of the coupling reaction. The cycle of deprotection and coupling is repeated for subsequent amino acids.

Visualizations

Chemical Structure and Functional Groups

G cluster_Thr N-Me-Thr(tBu) Core N N Ca N->Ca C C' Ca->C Cb Ca->Cb COOH Carboxylic Acid (-OH) C->COOH O_tBu O Cb->O_tBu Me_side CH3 Cb->Me_side tBu tBu O_tBu->tBu Fmoc Fmoc Group Fmoc->N Amide bond N_Me N-Methyl Group (CH3) N_Me->N label_N_Me Enhances stability & cell permeability label_Fmoc N-terminal protecting group label_tBu Side-chain protecting group label_COOH Forms peptide bond

Caption: Structure of this compound with key functional groups.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start: Resin with N-terminal Fmoc-protected peptide deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 3. Coupling to Resin wash1->coupling activation 2. Activation of this compound (Coupling Reagents + Base in DMF) activation->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test (Optional) Check for free amines wash2->kaiser_test kaiser_test->coupling Positive (Incomplete) next_cycle Continue with next Fmoc-amino acid kaiser_test->next_cycle Negative (Complete) next_cycle->deprotection Repeat Cycle cleavage Final Cleavage from Resin & Side-chain Deprotection next_cycle->cleavage Final Amino Acid Added end Purified Peptide cleavage->end

Caption: General workflow for incorporating this compound in SPPS.

Applications in Drug Development

The use of this compound and other N-methylated amino acids is a strategic approach in peptidomimetic drug design. The introduction of N-methylation can confer several advantageous properties to a peptide therapeutic:

  • Enhanced Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Improved Membrane Permeability: The reduction in the number of hydrogen bond donors can lead to increased lipophilicity and improved passive diffusion across cell membranes.

  • Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for its target.

While specific signaling pathways for peptides containing this compound are not extensively documented in publicly available literature, the general classes of peptides where this modification is beneficial are well-established. These include peptide-based therapeutics targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes, where precise conformational control is paramount for activity.

Conclusion

This compound is a specialized and highly valuable building block for the synthesis of modified peptides with improved pharmacological properties. Its use in solid-phase peptide synthesis allows for the creation of novel peptide therapeutics with enhanced stability, permeability, and biological activity. The detailed chemical properties and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and synthesis of next-generation peptide-based drugs.

References

An In-depth Technical Guide to Fmoc-N-Me-Thr(tBu)-OH: Structure, Synthesis, and Application in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-N-Me-Thr(tBu)-OH, a crucial building block in modern peptide synthesis. The inclusion of N-methylated amino acids in peptide structures is a key strategy for enhancing their therapeutic properties. N-methylation can improve metabolic stability, increase cell permeability, and modulate the conformation of peptides, making them more effective as drug candidates.[1][2][3][4] This document details the structure and properties of this compound, provides a detailed protocol for its synthesis, and outlines its application in solid-phase peptide synthesis (SPPS).

Core Compound Structure and Properties

This compound is a derivative of the amino acid threonine, featuring three key modifications for its application in peptide synthesis:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: This protecting group on the N-terminus is stable under acidic conditions but readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids in SPPS.

  • N-Methyl (N-Me) group: The methylation of the backbone amide nitrogen provides steric hindrance that can protect against enzymatic degradation and can influence the peptide's secondary structure.

  • tert-Butyl (tBu) group: This bulky protecting group on the hydroxyl side chain of threonine prevents unwanted side reactions during synthesis and is typically removed under acidic conditions during the final cleavage from the solid support.

The structural combination of these groups makes this compound a valuable reagent for the synthesis of complex and therapeutically relevant peptides.

Physicochemical Data
PropertyValueReference
Chemical Formula C₂₄H₂₉NO₅
Molecular Weight 411.49 g/mol
Appearance White to off-white powder
CAS Number 117106-20-4
Melting Point 220-225 °C
Optical Activity [α]²²/D +16.0°, c = 0.5% in methanol

Experimental Protocols

Synthesis of this compound

A recently developed protocol allows for the efficient solid-phase synthesis of this compound from its precursor, Fmoc-Thr(tBu)-OH, using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[5][6] This method offers high yields and purity.[5][6]

Materials:

  • Fmoc-Thr(tBu)-OH

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Piperidine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • 2-Mercaptoethanol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Loading of Fmoc-Thr(tBu)-OH onto 2-CTC Resin:

    • Swell the 2-CTC resin in DCM.

    • Dissolve Fmoc-Thr(tBu)-OH and DIPEA in DCM.

    • Add the amino acid solution to the resin and agitate.

    • Cap any unreacted sites on the resin using a solution of DCM/MeOH/DIPEA.

  • Fmoc Deprotection:

    • Wash the resin with DCM and then with dimethylformamide (DMF).

    • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group.

  • Sulfonamide Protection:

    • Wash the resin with DMF and DCM.

    • Treat the resin with a solution of o-NBS-Cl and collidine in DCM to protect the free amine.

  • N-Methylation:

    • Wash the resin with DCM and DMF.

    • Treat the resin with a solution of DBU and either MeI or DMS in DMF. This step is repeated until methylation is complete, as monitored by HPLC.

  • Sulfonamide Deprotection:

    • Wash the resin with DMF and DCM.

    • Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS group.

  • Final Fmoc Protection:

    • Wash the resin with DMF and DCM.

    • Treat the resin with a solution of Fmoc-OSu and DIPEA in DCM to re-introduce the Fmoc group.

  • Cleavage from Resin:

    • Wash the resin with DCM.

    • Cleave the this compound from the resin using a mild solution of 1% TFA in DCM.

    • Collect the cleavage solution and evaporate the solvent to obtain the final product.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a general workflow for incorporating this compound into a peptide chain using an automated peptide synthesizer.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Other required Fmoc-protected amino acids

  • DMF

  • DCM

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Activator base (e.g., DIPEA, Collidine)

  • Cleavage cocktail (e.g., TFA/TIS/Water)

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

  • Coupling:

    • Pre-activate this compound by dissolving it with a coupling reagent and an activator base in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Once the peptide chain is fully assembled, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the tBu and other acid-labile side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_resin 2-CTC Resin cluster_reagents Reagents Resin 2-CTC Resin Loaded_Resin Fmoc-Thr(tBu)-Resin Resin->Loaded_Resin Deprotected_Resin H-Thr(tBu)-Resin Loaded_Resin->Deprotected_Resin Sulfonated_Resin oNBS-Thr(tBu)-Resin Deprotected_Resin->Sulfonated_Resin Methylated_Resin oNBS-NMe-Thr(tBu)-Resin Sulfonated_Resin->Methylated_Resin Desulfonated_Resin H-NMe-Thr(tBu)-Resin Methylated_Resin->Desulfonated_Resin Final_Resin Fmoc-NMe-Thr(tBu)-Resin Desulfonated_Resin->Final_Resin Final_Product This compound Final_Resin->Final_Product Fmoc_Thr Fmoc-Thr(tBu)-OH + DIPEA Fmoc_Thr->Loaded_Resin Loading Piperidine 20% Piperidine in DMF Piperidine->Deprotected_Resin Fmoc Deprotection oNBS o-NBS-Cl + Collidine oNBS->Sulfonated_Resin Sulfonamide Protection Methylating DBU + MeI/DMS Methylating->Methylated_Resin N-Methylation Deprotecting_Sulf 2-Mercaptoethanol + DBU Deprotecting_Sulf->Desulfonated_Resin Sulfonamide Deprotection Fmoc_OSu Fmoc-OSu + DIPEA Fmoc_OSu->Final_Resin Fmoc Protection TFA 1% TFA in DCM TFA->Final_Product Cleavage

Caption: Solid-phase synthesis of this compound.

General SPPS Cycle for Peptide Elongation

SPPS_Cycle Start Start with Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End_Cycle Elongated Peptide Chain Wash2->End_Cycle End_Cycle->Fmoc_Deprotection Repeat for next amino acid

Caption: Standard cycle for solid-phase peptide synthesis.

Bioactivity of N-Methylated Peptides in a Signaling Context

While specific signaling pathways for peptides containing N-methylated threonine are diverse and depend on the overall peptide sequence, the general mechanism of action for many bioactive peptides involves interaction with cell surface receptors. The N-methylation of threonine can enhance this interaction and subsequent signaling.

Signaling_Pathway cluster_cell Target Cell Peptide N-Methylated Peptide (e.g., containing N-Me-Thr) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Membrane Cell Membrane Second_Messenger Second Messenger Production (e.g., cAMP) G_Protein->Second_Messenger Activation Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Kinase_Cascade->Cellular_Response Phosphorylation Events

Caption: Generic cell signaling pathway for a bioactive peptide.

Conclusion

This compound is a key reagent for the synthesis of peptides with enhanced therapeutic potential. Its unique combination of protecting groups and the presence of an N-methyl group allow for the creation of peptides with improved stability and biological activity. The detailed synthetic protocol and its application in SPPS outlined in this guide provide researchers and drug developers with the necessary information to effectively utilize this valuable compound in their work. The continued exploration of N-methylated peptides promises to yield novel and more effective peptide-based therapeutics.

References

Synthesis of Fmoc-N-Me-Thr(tBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of a robust protocol for the synthesis of Fmoc-N-Me-Thr(tBu)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. N-methylation of amino acids is a key strategy to enhance the pharmacokinetic properties of peptides, such as their metabolic stability and cell permeability.

Introduction

N-methylated amino acids, such as this compound, are essential components in the design of therapeutic peptides.[1] The introduction of a methyl group on the amide nitrogen can significantly alter the peptide's conformation and reduce its susceptibility to enzymatic degradation. This guide details a solid-phase synthesis approach that offers high yields and purity, utilizing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[2][3]

Physicochemical Properties

PropertyValueReference
CAS Number 117106-20-4
Molecular Formula C24H29NO5
Molecular Weight 411.49 g/mol
Appearance White to off-white solid/powder
Melting Point 220-225 °C
Optical Activity [α]22/D +16.0°, c = 0.5% in methanol
Storage Temperature 2-8°C

Experimental Protocol: Solid-Phase Synthesis

This protocol is adapted from a facile method for the synthesis of Fmoc-N-Me-AA-OH using 2-CTC resin.[2][4] The procedure involves the attachment of Fmoc-Thr(tBu)-OH to the resin, followed by Fmoc deprotection, N-protection with an ortho-nitrobenzenesulfonyl (o-NBS) group, N-methylation, and final cleavage from the resin.

Materials:

  • Fmoc-Thr(tBu)-OH

  • 2-chlorotrityl chloride (2-CTC) resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • ortho-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • N-Methyl-2-pyrrolidone (NMP)

  • Potassium tert-butoxide (t-BuOK)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Mercaptoethanol

  • Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling and Amino Acid Loading:

    • Swell the 2-CTC resin in DCM for 30 minutes.

    • Dissolve Fmoc-Thr(tBu)-OH in DCM and add DIPEA.

    • Add the amino acid solution to the swollen resin and shake for 2 hours.

    • Cap any unreacted sites on the resin using a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM, DMF, and finally DCM, then dry under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with a 20% piperidine solution in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • N-Protection with o-NBS:

    • Swell the resin in NMP.

    • Add a solution of o-NBS-Cl and collidine in NMP to the resin and shake for 2 hours.

    • Wash the resin with NMP.

  • N-Methylation:

    • This step can be performed using either methyl iodide or dimethyl sulfate.

    • Strategy A: Methyl Iodide

      • Add a solution of t-BuOK in THF to the resin and shake for 2 minutes.

      • Add a solution of methyl iodide in NMP and shake for 20 minutes.

    • Strategy B: Dimethyl Sulfate

      • Add a solution of t-BuOK in THF to the resin and shake for 2 minutes.

      • Add a solution of dimethyl sulfate in NMP and shake for 20 minutes.

    • Repeat the methylation step until completion, which can be monitored by HPLC analysis of a small cleaved sample.

  • o-NBS Deprotection:

    • Treat the resin with a solution of mercaptoethanol and DBU in NMP for 10 minutes (repeat twice).

    • Wash the resin with NMP.

  • Cleavage from Resin:

    • Wash the resin with DCM.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours to cleave the N-methylated amino acid from the resin.

    • Filter the resin and collect the filtrate.

    • Precipitate the product by adding cold diethyl ether.

    • Centrifuge and wash the precipitate with cold ether.

    • Dry the final product under vacuum.

Quantitative Data

The following table summarizes the yield and purity of this compound synthesized using the two different methylation strategies.[2]

Methylation StrategyYield (%)Purity (%)
Methyl Iodide>70>95
Dimethyl Sulfate>70>95

Diagrams

Experimental Workflow

Synthesis_Workflow start Fmoc-Thr(tBu)-OH + 2-CTC Resin loading Amino Acid Loading start->loading DIPEA, DCM fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) loading->fmoc_deprotection nbs_protection N-Protection (o-NBS-Cl) fmoc_deprotection->nbs_protection methylation N-Methylation (MeI or DMS) nbs_protection->methylation nbs_deprotection o-NBS Deprotection (Mercaptoethanol/DBU) methylation->nbs_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) nbs_deprotection->cleavage product This compound cleavage->product

Caption: Solid-phase synthesis workflow for this compound.

Biological Relevance: N-Methylation in Peptide Therapeutics

N-methylation is a critical modification in peptide drug design to improve stability and bioavailability. While a specific signaling pathway for this compound itself is not applicable as it is a building block, the resulting N-methylated peptides can have profound effects on biological pathways by enhancing their interaction with targets.

Biological_Relevance cluster_synthesis Peptide Synthesis cluster_properties Improved Properties cluster_biological_effect Biological Effect Fmoc_N_Me_Thr_tBu_OH This compound SPPS Solid-Phase Peptide Synthesis Fmoc_N_Me_Thr_tBu_OH->SPPS N_Me_Peptide N-Methylated Peptide SPPS->N_Me_Peptide Increased_Stability Increased Proteolytic Stability N_Me_Peptide->Increased_Stability Enhanced_Permeability Enhanced Cell Permeability N_Me_Peptide->Enhanced_Permeability Target_Binding Enhanced Target Binding & Efficacy Increased_Stability->Target_Binding Enhanced_Permeability->Target_Binding Signaling_Pathway Modulation of Signaling Pathways Target_Binding->Signaling_Pathway Therapeutic_Effect Improved Therapeutic Effect Signaling_Pathway->Therapeutic_Effect

Caption: Role of N-methylation in enhancing peptide therapeutic properties.

References

The Guardian Shield: An In-depth Technical Guide to N-Methylation in Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic profiles, primarily due to their susceptibility to proteolytic degradation. N-methylation, the strategic substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a cornerstone of modern peptide drug design. This modification acts as a "guardian shield," sterically hindering protease activity and conferring remarkable enzymatic stability. This guide provides a comprehensive technical overview of the role of N-methylation in enhancing peptide stability, detailing its mechanisms, quantitative impact, and the experimental protocols required for its evaluation and implementation.

The Core Principle: How N-Methylation Confers Proteolytic Resistance

The primary mechanism by which peptides are cleared from circulation is enzymatic degradation by proteases. These enzymes recognize and bind to the peptide backbone through specific interactions, including the formation of hydrogen bonds with the amide protons. N-methylation fundamentally disrupts this recognition process.

Mechanism of Protection:

  • Disruption of Enzyme Recognition : By replacing the amide proton (N-H) with a methyl group (N-CH₃), N-methylation eliminates a critical hydrogen bond donor site. This prevents the formation of key hydrogen bonds between the peptide substrate and the active site of proteases, thereby reducing binding affinity.[1]

  • Steric Hindrance : The added methyl group introduces steric bulk to the peptide backbone. This physically blocks the approach of the protease to the scissile amide bond, further preventing enzymatic cleavage.[1]

This dual-protection mechanism significantly extends the half-life of peptides in biological fluids.

Protease_Inhibition cluster_0 Unmodified Peptide cluster_1 N-Methylated Peptide P Protease Active Site S Peptide Substrate (Amide N-H) P->S H-Bond Recognition Degradation Cleavage S->Degradation P_nm Protease Active Site S_nm N-Methylated Peptide (Amide N-CH3) P_nm->S_nm Binding Disrupted Block Steric Hindrance & No H-Bond Donor S_nm->Block Stability Enhanced Stability Block->Stability

Fig 1. Mechanism of N-methylation-induced protease resistance.

Quantitative Impact of N-Methylation on Peptide Stability

The strategic placement of N-methyl groups can lead to dramatic, quantifiable improvements in peptide half-life. The effect is highly dependent on the peptide sequence and the position of the methylation.

Table 1: Stability of Linear Peptides in Plasma

This table illustrates the effect of N-methylation on the stability of linear peptides when incubated in plasma.

Peptide Sequence/AnalogModificationAssay ConditionHalf-life (t½)% Remaining (at time)Reference
R1 (Native)NoneMouse Plasma, 37°C~15 min~20% at 40 min[2]
R1 (N-Me-Gln3)Single N-methylationMouse Plasma, 37°C> 80 min~85% at 80 min[2]
R1 (N-Me-Ile5)Single N-methylationMouse Plasma, 37°C> 80 min~90% at 80 min[2]
NT(8-13)NoneHuman Plasma, 37°C< 30 min0% at 30 min[3]
Analog 15 N-terminal methylationHuman Plasma, 37°C~48 hours~50% at 48 h[3]
Analog 17a N-terminal methylation & internal modificationHuman Plasma, 37°C> 48 hours~100% at 48 h[3]
Table 2: Stability of Cyclic Peptides

Cyclization itself imparts significant proteolytic resistance. Further N-methylation primarily enhances membrane permeability and can fine-tune other properties, while stability often remains high.

Peptide ScaffoldModificationAssay ConditionHalf-life (t½)Reference
cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr]UnmodifiedHuman Plasma> 360 min[4]
cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr]Tri-N-methylatedHuman Plasma> 360 min[4]
Veber-Hirschmann PeptideUnmodifiedin vivo (rat)Short[1]
Veber-Hirschmann PeptideTri-N-methylatedin vivo (rat)Significantly improved; 10% oral bioavailability[1]

Consequences Beyond Stability: Conformation and Function

While enhancing stability is a primary goal, N-methylation also has profound effects on peptide conformation, which can impact biological activity.

  • Conformational Constraint : The methyl group restricts rotation around the Cα-N bond, reducing the peptide's flexibility.[1] This can "lock" the peptide into a bioactive conformation, reducing the entropic penalty of binding to its receptor and potentially increasing affinity.[1]

  • Cis/Trans Isomerization : N-methylation can favor the formation of a cis amide bond, which is typically disfavored in unmodified peptides.[1] This can be crucial for mimicking specific protein turns required for receptor engagement.

  • Membrane Permeability : By promoting more compact, folded structures, N-methylation can mask polar amide groups and increase lipophilicity, which often improves the ability of a peptide to cross cell membranes.

It is critical to note that N-methylation can also be detrimental to activity if the induced conformation is incompatible with the receptor's binding pocket. Therefore, a systematic "N-methyl scan," where each residue is methylated one at a time, is often employed to find the optimal modification sites.

Experimental Protocols

Accurate assessment of stability and successful synthesis are paramount in developing N-methylated peptides.

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a general method for determining the half-life of a peptide in plasma.

  • Reagent Preparation :

    • Prepare a stock solution of the test peptide (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

    • Thaw a batch of pooled human plasma (with anticoagulant, e.g., EDTA) and keep on ice.

    • Prepare a quenching solution, typically ice-cold acetonitrile (ACN) containing an internal standard (a stable, non-related peptide or small molecule).

  • Incubation :

    • Pre-warm the human plasma to 37°C in a shaking water bath.

    • Initiate the reaction (t=0) by spiking the plasma with the peptide stock solution to a final concentration of ~5-10 µM. Vortex briefly.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling :

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma/peptide mixture.

    • Immediately add the aliquot to a tube containing a larger volume of the ice-cold quenching solution (e.g., 150 µL ACN with internal standard) to precipitate plasma proteins and stop enzymatic reactions.

  • Sample Processing :

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10-15 minutes) at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

  • LC-MS Analysis :

    • Analyze the supernatant using a reverse-phase LC-MS/MS system.

    • Develop a method to separate the parent peptide from its degradation products and the internal standard.

    • Quantify the peak area of the parent peptide at each time point relative to the constant peak area of the internal standard.

  • Data Analysis :

    • Plot the percentage of remaining parent peptide versus time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Protocol 2: On-Resin N-Methylation for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a common method for introducing an N-methyl group at a specific site during Fmoc-based SPPS. It is a three-step process performed after the desired amino acid has been coupled.

  • Sulfonamide Formation (Protection) :

    • Swell the peptidyl-resin in an anhydrous solvent like N,N-Dimethylformamide (DMF).

    • Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base like collidine or Diisopropylethylamine (DIPEA) in DMF to the resin.

    • Allow the reaction to proceed for 1-2 hours to form the o-NBS sulfonamide on the terminal amine.

    • Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Methylation (Alkylation) :

    • Swell the resin in anhydrous DMF.

    • Add a solution of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, and a base like 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) or lithium tert-butoxide (LiOtBu) in DMF.

    • React for 1-2 hours. This step methylates the nitrogen of the sulfonamide.

    • Wash the resin thoroughly with DMF and DCM.

  • Desulfonylation (Deprotection) :

    • Swell the resin in DMF.

    • Add a solution of a thiol, such as β-mercaptoethanol or thiophenol, and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

    • React for 30-60 minutes. This removes the o-NBS group, leaving the N-methylated amine ready for the next coupling step.

    • Wash the resin thoroughly before proceeding with the coupling of the next Fmoc-amino acid.

Visualizing Workflows and Pathways

Workflow for N-Methylated Peptide Drug Discovery

The development of a stable peptide therapeutic is a multi-step, iterative process. N-methylation is a key consideration in the lead optimization phase.

Peptide_Workflow Target Target Identification & Validation HitGen Hit Generation (e.g., Phage Display, Library Screen) Target->HitGen LeadID Lead Peptide Identification HitGen->LeadID SAR Structure-Activity Relationship (SAR) Studies LeadID->SAR NMeScan N-Methyl Scan & Analogue Synthesis SAR->NMeScan Improve Stability LeadOpt Lead Optimization SAR->LeadOpt Stability In Vitro Stability Assays (Plasma, Protease) NMeScan->Stability Activity In Vitro Activity Assays (Binding, Functional) NMeScan->Activity Stability->LeadOpt Data Review Activity->LeadOpt Data Review LeadOpt->NMeScan Iterate InVivo In Vivo PK/PD Studies LeadOpt->InVivo Optimized Lead Candidate Preclinical Candidate Selection InVivo->Candidate

Fig 2. Iterative workflow for N-methylated peptide drug discovery.
Signaling Pathway: Prolonged GPCR Activation by a Stabilized Peptide

Enhanced stability prevents rapid degradation of a peptide agonist in the synaptic cleft or extracellular space, leading to prolonged receptor occupancy and sustained downstream signaling. A rapidly degraded peptide allows for quicker signal termination and receptor internalization.

GPCR_Signaling cluster_0 Unmodified Peptide Agonist cluster_1 N-Methylated (Stabilized) Peptide Agonist P_unmod Unmodified Peptide R_unmod GPCR P_unmod->R_unmod Binds Deg_unmod Proteolytic Degradation P_unmod->Deg_unmod G_unmod G-Protein R_unmod->G_unmod Activates Internalize Receptor Internalization R_unmod->Internalize Signal Termination AC_unmod Adenylyl Cyclase G_unmod->AC_unmod Activates cAMP_unmod cAMP (Transient Signal) AC_unmod->cAMP_unmod P_mod N-Methylated Peptide R_mod GPCR P_mod->R_mod Prolonged Binding NoDeg Resists Degradation P_mod->NoDeg G_mod G-Protein R_mod->G_mod Sustained Activation AC_mod Adenylyl Cyclase G_mod->AC_mod Sustained Activation cAMP_mod cAMP (Sustained Signal) AC_mod->cAMP_mod

Fig 3. Prolonged signaling by a stabilized N-methylated peptide.

Conclusion

N-methylation is a versatile and powerful tool in peptide chemistry and drug discovery. By strategically introducing methyl groups into the peptide backbone, researchers can systematically modulate key properties, including conformational flexibility and, most critically, proteolytic stability. The ability to fine-tune these parameters allows for the rational design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles, transforming promising but fragile molecules into robust and effective drugs.

References

The Strategic Advantage of N-Methylation in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptides during Solid-Phase Peptide Synthesis (SPPS) has emerged as a pivotal strategy in modern drug discovery and development. This subtle modification, the replacement of an amide proton with a methyl group, imparts profound changes to the physicochemical properties of peptides, offering a powerful tool to overcome inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability. This guide provides a comprehensive technical overview of the benefits, challenges, and methodologies associated with the use of N-methylated amino acids in SPPS.

Core Benefits of N-Methylated Amino Acids in Peptides

The strategic inclusion of N-methylated amino acids can significantly enhance the therapeutic potential of peptides by modulating their structure and function. This modification offers several key advantages that address common hurdles in peptide drug development.[1][2][3]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation by proteases.[1][4][5][6] The steric hindrance imposed by the N-methyl group shields the adjacent peptide bond from the action of proteolytic enzymes, thereby extending the in vivo half-life of peptide therapeutics.[1][6][7] This enhanced stability is a critical factor in developing peptide drugs with improved pharmacokinetic profiles.

Improved Cell Permeability and Bioavailability

N-methylation can significantly enhance the ability of peptides to cross cellular membranes. By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall lipophilicity of the peptide is increased.[1][4][5] This alteration facilitates passive diffusion across lipid bilayers, a crucial step for targeting intracellular components and improving oral bioavailability.[1][8][9]

Conformational Rigidity and Receptor Selectivity

The introduction of an N-methyl group restricts the rotation around the N-Cα bond of the peptide backbone, reducing its conformational flexibility.[1][3] This conformational constraint can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1][2] In some instances, N-methylation can even convert a receptor agonist into an antagonist, offering a powerful tool for modulating biological activity.[1][4]

Quantitative Impact of N-Methylation

The following table summarizes the quantitative effects of N-methylation on key peptide properties as reported in various studies. This data provides a clear comparison and highlights the significant improvements that can be achieved.

PropertyEffect of N-MethylationQuantitative ImprovementReference
Proteolytic Stability Increased resistance to enzymatic cleavage.Half-life extended by several hours to days in serum.[1][6]
Cell Permeability Enhanced passive diffusion across cell membranes.2 to 10-fold increase in apparent permeability (Papp).[1][9]
Receptor Binding Affinity Can be increased, decreased, or unchanged.Varies from a >100-fold increase to a >100-fold decrease in IC50/Ki.[2][10]
Solubility Can be increased by inhibiting aggregation.Up to a 5-fold increase in aqueous solubility.[7][11]
Oral Bioavailability Significantly improved for cyclic peptides.Reported values of up to 28% in rats for N-methylated cyclic hexapeptides.[9]

Experimental Protocols for SPPS with N-Methylated Amino Acids

The incorporation of N-methylated amino acids into a peptide sequence during SPPS presents unique challenges, primarily due to steric hindrance at the secondary amine.[11][12] This can lead to slower and incomplete coupling reactions.[12] Therefore, specialized protocols and more potent coupling reagents are often required.

Protocol 1: On-Resin N-Methylation of a Peptide Backbone

This protocol describes a common method for the N-methylation of a specific amino acid residue after its incorporation into the growing peptide chain on the solid support.[10][13]

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Sulfonamide Formation: Treat the resin with 10 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 2,4,6-collidine in dichloromethane (DCM) for 2 hours. Wash the resin thoroughly with DCM and DMF.

  • Methylation: Add a solution of 5 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of methyl p-toluenesulfonate in DMF to the resin. Shake for 2 hours.

  • Sulfonamide Cleavage: Treat the resin with a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in DMF for 30 minutes. Repeat this step once.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol before proceeding to the next coupling step.

Protocol 2: Coupling of a Pre-methylated Amino Acid using HATU

This protocol outlines the use of the potent coupling reagent HATU for the incorporation of a commercially available Fmoc-N-methyl-amino acid.[11]

  • Resin Preparation: Swell the resin in DMF and perform the Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

  • Activation of the N-methylated Amino Acid: In a separate vessel, dissolve 3 equivalents of the Fmoc-N-methyl-amino acid, 2.9 equivalents of HATU, and 6 equivalents of N,N-diisopropylethylamine (DIEA) in DMF. Allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or the bromophenol blue test. For N-methylated residues, the bromophenol blue test is recommended as the Kaiser test can give a false negative.[11][12]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove any excess reagents before proceeding with the next deprotection and coupling cycle.

Visualization of Key Concepts

Diagrams created using Graphviz are provided below to illustrate important workflows and relationships in the context of N-methylated peptide synthesis.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_Activation Amino Acid Activation cluster_Cleavage Cleavage and Purification Resin Start: Resin with Linker Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-N-Me-AA-OH Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Cleavage Cleavage from Resin (e.g., TFA cocktail) Repeat->Cleavage Fmoc_AA Fmoc-N-Me-AA-OH Activated_Ester Activated Ester Fmoc_AA->Activated_Ester HATU HATU HATU->Activated_Ester DIEA DIEA DIEA->Activated_Ester Activated_Ester->Coupling Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final N-Methylated Peptide Purification->Final_Peptide

Caption: A typical experimental workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an N-methylated amino acid.

challenges_solutions cluster_challenges Challenges in SPPS of N-Methylated Peptides cluster_solutions Solutions and Mitigation Strategies Steric_Hindrance Steric Hindrance Slow/Incomplete Coupling Potent_Reagents Potent Coupling Reagents e.g., HATU, PyAOP, COMU Steric_Hindrance->Potent_Reagents Optimized_Conditions Optimized Conditions Microwave Irradiation, Extended Coupling Times Steric_Hindrance->Optimized_Conditions Careful_Monitoring Careful Monitoring Bromophenol Blue Test Steric_Hindrance->Careful_Monitoring Racemization Racemization Loss of Chiral Purity Racemization->Potent_Reagents Diketopiperazine Diketopiperazine Formation Chain Termination Special_Building_Blocks Special Building Blocks Use of Pseudoprolines, Dmb-protected dipeptides Diketopiperazine->Special_Building_Blocks

Caption: Logical relationships between common challenges in the synthesis of N-methylated peptides and their corresponding solutions.

Conclusion

The incorporation of N-methylated amino acids is a powerful and versatile tool in peptide drug design and development.[1] The benefits of enhanced proteolytic stability, improved cell permeability, and the ability to fine-tune receptor selectivity make this modification highly attractive for overcoming the inherent limitations of peptide-based therapeutics.[1][2][14] While the synthesis of N-methylated peptides presents challenges due to steric hindrance, the development of specialized coupling reagents and optimized protocols has made their routine incorporation into peptides feasible.[11][15] By carefully considering the synthetic strategies and leveraging the unique properties conferred by N-methylation, researchers can unlock the full potential of peptides as a therapeutic modality.

References

In-depth Technical Guide: Physicochemical Properties of Fmoc-N-Me-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for Fmoc-N-Me-Thr(tBu)-OH, a commonly used amino acid derivative in solid-phase peptide synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₂₄H₂₉NO₅
Molecular Weight 411.49 g/mol [1][2]
CAS Number 117106-20-4[1][2]

Structural Components

The chemical structure of this compound is comprised of several key functional groups that dictate its reactivity and application in peptide synthesis. The logical relationship between these components is illustrated in the following diagram.

A Fmoc-N-Me- Thr(tBu)-OH B Fmoc Group A->B protects α-amino C N-Methyl Group A->C modifies backbone D Threonine Backbone A->D core amino acid E tert-Butyl Protecting Group D->E protects hydroxyl

Caption: Logical relationship of the components of this compound.

This document is intended for informational purposes only and does not constitute a specification sheet. For experimental use, please refer to the manufacturer's certificate of analysis.

References

A Technical Guide to the Commercial Availability and Application of Fmoc-N-methyl-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Fmoc-N-methyl-threonine, a critical building block in modern peptide synthesis. The guide details its procurement, provides experimental protocols for its synthesis and use, and explores its role in the development of therapeutic peptides.

Commercial Availability

Fmoc-N-methyl-L-threonine and its derivatives are available from a range of chemical suppliers and manufacturers catering to the research and pharmaceutical industries. The availability of different forms, including the unprotected hydroxyl group and O-protected variants, allows for flexibility in peptide design and synthesis strategies.

Below is a summary of commercially available Fmoc-N-methyl-threonine derivatives from various suppliers. Please note that pricing and stock levels are subject to change and should be verified with the respective suppliers.

Product NameSupplierCAS NumberMolecular FormulaPurityNotes
Fmoc-N-methyl-L-threonine Chem-Impex252049-06-2C₂₀H₂₁NO₅≥ 98% (HPLC)Hydroxyl group is unprotected.[1]
Various252049-06-2C₂₀H₂₁NO₅N/AListed by multiple suppliers on ChemicalBook.
Fmoc-N-methyl-O-tert-butyl-L-threonine Aapptec Peptides117106-20-4C₂₄H₂₉NO₅N/AO-tert-butyl protected form.[2]
ChemicalBook117106-20-4C₂₄H₂₉NO₅99%O-tert-butyl protected form.[3]
N-Fmoc-O-methyl-L-threonine AChemBlock928063-81-4C₂₀H₂₁NO₅95%O-methyl protected form.[4]

Key Manufacturers and Suppliers:

  • Chem-Impex: A prominent supplier of a variety of protected amino acids, including Fmoc-N-methyl-L-threonine.[1]

  • Aapptec Peptides: Specializes in peptides and peptide synthesis reagents, offering the O-tert-butyl protected form of Fmoc-N-methyl-L-threonine.[2]

  • AChemBlock: Provides a range of building blocks for research, including the O-methyl protected variant.[4]

  • CDH Fine Chemical: An Indian manufacturer and exporter of Fmoc-L-threonine.[5]

  • MedChemExpress: A supplier of amino acid derivatives, including N-methyl-L-threonine.[6]

  • ChemicalBook: A platform listing numerous suppliers for various chemical reagents, including Fmoc-N-methyl-threonine and its derivatives.[3]

The Role of N-Methylation in Peptide Drug Development

The incorporation of N-methylated amino acids, such as N-methyl-threonine, into peptide sequences is a widely adopted strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs.[7] N-methylation offers several key advantages:

  • Increased Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the action of proteases, leading to a longer in vivo half-life of the peptide.

  • Enhanced Membrane Permeability: N-methylation can improve the lipophilicity of a peptide and reduce its hydrogen bonding capacity, facilitating its passage across cell membranes.

  • Conformational Constraint: The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the biological target.[8]

  • Improved Bioavailability: The combined effects of increased stability and permeability can lead to significantly improved oral bioavailability of peptide drugs.

The immunosuppressant drug Cyclosporin A, which contains seven N-methylated amino acids, is a prime example of the successful application of this strategy.[9]

Experimental Protocols

Synthesis of Fmoc-N-methyl-threonine via Oxazolidinone Intermediate

An efficient and widely used method for the synthesis of Fmoc-N-methyl-threonine involves the formation of an oxazolidinone intermediate, followed by reductive ring-opening.[10][11][12] This method is advantageous as it generally proceeds with high yields and minimal racemization.

Materials:

  • Fmoc-L-threonine

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Oxazolidinone Formation:

    • Suspend Fmoc-L-threonine and paraformaldehyde in toluene.

    • Add a catalytic amount of p-TsOH.

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Purify the crude oxazolidinone by flash column chromatography.

  • Reductive Ring Opening:

    • Dissolve the purified oxazolidinone in DCM.

    • Add triethylsilane and trifluoroacetic acid.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, remove the solvent and excess reagents under reduced pressure.

    • Purify the final product, Fmoc-N-methyl-L-threonine, by flash column chromatography.

Incorporation of Fmoc-N-methyl-threonine into Peptides using Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-N-methyl-threonine into a growing peptide chain on a solid support follows the standard procedures of Fmoc-based SPPS. However, due to the steric hindrance of the N-methyl group, longer coupling times and/or more potent coupling reagents may be required.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-N-methyl-L-threonine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-N-methyl-L-threonine, a coupling reagent (e.g., HBTU), and a base (e.g., DIEA) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Purification of Fmoc-N-methyl-threonine

Purification of the synthesized Fmoc-N-methyl-threonine is typically achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14]

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA).

  • Detection: UV absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

The fractions containing the pure product are collected, combined, and lyophilized to obtain the final product as a white solid.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly modulated by peptides containing N-methyl-threonine are not extensively documented, the parent amino acid, L-threonine, is known to influence several key cellular signaling cascades. The incorporation of N-methyl-threonine into a peptide could potentially modulate its interaction with targets within these pathways.

L-threonine has been shown to activate the following signaling pathways:

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival.

  • MAPK Pathway: The mitogen-activated protein kinase pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

  • mTOR Pathway: The mammalian target of rapamycin pathway is a central regulator of cell growth and metabolism in response to nutrients and growth factors.

The N-methylation of a threonine residue within a peptide could alter its binding affinity and specificity for protein kinases, phosphatases, or other components of these signaling pathways, thereby fine-tuning the biological response.

Visualizations

Synthesis of Fmoc-N-methyl-threonine Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Fmoc-N-methyl-threonine Start Fmoc-L-threonine Oxazolidinone Oxazolidinone Formation (Paraformaldehyde, p-TsOH, Toluene) Start->Oxazolidinone Intermediate Fmoc-oxazolidinone Oxazolidinone->Intermediate Reduction Reductive Ring Opening (Et3SiH, TFA, DCM) Intermediate->Reduction Crude_Product Crude Fmoc-N-methyl-threonine Reduction->Crude_Product Purification Preparative RP-HPLC Crude_Product->Purification Final_Product Pure Fmoc-N-methyl-threonine Purification->Final_Product

Caption: Workflow for the synthesis of Fmoc-N-methyl-threonine.

Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle cluster_spps Fmoc-SPPS Cycle for N-methyl-threonine Incorporation Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-N-Me-Thr-OH, HBTU, DIEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Elongated_Peptide Elongated Peptide-Resin Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle

Caption: A single cycle of Fmoc-SPPS for incorporating Fmoc-N-methyl-threonine.

Potential Signaling Pathways Influenced by Threonine-Containing Peptides

Signaling_Pathways cluster_pathways Potential Signaling Pathways Peptide N-methyl-threonine Containing Peptide Receptor Cell Surface Receptor Peptide->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cellular Responses (Growth, Proliferation, Survival) Akt->Cell_Response MAPK->mTOR MAPK->Cell_Response mTOR->Cell_Response

Caption: Potential signaling pathways influenced by threonine-containing peptides.

References

A Technical Guide to the Tert-Butyl (tBu) Protecting Group for Threonine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a foundational technology in biochemical research and pharmaceutical development. The process requires the sequential addition of amino acids to a growing chain, a task that demands precision and control over the reactive functional groups present. This guide provides an in-depth analysis of the tert-butyl (tBu) protecting group, a critical tool for managing the reactive side chain of threonine during Solid-Phase Peptide Synthesis (SPPS).

The Challenge: Threonine's Reactive Side Chain

Threonine, an essential amino acid, possesses a secondary hydroxyl (-OH) group on its β-carbon. While vital for the structure and function of the final peptide (e.g., through post-translational modifications like phosphorylation), this hydroxyl group is a potent nucleophile. During peptide synthesis, this nucleophilicity presents a significant challenge.

When the subsequent amino acid is activated for coupling, its carboxyl group becomes highly electrophilic. The unprotected threonine side chain can attack this activated carboxyl group, leading to a critical side reaction known as O-acylation . This results in the formation of an ester linkage instead of the desired peptide bond, causing chain termination or branching, which complicates purification and severely reduces the yield of the target peptide.[1][2]

O_Acylation_Side_Reaction cluster_reactants cluster_product Peptide Resin-Bound Peptide... -NH-CH(CH(OH)CH₃)-CO- inv1 Peptide->inv1 ActivatedAA Activated Incoming Amino Acid Fmoc-NH-CH(R)-CO-X ActivatedAA->inv1 SideProduct O-Acylation Side Product (Chain Termination) -NH-CH(CH(O-CO-CH(R)-NH-Fmoc)CH₃)-CO- inv1->SideProduct Unwanted Attack inv2

Diagram 1. O-Acylation side reaction with unprotected threonine.

The Solution: The t-Butyl Ether Protecting Group

To prevent O-acylation, the threonine hydroxyl group is temporarily masked with a protecting group. The tert-butyl (tBu) group is the preferred choice in modern Fmoc-based SPPS.[3][4] It is introduced as an ether linkage on the side chain, forming O-tert-butyl-threonine, commonly denoted as Thr(tBu).

The effectiveness of the tBu group stems from two key properties:

  • Steric Hindrance: The bulky, three-dimensional structure of the tBu group physically blocks the hydroxyl oxygen, preventing it from participating in nucleophilic attacks.

  • Electronic Stability: The ether linkage is chemically robust and stable under the basic conditions required for the repetitive removal of the Nα-Fmoc protecting group during chain elongation.[5]

This stability relative to the Nα-protecting group is a critical concept known as orthogonality .

Protected_Threonine_Solution cluster_reactants cluster_product ProtectedPeptide Resin-Bound Peptide... -NH-CH(CH(O-tBu)CH₃)-CO-NH₂ inv1 ProtectedPeptide->inv1 ActivatedAA Activated Incoming Amino Acid Fmoc-NH-CH(R)-CO-X ActivatedAA->inv1 DesiredProduct Desired Peptide Bond Formation -NH-CH(CH(O-tBu)CH₃)-CO-NH-CH(R)-CO-X inv1->DesiredProduct Correct N-acylation

Diagram 2. tBu group prevents side reactions, enabling correct peptide bond formation.

Data Presentation: Stability and Cleavage

The tBu group's utility is defined by its stability profile. It must remain intact throughout the synthesis cycles and be cleanly removed only at the final step.

Table 1: Stability Profile of the Threonine t-Butyl Protecting Group

Condition / Reagent Purpose Stability of Thr(tBu) Rationale
20-40% Piperidine in DMF Nα-Fmoc Deprotection Stable The t-butyl ether linkage is not susceptible to cleavage by mild bases. This orthogonality is the foundation of the Fmoc/tBu strategy.[2][5][6]
DIC / HOBt / HATU in DMF Peptide Coupling Stable The protecting group is inert to standard activation and coupling reagents used in SPPS.[1][5]
>90% Trifluoroacetic Acid (TFA) Final Cleavage & Deprotection Labile (Cleaved) Strong acids protonate the ether oxygen, leading to cleavage via formation of a stable tert-butyl cation.[3][5][7]

| Hydrofluoric Acid (HF) | Final Cleavage (Boc-SPPS) | Labile (Cleaved) | HF is a very strong acid that readily cleaves t-butyl ethers.[8] |

Final deprotection of the tBu group occurs simultaneously with the cleavage of the peptide from the resin support. This is achieved using a "cleavage cocktail" consisting of a strong acid (typically TFA) and scavenger molecules. Scavengers are critical for quenching the highly reactive tert-butyl cations generated from the protecting groups, preventing them from re-attaching to nucleophilic residues like Tryptophan or Cysteine.[9][10]

Table 2: Common TFA-Based Cleavage Cocktails for tBu Deprotection

Reagent Cocktail Composition (v/v) Typical Use Case Reference
Standard 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) General purpose for peptides without sensitive residues like Cys, Met, or Trp. TIS scavenges tBu cations.[11] [11]
Reagent K 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) "Universal" cocktail for complex peptides containing multiple sensitive residues (Trp, Cys, Met, Arg).
Reagent B 88% TFA, 5% Water, 5% Phenol, 2% TIS An "odorless" alternative to cocktails containing thiols, suitable for many sequences. [12]

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% NH₄I | Specifically designed to minimize oxidation of Methionine residues.[13] |[13] |

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Thr(tBu)-OH in manual SPPS.

This protocol outlines the iterative steps for elongating the peptide chain. Assume synthesis starts with 0.1 mmol of Fmoc-Rink Amide resin.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete Fmoc removal.[14]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (0.4 mmol, 4 eq) and an activator like HBTU (0.38 mmol, 3.8 eq) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the vial to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.[14]

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) to remove excess reagents.

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling. A negative result (yellow/colorless beads) is desired.

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

This protocol describes the final step to cleave the peptide from the resin and remove the tBu and other side-chain protecting groups.

  • Resin Preparation: After the final coupling cycle and N-terminal Fmoc removal, wash the peptide-resin thoroughly with DCM (5 x 2 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard peptide, use the TFA/TIS/Water (95:2.5:2.5 v/v) mixture. For 100 mg of resin, prepare 2 mL of the cocktail. Caution: TFA is highly corrosive and must be handled with appropriate personal protective equipment (PPE).[14]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate gently at room temperature for 2-3 hours. The reaction time may be extended for peptides with multiple Arg(Pbf) residues.[15]

  • Peptide Precipitation:

    • Filter the resin and collect the acidic filtrate into a 15 mL conical tube containing ~10 mL of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form immediately.

  • Isolation and Washing:

    • Centrifuge the tube to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual scavengers and organic impurities.

  • Drying and Storage: After the final wash, decant the ether and dry the peptide pellet under vacuum to obtain the crude product, which can then be purified by HPLC.

Workflow Visualization: The Orthogonal Fmoc/tBu Strategy

The entire process relies on the orthogonal nature of the Fmoc and tBu groups. The Fmoc group is removed at every cycle, while the tBu group is removed only once at the very end.

Diagram 3. The iterative cycle of Fmoc-SPPS highlighting the orthogonality of the tBu group.

Conclusion

The tert-butyl protecting group is an indispensable tool in modern peptide chemistry. Its specific application to the threonine side chain solves the inherent problem of O-acylation, a side reaction that would otherwise severely limit the fidelity and yield of peptide synthesis. The tBu group's robust stability to the basic conditions of Fmoc deprotection, combined with its clean, acid-catalyzed removal during final cleavage, makes it a cornerstone of the orthogonal Fmoc/tBu strategy. This allows for the reliable, high-yield synthesis of complex threonine-containing peptides, which is fundamental to advancing drug discovery and biochemical research.

References

The Chemistry of Amine Protection: An In-depth Technical Guide to Fmoc Group Removal in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the precise and efficient removal of the temporary Nα-protecting group is paramount to the successful assembly of the desired peptide sequence. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern SPPS, favored for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This technical guide provides a comprehensive examination of the mechanism of Fmoc group removal, quantitative data on its kinetics, and detailed experimental protocols for its execution and monitoring.

The Core Mechanism: A Base-Induced Elimination

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1] The process is initiated by the abstraction of the acidic proton on the β-carbon (C9) of the fluorenyl ring system by a base.[2] This deprotonation is facilitated by the electron-withdrawing nature of the fluorene moiety.[3]

Following proton abstraction, a β-elimination reaction occurs, leading to the cleavage of the C-O bond and the formation of a highly reactive electrophile, dibenzofulvene (DBF), along with the release of carbon dioxide and the free Nα-amine of the peptide.[2][4]

To prevent the deleterious alkylation of the newly liberated amine by the reactive DBF, a scavenger is required.[2] Typically, the base used for deprotection, most commonly a secondary amine like piperidine, also serves as the scavenger.[5] Piperidine efficiently traps the DBF to form a stable and soluble adduct, which is subsequently removed during the washing steps.[6][7]

Quantitative Analysis of Fmoc Deprotection

The efficiency of Fmoc removal is influenced by the choice of base, its concentration, the solvent, and the specific amino acid residue. Below are tabulated data summarizing the kinetics and outcomes of Fmoc deprotection under various conditions.

Table 1: Kinetics of Fmoc Deprotection with Various Bases
Deprotection ReagentSubstrateHalf-life (t1/2) in DMFTime for >99.9% DeprotectionReference(s)
20% PiperidineFmoc-Val-Resin7 seconds~1.5 minutes[8]
10% PiperidineFmoc-Val-Resin21 seconds~4.7 minutes[8]
5% PiperidineFmoc-Val-Resin50 seconds~8.6 minutes[8]
5% PiperazineFmoc-Val-Resin50 seconds~11 minutes[8]
2% PiperazineFmoc-Val-Resin139 seconds~30 minutes[8]
5% Piperazine + 0.5% DBUFmoc-Val-Resin12 seconds~2.7 minutes[8]
5% Piperazine + 2% DBUFmoc-Val-Resin7 seconds~1.5 minutes[9]
Table 2: Fmoc Removal Efficiency for Fmoc-Val-OH with Piperidine in DMF
Piperidine ConcentrationReaction TimeFmoc Removal (%)Reference(s)
1% (v/v)1 minute33.4[10][11]
1% (v/v)5 minutes49.6[10][11]
2% (v/v)1 minute12.9[10][11]
2% (v/v)3 minutes63.3[10][11]
2% (v/v)5 minutes87.9[10][11]
5% (v/v)3 minutes>99[10][11]
20% (v/v)3 minutes>99[10][11]
Table 3: Comparative Deprotection of Different Amino Acids (10 minutes)
Deprotection Reagent (in DMF)Amino Acid DerivativeDeprotection Efficiency (%)Reference(s)
20% (v/v) PiperidineFmoc-L-Arginine(Pbf)-OH~95[1][12]
20% (v/v) 4-MethylpiperidineFmoc-L-Arginine(Pbf)-OH~95[1][12]
10% (w/v) Piperazine in 9:1 DMF/EthanolFmoc-L-Arginine(Pbf)-OH~95[1][12]
20% (v/v) PiperidineFmoc-L-Leucine-OH~100[1][12]
20% (v/v) 4-MethylpiperidineFmoc-L-Leucine-OH~100[1][12]
10% (w/v) Piperazine in 9:1 DMF/EthanolFmoc-L-Leucine-OH~100[1][12]

Note: For Arginine, complete deprotection may require longer reaction times or repeated treatments.[1][12]

Table 4: Impact of Base on Yield and Epimerization of Thioamide-Containing Peptides
Deprotection ReagentPeptide SequenceIsolated Yield (%)Epimerization (%)Reference(s)
20% Piperidine in DMFThio-Peptide 13012[13]
2% DBU in DMFThio-Peptide 1363[13]
10% Piperidine in DMFThio-Peptide 7-23[13]
2% DBU in DMFThio-Peptide 7-2[13]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol outlines the manual procedure for the removal of the Fmoc group from a peptide-resin.

Materials:

  • Peptide-resin with an N-terminal Fmoc-protected amino acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[14]

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).[14]

  • First Deprotection: Add the deprotection solution to the resin, ensuring the resin is fully covered. Agitate gently for 2-3 minutes.[15] Drain the solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 7-15 minutes.[16] Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times with 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]

Protocol 2: Monitoring Fmoc Deprotection by UV Spectroscopy

This method allows for the quantitative monitoring of Fmoc deprotection by measuring the UV absorbance of the released dibenzofulvene-piperidine adduct.

Procedure:

  • Collect the filtrate from the deprotection steps (Protocol 1, steps 3 and 4).

  • Dilute an aliquot of the collected filtrate with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the diluted solution at 301 nm using a UV spectrophotometer.[17] The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum at this wavelength.[6]

  • The completion of the deprotection can be confirmed when the absorbance of subsequent washes approaches the baseline.

Protocol 3: Qualitative Assessment of Deprotection using the Kaiser Test

The Kaiser test is a highly sensitive colorimetric assay for the detection of free primary amines, indicating successful Fmoc deprotection.[18][19]

Materials:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[18]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[18]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[18]

Procedure:

  • Take a small sample of the washed peptide-resin (10-15 beads) and place it in a small test tube.[18]

  • Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.[18]

  • Heat the test tube at 110°C for 5 minutes.[18]

  • Observe the color of the beads and the solution.

    • Positive Result (Deprotection Complete): Intense blue color of the beads and solution indicates the presence of free primary amines.[18]

    • Negative Result (Deprotection Incomplete): Colorless or yellowish solution and beads indicate the absence of free primary amines.[20]

Visualizing the Process

Mechanism of Fmoc Deprotection

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Piperidine Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Beta_Elimination β-Elimination Carbanion_Intermediate->Beta_Elimination Free_Amine H2N-Peptide-Resin (Free Amine) Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF + CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine Piperidine Piperidine (Base/Scavenger) Piperidine->Proton_Abstraction Piperidine->DBF_Adduct

Caption: The chemical pathway of Fmoc group removal.

Experimental Workflow for Fmoc Deprotection and Monitoring

Fmoc_Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Wash_DMF1 Wash with DMF (3x) Swell_Resin->Wash_DMF1 Deprotection1 Add 20% Piperidine/DMF (2-3 min) Wash_DMF1->Deprotection1 Deprotection2 Add fresh 20% Piperidine/DMF (7-15 min) Deprotection1->Deprotection2 Collect_Filtrate Collect Filtrate for UV Deprotection2->Collect_Filtrate Wash_DMF2 Wash with DMF (5-7x) Collect_Filtrate->Wash_DMF2 Kaiser_Test Perform Kaiser Test Wash_DMF2->Kaiser_Test Deprotection_Complete Deprotection Complete: Proceed to Coupling Kaiser_Test->Deprotection_Complete Positive (Blue) Repeat_Deprotection Repeat Deprotection Kaiser_Test->Repeat_Deprotection Negative (Yellow) Repeat_Deprotection->Deprotection1

References

An In-depth Technical Guide on the Solubility of Fmoc-N-Me-Thr(tBu)-OH in DMF for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-N-Me-Thr(tBu)-OH (N-α-Fmoc-N-α-methyl-O-tert-butyl-L-threonine) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with enhanced stability and conformational rigidity. Its solubility in the primary solvent used for SPPS, N,N-Dimethylformamide (DMF), is a crucial parameter for ensuring efficient and successful peptide coupling. Inadequate solubility can lead to challenges in the synthesis process, including incomplete reactions and the generation of deletion sequences. This guide provides a comprehensive overview of the solubility of this compound in DMF, a detailed experimental protocol for its quantitative determination, and its application within the context of the Fmoc-SPPS workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₄H₂₉NO₅[1]
Molecular Weight 411.49 g/mol [1]
Appearance Powder or crystals
Melting Point 220-225 °C
Storage Temperature 2-8°C[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in DMF is not extensively published in peer-reviewed literature. However, qualitative data from reputable suppliers provides a strong indication of its solubility.

CompoundSolventConcentrationObservation
This compoundDMF1 mmole in 2 ml (approx. 0.5 M)Clearly soluble
Fmoc-Thr(tBu)-OHDMF25 mmole in 50 ml (0.5 M)Clearly soluble

This data suggests that this compound is readily soluble in DMF at concentrations typically used in solid-phase peptide synthesis.

Experimental Protocol: Quantitative Determination of Solubility

The following is a detailed protocol for the quantitative determination of the solubility of this compound in DMF using a gravimetric method. This method is adapted from standard procedures for determining the solubility of organic compounds in organic solvents.[2][3][4]

Objective: To determine the saturation concentration of this compound in peptide synthesis grade DMF at a controlled temperature.

Materials:

  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.2 µm, PTFE)

  • Pre-weighed, dry evaporating dishes

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume of DMF (e.g., 5.0 mL) to several vials.

    • To each vial, add an excess amount of this compound, ensuring that a significant amount of solid remains undissolved.

    • Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a minimum of 24 hours to ensure that saturation is reached. The solution should be continuously agitated during this period.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 2.0 mL) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the supernatant through a 0.2 µm PTFE syringe filter into a pre-weighed, dry evaporating dish. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

    • Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the DMF without degrading the solute (e.g., 50-60 °C).

    • Dry the residue to a constant weight.

    • Once dry, cool the evaporating dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

Calculations:

  • Mass of dissolved solute (g): (Weight of dish + dry solute) - (Weight of empty dish)

  • Mass of solvent (g): (Weight of dish + solution) - (Weight of dish + dry solute)

  • Solubility ( g/100 g of solvent): (Mass of dissolved solute / Mass of solvent) x 100

  • Solubility (mol/L): (Mass of dissolved solute / Molecular weight of solute) / Volume of solution collected (L)

Application in Solid-Phase Peptide Synthesis (SPPS)

The solubility of this compound in DMF is fundamental to its successful incorporation into a growing peptide chain during Fmoc-SPPS. The general workflow of this process is illustrated below.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_cleavage Final Steps Resin Solid Support (Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling: This compound + Coupling Reagents in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Wash Final Wash & Dry Wash2->Final_Wash Final Cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Wash->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation Final_Peptide Final Peptide Precipitation->Final_Peptide

Caption: A diagram illustrating the key stages of Fmoc solid-phase peptide synthesis.

Experimental Workflow for this compound Coupling in SPPS

The following diagram outlines the decision-making process and steps involved in the coupling of this compound during a typical SPPS cycle.

Experimental_Workflow start Start Coupling Step dissolve Dissolve this compound and coupling reagents in DMF start->dissolve check_sol Is the solution clear? dissolve->check_sol preactivate Pre-activate the amino acid solution check_sol->preactivate Yes troubleshoot Troubleshoot: - Extend coupling time - Recouple check_sol->troubleshoot No add_to_resin Add activated amino acid solution to deprotected resin preactivate->add_to_resin couple Allow coupling reaction to proceed (e.g., 1-2 hours) add_to_resin->couple monitor Monitor coupling completion (e.g., Kaiser test) couple->monitor result Coupling Complete? monitor->result wash Wash resin with DMF result->wash Yes result->troubleshoot No next_cycle Proceed to next SPPS cycle wash->next_cycle troubleshoot->couple

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Fmoc-N-Me-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and oral bioavailability.[1][2] However, the synthesis of peptides containing these modified residues, particularly sterically hindered ones like N-methyl-threonine, presents significant challenges in solid-phase peptide synthesis (SPPS). The increased steric bulk around the secondary amine of N-methylated amino acids significantly slows down the coupling kinetics, often leading to incomplete reactions and the formation of deletion sequences.

Fmoc-N-Me-Thr(tBu)-OH, with its bulky tert-butyl protecting group on the side-chain hydroxyl and the N-terminal methyl group, exemplifies a "difficult coupling" scenario in SPPS.[3] Standard coupling conditions are often insufficient to achieve high coupling efficiencies. This application note provides detailed protocols and comparative data for the efficient incorporation of this compound into peptide chains using various coupling reagents and methodologies.

Materials and Reagents

  • Resin: Pre-loaded Wang or Rink Amide resin.

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • N-Methyl-2-pyrrolidone (NMP) (optional, for difficult couplings)

  • Deprotection Reagent: 20% Piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

    • PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole)

    • PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA)

    • Collidine

  • Washing Solutions: DMF, DCM, Isopropanol (IPA).

  • Monitoring Reagent: Bromophenol blue solution in DMF.[1]

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

Experimental Protocols

General SPPS Workflow

The following diagram illustrates the general workflow for a single coupling cycle in SPPS.

SPPS_Workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitor Monitor Coupling (Bromophenol Blue Test) wash2->monitor monitor->coupling Incomplete (Recouple) end_cycle Next Cycle or Final Cleavage monitor->end_cycle Complete

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 2: Coupling of this compound

The successful coupling of this compound requires the use of potent activating reagents due to its steric hindrance. Standard reagents such as HBTU and HCTU are less effective.[1] The following protocols detail the use of recommended coupling reagents.

Option A: HATU-Mediated Coupling

HATU is a highly effective coupling reagent for sterically hindered and N-methylated amino acids.[1][4]

  • In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Pre-activate the mixture by stirring for 2-5 minutes at room temperature.[5]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Microwave-assisted SPPS can also be employed to enhance coupling efficiency.[3]

  • Take a small sample of resin for monitoring the coupling progress (see Protocol 3).

  • If the coupling is incomplete, a second coupling is recommended.[1] Drain the reaction solution and repeat steps 3-5 with a freshly prepared activated amino acid solution.

  • Once the coupling is complete, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Option B: PyAOP or PyBOP/HOAt-Mediated Coupling

PyAOP and the combination of PyBOP with HOAt are also highly recommended for coupling N-methylated amino acids.[2][6]

  • In a separate vessel, dissolve this compound (4 eq.), PyAOP (4 eq.) or PyBOP (4 eq.) and HOAt (4 eq.), and DIPEA (8 eq.) in DMF.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction. If incomplete, perform a double coupling.

  • Upon completion, wash the resin thoroughly.

Option C: PyBroP-Mediated Coupling

PyBroP is a highly reactive phosphonium salt-based reagent suitable for difficult couplings.[4]

  • Suspend the deprotected peptide-resin in DCM or DMF.

  • In a separate vessel, dissolve this compound (2 eq.) in DCM or DMF.

  • Add the amino acid solution to the resin.

  • Add PyBroP (2 eq.) to the resin suspension and cool the mixture to 0°C.[1]

  • Add DIPEA (6 eq.) and mix for 1 minute at 0°C, then continue the reaction for 1-2 hours at room temperature.[1]

  • Monitor the coupling and wash the resin upon completion.

Protocol 3: Monitoring of Coupling Reaction

The standard ninhydrin (Kaiser) test is unreliable for secondary amines of N-methylated residues. The bromophenol blue test is a recommended alternative.[1]

  • Take a small sample of resin beads (10-20 beads) and wash them with methanol.

  • Add a few drops of the bromophenol blue test solution (250 mg bromophenol blue in 50 ml DMF).[1]

  • Observe the color of the beads and the solution.

    • Yellow: Coupling is complete.

    • Blue to Green: Coupling is incomplete, and a recoupling step is necessary.[1]

Data Presentation

The following tables summarize the recommended coupling conditions and expected efficiencies for this compound.

Table 1: Recommended Coupling Reagents and Conditions

Coupling ReagentThis compound (eq.)Reagent (eq.)Base (eq.)Base TypePre-activation Time (min)Coupling Time (hr)
HATU 43.98DIPEA2-52-4
PyAOP 448DIPEA2-52-4
PyBOP/HOAt 44 / 48DIPEA2-52-4
PyBroP 226DIPEAN/A1-2

Table 2: Comparative Coupling Efficiencies of Various Reagents for N-Methylated Amino Acids

Coupling ReagentTypical Efficiency (Single Coupling)Notes
HATU >95%Highly recommended for N-methylated amino acids.[1][5]
PyAOP >95%Very effective, especially for coupling N-methyl amino acids to other N-methyl amino acids.[6][7]
PyBOP/HOAt 90-95%A strong alternative to HATU.[2]
PyBroP 90-95%High reactivity, but may increase the risk of racemization with prolonged coupling times.[4]
HBTU/HCTU <70%Generally less effective for sterically hindered N-methylated amino acids.[1]
DIC/HOBt <60%Standard carbodiimide methods are generally inefficient for this type of coupling.[5]

Note: Efficiencies are estimates and can vary depending on the peptide sequence, resin, and specific reaction conditions.

Troubleshooting Difficult Couplings

The following diagram outlines a logical approach to troubleshooting incomplete couplings of this compound.

Troubleshooting_Workflow start Incomplete Coupling Detected (Bromophenol Blue Test is Blue/Green) recouple Perform a Second Coupling (Double Coupling) start->recouple monitor_again Monitor Coupling Again recouple->monitor_again change_reagent Change to a More Potent Coupling Reagent (e.g., HATU, PyAOP) monitor_again->change_reagent Still Incomplete increase_time_temp Increase Coupling Time or Temperature (e.g., overnight coupling or microwave) monitor_again->increase_time_temp Still Incomplete proceed Proceed to Next Cycle monitor_again->proceed Complete change_reagent->recouple capping Cap Unreacted Amines (Acetic Anhydride/DIPEA) change_reagent->capping increase_time_temp->recouple increase_time_temp->capping capping->proceed

Caption: Troubleshooting flowchart for difficult couplings in SPPS.

Conclusion

The efficient incorporation of this compound in SPPS is achievable with optimized protocols that account for its steric hindrance. The use of potent coupling reagents such as HATU, PyAOP, or PyBOP/HOAt, combined with extended reaction times or double coupling strategies, is crucial for success. Proper monitoring of the coupling reaction using the bromophenol blue test ensures the desired peptide is synthesized with high purity. These guidelines provide a robust framework for researchers to overcome the challenges associated with the synthesis of N-methylated peptides, thereby facilitating the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for Coupling Fmoc-N-Me-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Coupling N-Methylated Amino Acids

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Thr(tBu)-OH, into peptide sequences is a widely used strategy to enhance the metabolic stability, cell permeability, and conformational properties of synthetic peptides. However, these modifications present significant challenges during solid-phase peptide synthesis (SPPS). The N-methyl group introduces considerable steric hindrance, which slows down the kinetics of the coupling reaction. This can lead to incomplete acylation, resulting in deletion sequences and lower yields of the desired peptide.

Furthermore, the conditions required to drive the reaction to completion, such as extended reaction times or the use of highly reactive reagents, can increase the risk of racemization at the α-carbon of the activated amino acid, compromising the stereochemical integrity of the final product.[1][2] this compound is particularly challenging due to the combined steric bulk of the N-methyl group and the β-branched, tert-butyl-protected side chain. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is critical for the successful synthesis of peptides containing this residue.

Recommended Coupling Reagents

For sterically hindered amino acids like this compound, standard coupling reagents such as DIC/HOBt are often inefficient.[3] More potent uronium/aminium or phosphonium salt-based reagents are required to achieve high coupling efficiency while minimizing side reactions.[4][5]

Key Classes of Reagents:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU form highly reactive activated esters that facilitate efficient coupling.[4] HATU, which contains a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU, leading to faster and more complete reactions with a lower risk of epimerization.[6] COMU is a third-generation uronium reagent that offers high reactivity comparable to HATU but with an improved safety profile, as it does not release potentially explosive benzotriazole byproducts.[7][8]

  • Phosphonium Salts: Reagents like PyAOP and PyBrOP are also highly effective. PyAOP is particularly noted for its effectiveness in coupling N-protected N-methyl amino acids.[9] PyBrOP is an even more reactive phosphonium salt, often reserved for the most difficult couplings where other reagents fail.[9][10]

Role of Base and Solvent:

The choice of base is crucial for minimizing racemization. While N,N-Diisopropylethylamine (DIPEA) is commonly used, its strong basicity can increase the risk of epimerization.[3][11] For challenging couplings, weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine (TMP) are recommended to suppress this side reaction.[5][11] The solvent of choice is typically N,N-dimethylformamide (DMF) due to its excellent solvating properties for both the resin and reagents.

Data Presentation: Comparison of Recommended Coupling Reagents

The following table summarizes the performance and key characteristics of the most effective coupling reagents for incorporating this compound.

ReagentClassRelative ReactivityAdvantagesDisadvantages
HATU Uronium/AminiumExcellentHigh coupling efficiency, especially for hindered residues.[6] Lower risk of epimerization compared to HBTU.[6] Fast reaction kinetics.Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[9][12]
COMU UroniumExcellentReactivity comparable to HATU.[13][14] Improved safety profile (non-explosive byproducts).[8] Byproducts are water-soluble, simplifying workup.[8] Requires only one equivalent of base.[13]Higher cost than benzotriazole-based reagents.
HCTU Uronium/AminiumVery GoodHigh coupling efficiency, often comparable to HATU.[4] More cost-effective than HATU.Can be less effective than HATU for the most challenging couplings.
PyAOP PhosphoniumExcellentEspecially effective for coupling N-methylated amino acids.[9] Byproducts are generally less hazardous than those from BOP.Can be more expensive than uronium salts.
PyBrOP PhosphoniumSuperiorExtremely reactive, used for the most difficult couplings where other reagents are inefficient.[10]High reactivity can increase the risk of racemization if not carefully controlled. Not recommended for routine use.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis coupling of this compound using a high-performance uronium reagent like HATU or COMU. This protocol assumes a standard Fmoc-SPPS workflow on a resin support.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling Reagent (e.g., HATU or COMU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes before use.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution.

    • Repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[15]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or other appropriate test for free amines) should be observed.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU or COMU; 0.95 equivalents relative to the amino acid) in DMF.

    • Add the base (e.g., DIPEA or collidine; 2 equivalents for HATU, 1 equivalent for COMU) to the amino acid solution.[13][15]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is necessary.[4]

    • Monitor the reaction progress using a qualitative test such as the Kaiser or isatin test. A negative result indicates a complete coupling.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Double Coupling (Optional):

    • If the monitoring test indicates an incomplete reaction, a second coupling is recommended.[15] Drain the resin, wash with DMF, and repeat steps 3-5 using a freshly prepared activated amino acid solution.

Visualization of Workflows

SPPS_Workflow start Start: Fmoc-Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 kaiser_test 3. Kaiser Test (Check for free amine) wash1->kaiser_test activation 4. Pre-activation (AA + Reagent + Base in DMF) kaiser_test->activation Positive coupling 5. Coupling Reaction activation->coupling wash2 6. DMF/DCM Wash coupling->wash2 kaiser_test2 7. Kaiser Test (Check for completion) wash2->kaiser_test2 next_cycle Ready for Next Cycle kaiser_test2->next_cycle Negative double_coupling Double Coupling (Repeat steps 4-6) kaiser_test2->double_coupling Positive double_coupling->wash2

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Reagent_Selection start Start: Difficult Coupling (e.g., N-Methyl, β-branched AA) is_n_methyl Is the residue N-methylated? start->is_n_methyl is_extremely_hindered Is coupling known to be extremely difficult? is_n_methyl->is_extremely_hindered No reagent_pyaop Consider PyAOP (Excellent for N-Me-AA) is_n_methyl->reagent_pyaop Yes reagent_hatu Use HATU or COMU (High efficiency, low racemization) is_extremely_hindered->reagent_hatu No reagent_pybrop Use PyBrOP (Highest reactivity) is_extremely_hindered->reagent_pybrop Yes base_selection Use weaker/hindered base (e.g., Collidine, NMM) to minimize racemization reagent_hatu->base_selection reagent_pyaop->is_extremely_hindered reagent_pybrop->base_selection

Caption: Decision tree for selecting a coupling reagent for a difficult coupling.

Conclusion

The successful incorporation of this compound requires a departure from standard SPPS protocols. The use of high-potency uronium or phosphonium coupling reagents such as HATU, COMU, or PyAOP is essential to overcome the significant steric hindrance and achieve high coupling yields.[6][9][13] Additionally, careful selection of a sterically hindered or weaker base, along with extended reaction times and vigilant monitoring of reaction completion, is critical to minimize the risk of racemization and ensure the synthesis of a high-purity final peptide product. By implementing these optimized conditions, researchers can effectively incorporate this challenging amino acid derivative into their peptide sequences.

References

Revolutionizing Peptide Therapeutics: A Guide to Incorporating Consecutive N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide backbones represents a paradigm shift in drug discovery and development. This modification, particularly the introduction of consecutive N-methylated residues, offers a powerful tool to enhance the therapeutic potential of peptides by improving their metabolic stability, membrane permeability, and conformational rigidity.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of peptides containing consecutive N-methylated amino acids, addressing the inherent challenges and offering solutions for successful implementation.

The Challenge of Steric Hindrance in Consecutive N-Methylation

The primary obstacle in synthesizing peptides with adjacent N-methylated residues is the significant steric hindrance posed by the N-methyl groups. This bulkiness impedes the approach of the incoming activated amino acid, slowing down the coupling reaction and often leading to incomplete reactions and the formation of deletion sequences.[5][6] The challenge is further amplified when coupling an N-methylated amino acid onto another N-methylated residue.

Strategies for Incorporating Consecutive N-Methylated Amino Acids

Two primary strategies are employed for the synthesis of peptides containing N-methylated amino acids: the use of pre-synthesized N-methylated amino acid building blocks and on-resin N-methylation of the peptide backbone.

Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acids

This is a direct approach where commercially available or custom-synthesized N-methylated amino acids are incorporated during standard solid-phase peptide synthesis (SPPS).

On-Resin N-Methylation

This method involves the synthesis of a standard peptide on a solid support, followed by the chemical modification of specific amide bonds to introduce the methyl group. A common approach involves a three-step procedure of sulfonylation, methylation, and desulfonylation.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Consecutive Fmoc-N-Me-Amino Acids

This protocol outlines the manual solid-phase synthesis of a peptide containing two consecutive N-methylated amino acids using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acids

  • Coupling reagents (e.g., HATU, HBTU, PyAOP, or PyBOP/HOAt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Solid Phase Peptide Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (4 equivalents) with the chosen coupling reagent (e.g., HATU, 3.95 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a colorimetric test such as the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines). For N-methylated residues, the bromophenol blue test is essential.[7]

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • First N-Methylated Amino Acid Coupling:

    • Pre-activate the first Fmoc-N-methyl-amino acid (4 equivalents) with a highly efficient coupling reagent such as PyAOP or PyBOP/HOAt (3.95 equivalents) and DIPEA (8 equivalents) in DMF.[5]

    • Add the activated amino acid to the resin and shake for 4-8 hours. Double or triple coupling may be necessary to drive the reaction to completion due to steric hindrance.[6]

    • Monitor the reaction completion using the bromophenol blue test.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Second Consecutive N-Methylated Amino Acid Coupling:

    • Repeat step 5 with the second Fmoc-N-methyl-amino acid. This step is particularly challenging and requires extended reaction times and potent coupling reagents.

  • Chain Elongation: Continue coupling the remaining amino acids according to the standard SPPS protocol.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.[5]

Experimental Workflow for SPPS with Consecutive N-Methylated Amino Acids:

SPPS_Workflow Resin Fmoc-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple 1st AA (Standard Coupling) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple 1st N-Me-AA (Potent Coupling Reagent) Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple 2nd N-Me-AA (Extended Coupling) Deprotection3->Coupling3 Elongation Continue Elongation Coupling3->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis of Peptides with Consecutive N-Methylated Amino Acids.

Protocol 2: On-Resin N-Methylation

This protocol describes a method for the N-methylation of a peptide already assembled on a solid support.

Materials:

  • Peptide-on-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 2,4,6-collidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Base for methylation (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU, or Lithium tert-butoxide - LiOtBu)[1]

  • Thiophenol or β-mercaptoethanol for nosyl group removal

Procedure:

  • Nosylation: Swell the peptide-resin in DMF. Treat the resin with o-NBS-Cl and collidine in DCM to protect the backbone amide nitrogen.

  • Methylation: Treat the nosylated peptide-resin with a methylating agent and a suitable base. For example, treat with LiOtBu in THF followed by methyl iodide in DMSO.[1]

  • Nosyl Group Deprotection: Remove the o-NBS protecting group by treating the resin with thiophenol and DBU in DMF.

  • Repeat for Subsequent Residues: Repeat steps 1-3 for each amide to be methylated.

  • Cleavage and Purification: Proceed with cleavage, precipitation, and purification as described in Protocol 1.

Experimental Workflow for On-Resin N-Methylation:

OnResin_NMe_Workflow PeptideResin Peptide on Resin Nosylation Nosylation (o-NBS-Cl, Collidine) PeptideResin->Nosylation Methylation Methylation (MeI, Base) Nosylation->Methylation Deprotection Nosyl Deprotection (Thiophenol, DBU) Methylation->Deprotection Repeat Repeat for next residue Deprotection->Repeat desired? Repeat->Nosylation yes Cleavage Cleavage & Purification Repeat->Cleavage no

Caption: General workflow for the on-resin N-methylation of peptides.

Data Presentation: Coupling Reagent Efficiency

The choice of coupling reagent is critical for successfully incorporating consecutive N-methylated amino acids. The following table summarizes the relative performance of common coupling reagents for sterically hindered couplings.

Coupling ReagentClassRelative Efficiency for N-Me CouplingsKey AdvantagesPotential Drawbacks
HATU Uronium/Aminium SaltHighFast reaction rates, widely used.[10]Can cause side reactions like guanidinylation of the N-terminal amine.[10]
HBTU Uronium/Aminium SaltModerateCommonly used, cost-effective.Less effective for highly hindered couplings compared to HATU.
PyAOP Phosphonium SaltVery HighExcellent for sterically demanding couplings, including N-methylated residues.[5]Higher cost.
PyBOP/HOAt Phosphonium SaltHighEffective for difficult couplings, HOAt additive suppresses racemization.[5]HOAt can be expensive.
COMU Uronium SaltHighHigh solubility, safer alternative to HOBt/HOAt-based reagents.[11]Newer reagent, may have less literature support for specific applications.
DIC/Oxyma CarbodiimideModerate to HighCost-effective, Oxyma is a safe and effective additive.[12]Slower reaction rates compared to phosphonium/uronium reagents.

Impact of Consecutive N-Methylation on Peptide Properties

The introduction of consecutive N-methyl groups significantly influences the physicochemical and biological properties of peptides.

PropertyEffect of Consecutive N-MethylationRationale
Proteolytic Stability IncreasedThe N-methyl group sterically shields the amide bond from enzymatic cleavage.[3]
Membrane Permeability Generally IncreasedN-methylation can reduce the number of hydrogen bond donors and favor conformations that shield polar groups, enhancing passive diffusion across cell membranes.[1]
Conformational Rigidity IncreasedThe steric clash of the N-methyl group with adjacent side chains restricts the rotation around the peptide backbone, favoring specific cis/trans amide bond isomers and leading to more defined secondary structures.[4]
Receptor Binding Affinity Can be Increased or DecreasedConformational restriction can pre-organize the peptide into a bioactive conformation, enhancing binding. However, it can also lock the peptide into an inactive conformation.[11]
Aqueous Solubility Can be DecreasedThe increased hydrophobicity from the methyl groups can reduce solubility in aqueous solutions.

Signaling Pathways and Logical Relationships

The enhanced membrane permeability of N-methylated peptides allows them to reach intracellular targets that are inaccessible to their non-methylated counterparts. This can lead to the modulation of intracellular signaling pathways.

Logical Relationship of N-Methylation to Cellular Uptake and Activity:

NMe_Signaling Peptide Standard Peptide Membrane Cell Membrane Peptide->Membrane Poor Permeability NMe_Peptide Consecutive N-Me Peptide NMe_Peptide->Membrane Enhanced Permeability Intracellular_Target Intracellular Target (e.g., Protein-Protein Interaction) Membrane->Intracellular_Target Uptake Signaling_Pathway Modulation of Signaling Pathway Intracellular_Target->Signaling_Pathway Biological_Response Biological Response Signaling_Pathway->Biological_Response

Caption: N-methylation enhances cell permeability, enabling interaction with intracellular targets and modulation of signaling pathways.

Conclusion

The incorporation of consecutive N-methylated amino acids is a sophisticated yet highly effective strategy to overcome the inherent limitations of peptide-based therapeutics. While the synthesis of such modified peptides presents challenges, the use of optimized protocols and potent coupling reagents can lead to successful outcomes. The resulting peptides often exhibit superior pharmacokinetic profiles and biological activities, making this a valuable approach for the development of next-generation peptide drugs. Careful consideration of the impact of N-methylation on peptide conformation and target interaction is crucial for the rational design of these promising therapeutic agents.

References

Application Notes and Protocols for HATU Coupling of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptides is a key strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and oral bioavailability. However, the steric hindrance presented by the N-methyl group significantly slows down coupling reactions, necessitating optimized protocols to ensure high yields and purity while minimizing side reactions.[1] This document provides detailed application notes and protocols for the successful coupling of N-methylated amino acids using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient coupling reagent.

Introduction to HATU in N-Methylated Peptide Synthesis

HATU is a uronium salt-based coupling reagent renowned for its rapid reaction kinetics and ability to suppress racemization.[2] It activates a carboxylic acid to form a highly reactive OAt-active ester, which then readily reacts with the N-methylated amine to form a peptide bond.[2] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU's structure is critical for its high performance, as it accelerates the coupling reaction and minimizes epimerization.[2][3] Standard reagents like HBTU and HCTU are often less effective for coupling N-methylated amino acids due to the steric hindrance.[4][5]

Key Considerations for Successful Coupling

Several factors influence the efficiency of coupling N-methylated amino acids:

  • Steric Hindrance: The primary challenge is the steric bulk around the nitrogen atom, which impedes the approach of the activated acylating species. The coupling of an N-methylated amino acid to another N-methylated residue is particularly challenging.[1][5]

  • Coupling Reagent: High-activity reagents like HATU are required to overcome the low reactivity of the N-methylated amine.[1]

  • Reaction Monitoring: Standard ninhydrin tests are ineffective for monitoring the completion of coupling to N-methylated amines. The bromophenol blue test is a reliable alternative.[4][5]

  • Side Reactions: Common side reactions include racemization and diketopiperazine formation. The choice of reaction conditions and protecting groups can help minimize these.[5] Guanidinylation of the N-terminal amine can also occur if the coupling reagent is used in excess.[6][7]

Data Presentation: Quantitative Parameters for HATU Coupling

The following tables summarize typical reaction conditions for HATU-mediated coupling of N-methylated amino acids in both solid-phase and solution-phase synthesis.

Table 1: General Reaction Conditions for HATU Peptide Coupling [2]

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Amino Acid 2.0 - 5.0 equivalents1.0 - 1.2 equivalents
HATU 1.9 - 4.5 equivalents1.0 - 1.5 equivalents
Base (e.g., DIPEA) 4.0 - 10.0 equivalents2.0 - 5.0 equivalents
Solvent DMF, NMP, DCMDMF, DCM, ACN, THF
Reaction Time 30 minutes - 4 hours1 - 18 hours
Temperature Room Temperature0 °C to Room Temperature

Table 2: Recommended Reagent Equivalents for Difficult N-Methylated Couplings in SPPS [1][4]

ReagentEquivalents (based on resin substitution)
Fmoc-amino acid 4
HATU 4
Diisopropylethylamine (DIEA) 8

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of N-Methylated Amino Acids on Solid Phase

This protocol is a robust method for coupling an Fmoc-protected amino acid onto a resin-bound N-methylated amine.[1]

Materials:

  • Fmoc-protected amino acid (4 eq.)

  • HATU (4 eq.)

  • Diisopropylethylamine (DIEA) (8 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide resin with N-terminal N-methyl amino acid

  • Bromophenol Blue monitoring solution

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using a standard deprotection solution (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.[2]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP.[1][4]

    • Add 8 equivalents of DIEA to the solution.[1][4]

    • Allow the mixture to pre-activate at room temperature for 5 minutes.[1][4]

  • Coupling Reaction:

    • Drain the solvent from the swelled resin.

    • Add the pre-activated amino acid solution to the resin.[1]

    • Shake the reaction vessel at room temperature for 1 to 2 hours.[1] For particularly difficult couplings, the reaction time can be extended.[5]

  • Monitoring and Completion:

    • Take a small sample of resin beads and wash them with DMF and then Methanol.

    • Perform a bromophenol blue test to check for completion. A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction.[4]

    • If the reaction is incomplete, a second coupling can be performed.[4]

  • Post-Coupling Wash:

    • Once the reaction is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.[1]

Protocol 2: HATU-Mediated Coupling in Solution Phase

This protocol outlines a general procedure for coupling an N-methylated amino acid in solution.

Materials:

  • Carboxylic acid (1.0 eq.)

  • Amine (1.0-1.2 eq.)

  • HATU (1.0-1.5 eq.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-5.0 eq.)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Activation:

    • Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in an anhydrous solvent under an inert atmosphere.[2]

    • Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.[2]

    • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.[2]

  • Coupling:

    • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[2]

    • Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.[2]

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate.[2]

    • Filter and concentrate the solvent under reduced pressure.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[2]

Visualizations

HATU_Coupling_Workflow cluster_activation Pre-activation Resin Resin with N-terminal N-methyl amine Swell Swell Resin (DMF/NMP) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Coupling Coupling Reaction (1-2 hours, RT) Wash1->Coupling FmocAA Fmoc-Amino Acid Activate Activate (5 min, RT) FmocAA->Activate HATU_reagent HATU HATU_reagent->Activate DIEA_reagent DIEA DIEA_reagent->Activate Activate->Coupling Monitor Monitor Completion (Bromophenol Blue Test) Coupling->Monitor Wash2 Wash (DMF, DCM, MeOH) Monitor->Wash2 Complete Recouple Recouple Monitor->Recouple Incomplete NextCycle Proceed to Next Cycle Wash2->NextCycle Recouple->Coupling HATU_Mechanism CarboxylicAcid R-COOH Carboxylic Acid ActiveEster R-COO-OAt OAt-Active Ester CarboxylicAcid->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIEA) Base->ActiveEster PeptideBond R-CO-N(CH3)-R' Peptide Bond ActiveEster->PeptideBond Coupling NMethylAmine R'-NH(CH3) N-Methyl Amine NMethylAmine->PeptideBond

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-N-Me-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides incorporating N-methylated amino acids represents a significant strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drugs. N-methylation, the substitution of an amide proton with a methyl group, can markedly improve a peptide's pharmacokinetic profile by increasing its metabolic stability and membrane permeability, potentially leading to oral bioavailability.[1][2] The incorporation of specific N-methylated amino acids, such as Fmoc-N-Me-Thr(tBu)-OH, combined with the conformational constraints of cyclization, allows for the precise modulation of a peptide's bioactivity and selectivity.[1]

However, the synthesis of these complex molecules is not without its challenges. The steric hindrance introduced by N-methyl groups can impede coupling reactions and affect the efficiency of the cyclization step.[1] These application notes provide a comprehensive guide to the strategies and detailed protocols for the synthesis of cyclic peptides containing N-methylated residues, with a focus on the use of this compound. Both on-resin and solution-phase approaches for cyclization will be covered to equip researchers with the necessary information to navigate the complexities of this synthetic process.[1]

Key Factors Influencing Synthesis

The successful synthesis of N-methylated cyclic peptides is a multifactorial process. Careful consideration of the peptide sequence, the position and number of N-methylated residues, and the reaction conditions is crucial for achieving desired yields and purity.[1]

G Sequence Peptide Sequence Yield Overall Yield Sequence->Yield Purity Purity Sequence->Purity Conformation Final Conformation Sequence->Conformation N_Methylation N-Methylation (Position & Number) N_Methylation->Yield N_Methylation->Purity N_Methylation->Conformation Cyclization_Strategy Cyclization Strategy (On-Resin vs. Solution) Cyclization_Strategy->Yield Cyclization_Strategy->Purity Cyclization_Strategy->Conformation Reaction_Conditions Reaction Conditions (Reagents, Solvents, Temp.) Reaction_Conditions->Yield Reaction_Conditions->Purity

Caption: Key factors influencing the synthesis of N-methylated cyclic peptides.

Data Presentation

The following table summarizes representative data for the synthesis of N-methylated cyclic peptides, highlighting the impact of different synthetic strategies on yield and purity.

Peptide SequenceCyclization MethodN-Methylation MethodOverall Yield (%)Purity (%)Reference
cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr] (N-methylated)On-resinOn-resinNot specified>95% selectivity for a single partially methylated species[3]
Model cyclic octapeptide with two N-methyl amino acidsSolution-phaseIncorporation of N-methylated amino acidsHighHigh[4]
cyclo(-RGDf(N-Me)K-)Solution-phaseOn-resin N-methylationNot specifiedNot specified[5]

Note: Yields and purity can vary significantly based on the specific peptide sequence, cyclization precursor, and experimental conditions.

Experimental Protocols

Two primary strategies are employed for the synthesis of N-methylated cyclic peptides: on-resin cyclization and solution-phase cyclization. The choice of method depends on factors such as the peptide sequence, desired scale, and available resources.[1]

Protocol 1: On-Resin Synthesis and Cyclization of a Peptide Containing this compound

This protocol outlines the synthesis of a head-to-tail cyclic peptide directly on the solid support, which can favor intramolecular cyclization due to the pseudo-dilution effect.[1]

1. Linear Peptide Synthesis:

  • Resin Selection: Start with a suitable resin for on-resin cyclization, such as a 2-chlorotrityl chloride resin, to which the first amino acid is attached via its side chain.[1]

  • Fmoc-SPPS: Assemble the linear peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Incorporation of this compound:

    • For the coupling of this compound, which can be sterically hindered, use a potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (N,N-Diisopropylethylamine) in DMF.[1]

    • Extended coupling times or double coupling may be necessary to ensure complete reaction.

2. N-terminal Deprotection:

  • Once the linear sequence is complete, remove the N-terminal Fmoc group using a solution of 20% piperidine in DMF.

3. On-Resin Cyclization:

  • Swell the resin in DMF.

  • Add a solution of a suitable coupling reagent (e.g., HATU/HOAt/DIPEA or PyBOP).[1][6]

  • Allow the reaction to proceed at room temperature, monitoring the progress by cleaving a small sample of resin and analyzing by HPLC-MS.

4. Cleavage and Deprotection:

  • After cyclization is complete, wash the resin thoroughly with DMF and DCM.

  • Cleave the cyclic peptide from the resin and remove the side-chain protecting groups (including the tBu group from Threonine) using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[1]

5. Purification:

  • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity using mass spectrometry (MS) and analytical HPLC.

G Resin Resin Selection (e.g., 2-Chlorotrityl) SPPS Linear Peptide Synthesis (Fmoc-SPPS) Resin->SPPS Incorp Incorporate This compound SPPS->Incorp Deprotect_N N-terminal Fmoc Deprotection Incorp->Deprotect_N Cyclize On-Resin Cyclization (e.g., HATU/HOAt/DIPEA) Deprotect_N->Cyclize Cleave Cleavage & Deprotection (TFA Cocktail) Cyclize->Cleave Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (MS, HPLC) Purify->Analyze

Caption: On-resin synthesis and cyclization workflow.

Protocol 2: Solution-Phase Cyclization of a Peptide Containing this compound

This protocol involves synthesizing the linear peptide on a solid support, cleaving it with side-chain protecting groups intact, and then performing the cyclization in solution.

1. Synthesis of the Protected Linear Peptide:

  • Resin Selection: Synthesize the linear peptide on a resin suitable for cleavage to a fully protected peptide acid, such as Wang resin.[1]

  • Fmoc-SPPS: Assemble the linear peptide sequence using standard Fmoc-SPPS, incorporating this compound as described in Protocol 1.

2. Cleavage of the Protected Linear Peptide:

  • Cleave the protected linear peptide from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to preserve the side-chain protecting groups.[1]

  • Purify the protected linear peptide by flash chromatography or preparative HPLC.

3. Solution-Phase Cyclization:

  • Dissolve the purified protected linear peptide in a suitable solvent (e.g., DMF or DCM) at high dilution (typically 0.1-1 mM) to promote intramolecular cyclization over intermolecular oligomerization.[1]

  • Add the cyclization reagents. Common reagents for solution-phase cyclization include HATU/HOAt/DIPEA or DPPA (Diphenylphosphoryl azide)/HOBt (Hydroxybenzotriazole)/DIPEA.[1]

  • Stir the reaction at room temperature and monitor its progress by HPLC-MS.

4. Deprotection and Purification:

  • Once cyclization is complete, remove the solvent under reduced pressure.

  • Treat the crude protected cyclic peptide with a strong acid cleavage cocktail (e.g., 95% TFA) to remove the side-chain protecting groups.[1]

  • Precipitate the deprotected cyclic peptide in cold diethyl ether.

  • Purify the final product by RP-HPLC.

G Resin Resin Selection (e.g., Wang Resin) SPPS Linear Peptide Synthesis (Fmoc-SPPS) Resin->SPPS Incorp Incorporate This compound SPPS->Incorp Cleave_Protected Cleavage of Protected Peptide (Mild Acid) Incorp->Cleave_Protected Purify_Linear Purify Protected Linear Peptide Cleave_Protected->Purify_Linear Cyclize_Solution Solution-Phase Cyclization (High Dilution) Purify_Linear->Cyclize_Solution Deprotect_Final Final Deprotection (Strong Acid) Cyclize_Solution->Deprotect_Final Purify_Cyclic Purify Cyclic Peptide (RP-HPLC) Deprotect_Final->Purify_Cyclic

Caption: Solution-phase cyclization workflow.

Conclusion

The synthesis of cyclic peptides containing N-methylated amino acids, such as this compound, is a powerful strategy for developing novel therapeutics with improved pharmacological properties.[1] By carefully selecting the synthetic strategy—either on-resin or solution-phase cyclization—and optimizing the reaction conditions, researchers can successfully overcome the challenges associated with steric hindrance and conformational constraints to produce these complex and valuable molecules. The protocols provided herein offer a solid foundation for the successful synthesis of N-methylated cyclic peptides.

References

Application Note: Monitoring the Coupling Completion of Fmoc-N-Me-Thr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development. While the methodology is well-established, the incorporation of sterically hindered and N-methylated amino acids, such as Fmoc-N-Me-Thr(tBu)-OH, presents significant challenges.[1][2] N-methylation can enhance a peptide's therapeutic properties, including increased enzymatic stability and improved oral bioavailability.[1][3] However, the secondary amine of N-methylated residues and the steric bulk of both the N-methyl and the threonine side-chain with its tert-butyl (tBu) protecting group make peptide bond formation sluggish and difficult to monitor.[1][4][5]

Incomplete couplings lead to the formation of deletion sequences, which are challenging to separate from the target peptide, thereby reducing the overall yield and purity. Therefore, accurate monitoring of the coupling reaction is critical for success. This application note details the challenges of monitoring this compound coupling and provides robust protocols for ensuring complete reactions.

The Challenge with Traditional Monitoring

The most common method for monitoring coupling completion in SPPS is the Kaiser test (or ninhydrin test).[6] This test is highly sensitive for primary amines, which react with ninhydrin to produce a characteristic deep blue color.[6][7] However, the Kaiser test is unreliable for detecting the secondary amines of N-methylated amino acids or proline, which do not yield the same strong blue color.[6][8] This limitation can lead to false negatives, where an incomplete coupling is mistakenly assessed as complete, resulting in failed syntheses.

Recommended Monitoring Protocols for N-Methylated Residues

Given the unsuitability of the Kaiser test, alternative colorimetric tests that can detect secondary amines are mandatory when working with this compound. The Chloranil test is a highly effective and recommended alternative.[8][9][10]

Logical Workflow for Monitoring Coupling Reactions

The following diagram illustrates the decision-making process for selecting an appropriate monitoring test during SPPS.

G Workflow for Selecting a Coupling Monitoring Test Start Fmoc Deprotection Complete Check_AA Is the N-terminal amino acid N-methylated? Start->Check_AA Kaiser_Test Perform Kaiser Test Check_AA->Kaiser_Test No Chloranil_Test Perform Chloranil Test Check_AA->Chloranil_Test Yes Result_Kaiser Is the result negative (yellow/colorless)? Kaiser_Test->Result_Kaiser Result_Chloranil Is the result negative (yellow/colorless)? Chloranil_Test->Result_Chloranil Proceed Proceed to next cycle Result_Kaiser->Proceed Yes Recouple Recouple the amino acid Result_Kaiser->Recouple No Result_Chloranil->Proceed Yes Result_Chloranil->Recouple No Recouple->Chloranil_Test Cap Cap unreacted amines Recouple->Cap

Caption: Decision workflow for choosing a qualitative test.

Data Presentation: Comparison of Monitoring Methods

The following table summarizes the expected outcomes and reliability of different monitoring tests for the coupling of this compound.

Monitoring TestTarget AmineIncomplete Coupling ResultComplete Coupling ResultReliability for this compound
Kaiser Test Primary AminesDark blue beads/solution[6]Yellow/Colorless solution[7]Low: Unreliable for secondary amines, prone to false negatives.
Chloranil Test Primary & Secondary AminesBlue or Green beads[11][12]Yellow/Colorless beads[11]High: Reliably detects secondary amines.
TNBSA Test Primary & Secondary AminesRed/Orange beadsColorless beadsModerate: Can be used, but Chloranil is often preferred for its distinct color change.

Experimental Protocols

Protocol 1: Chloranil Test for Secondary Amines

This protocol is essential for confirming the completion of this compound coupling.[8][10]

Reagents:

  • Reagent A: 2% (v/v) Acetaldehyde in N,N-Dimethylformamide (DMF).

  • Reagent B: 2% (w/v) p-Chloranil in DMF.

Procedure:

  • Withdraw a small sample of resin (approx. 5-10 mg) from the reaction vessel into a small glass test tube.

  • Wash the resin beads thoroughly with DMF (3 x 1 mL) to remove any residual reagents.

  • Add 1-2 drops of Reagent A to the resin.

  • Add 1-2 drops of Reagent B to the resin.

  • Allow the mixture to stand at room temperature for 5 to 10 minutes.[8]

  • Observe the color of the resin beads, preferably under a microscope.

Interpretation of Results:

  • Positive (Incomplete Coupling): The resin beads turn a distinct blue or green color.[11] This indicates the presence of unreacted secondary amines.

  • Negative (Complete Coupling): The resin beads remain their original color or appear slightly yellow.

Protocol 2: Coupling this compound

Due to significant steric hindrance, optimized coupling conditions are required.[13]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)[3]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous DMF

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for at least 5 minutes at room temperature.[1][3]

  • Coupling: Add the pre-activated amino acid solution to the drained, deprotected peptide-resin.

  • Agitate the mixture at room temperature. Due to the difficulty of the coupling, an extended coupling time of 2-4 hours is recommended.[3]

  • After the initial coupling time, perform the Chloranil Test (Protocol 1).

  • Recoupling: If the Chloranil test is positive, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound for another 2-4 hours.[8]

  • Capping: If the Chloranil test remains positive after a second coupling, it indicates that some sites are highly unreactive. These sites should be capped to prevent the formation of deletion peptides.[14] Use a solution of 10% Acetic Anhydride and 2% DIPEA in DMF for 30 minutes.

Troubleshooting Difficult Couplings

The workflow below outlines a systematic approach to troubleshooting when a coupling reaction for a difficult amino acid like this compound fails.

G Troubleshooting Failed Coupling Workflow Start Positive Chloranil Test (Coupling Incomplete) Recouple Perform a second coupling (fresh reagents, 2-4h) Start->Recouple Test_Again Perform Chloranil Test again Recouple->Test_Again Check_Result Is test still positive? Test_Again->Check_Result Consider_Options Consider advanced strategies Check_Result->Consider_Options Yes Success Coupling Complete Check_Result->Success No Change_Solvent Change solvent (e.g., NMP, DMSO) Consider_Options->Change_Solvent Elevate_Temp Increase temperature (e.g., to 40-50°C) Consider_Options->Elevate_Temp Cap_Proceed Cap unreacted amines and proceed Change_Solvent->Cap_Proceed Elevate_Temp->Cap_Proceed

References

Application Notes and Protocols for Solid-Phase Synthesis of Aggregation-Prone Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solid-phase synthesis of peptides (SPPS) is a cornerstone of modern biochemistry and drug development. However, the synthesis of aggregation-prone sequences, often rich in hydrophobic residues or those capable of forming extensive hydrogen bond networks, presents a significant challenge. On-resin aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields, poor purity, and difficult purification of the target peptide. This document provides an overview of common strategies to mitigate on-resin aggregation and detailed protocols for their implementation.

Aggregation during SPPS is primarily driven by the formation of intermolecular β-sheet structures between growing peptide chains, rendering the N-termini inaccessible for subsequent reactions.[1] This phenomenon is often observed as resin shrinking, incomplete Fmoc deprotection, and failed coupling reactions, which can be monitored by tests like the Kaiser test, although these can sometimes yield false negatives in cases of severe aggregation.[2][3]

This application note details four key strategies to overcome these challenges:

  • High-Temperature and Microwave-Assisted SPPS: Elevating the reaction temperature can disrupt secondary structures and enhance reaction kinetics.

  • Incorporation of Pseudoproline Dipeptides: These building blocks introduce a "kink" in the peptide backbone, effectively disrupting β-sheet formation.

  • Use of Backbone-Protecting Groups (Hmb/Dmb): These groups sterically hinder the formation of interchain hydrogen bonds.

  • Application of Chaotropic Salts and Optimized Solvent Systems: Modifying the chemical environment can improve solvation and disrupt peptide aggregates.

Comparative Data of Synthesis Strategies

The following tables summarize quantitative data from studies comparing different strategies for the synthesis of known "difficult" or aggregation-prone peptide sequences.

Peptide SequenceSynthesis MethodPurity (%)Yield (%)Reference
ACP (65-74) Standard SPPS60.7-[4]
Hmb Backbone Protection7 (crude)-[5]
Microwave-Assisted SPPS (HCTU)High-[6]
Hmnb Backbone ProtectionHigh-[7]
A "Difficult" Peptide Conventional SPPSVery Poor-[8][9]
Conventional SPPS + PseudoprolineExcellent-[8][9]
Microwave-Assisted SPPSPoor-[8][9]
Microwave-Assisted SPPS + PseudoprolineExcellent (>95% crude)-[8][9]
PTHrP(1-34)NH2 Conventional SPPSLow-[10]
Microwave-Assisted SPPSImproved-[10]

Experimental Protocols

Protocol 1: High-Temperature and Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Elevated temperatures, applied either through conventional heating or microwave irradiation, can significantly improve the synthesis of aggregation-prone peptides by providing the energy to break up secondary structures and accelerate coupling and deprotection reactions.[7][11] Microwave-assisted SPPS, in particular, has been shown to dramatically reduce synthesis times while improving peptide purity and yield.[12]

Materials:

  • Fmoc-protected amino acids

  • Peptide synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HCTU, DIC/HOBt)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Automated microwave peptide synthesizer or a reaction vessel with a heating mantle

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Add the deprotection solution to the resin.

    • For microwave-assisted synthesis, heat to 75-90°C for 3-5 minutes.[13]

    • For conventional high-temperature synthesis, heat to 60-75°C for 5-10 minutes.[11][14]

    • Drain the vessel and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • Prepare the activated amino acid solution by dissolving the Fmoc-amino acid (3-5 equivalents) and coupling reagent in DMF. Add the activator base (e.g., DIPEA) if required.

    • Add the activated amino acid solution to the resin.

    • For microwave-assisted synthesis, heat to 75-90°C for 5-10 minutes.[13]

    • For conventional high-temperature synthesis, heat to 60-75°C for 10-30 minutes.[14][15]

    • Drain the vessel and wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Workflow for Microwave-Assisted SPPS

start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) Microwave: 75-90°C, 3-5 min swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Amino Acid Coupling (Activated AA) Microwave: 75-90°C, 5-10 min wash1->couple wash2 Wash with DMF couple->wash2 cycle Repeat for each Amino Acid wash2->cycle cycle->deprotect Next Amino Acid final_wash Final Wash (DCM) and Dry cycle->final_wash Final Amino Acid cleave Cleavage and Deprotection (TFA Cocktail, 2-3h) final_wash->cleave precipitate Precipitate in Cold Ether cleave->precipitate end Purify Peptide precipitate->end

Caption: Workflow for Microwave-Assisted SPPS.

Protocol 2: Incorporation of Pseudoproline Dipeptides

Pseudoproline dipeptides are powerful tools for disrupting the formation of secondary structures during peptide synthesis.[16][17] They are incorporated as dipeptide units, and the native serine or threonine residue is regenerated during the final TFA cleavage.[18]

Materials:

  • Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (where Yaa is Ser or Thr)

  • Standard SPPS reagents (as in Protocol 1)

Procedure:

  • Sequence Planning: Identify Ser or Thr residues in the aggregation-prone sequence as potential sites for pseudoproline incorporation. Optimal spacing is typically every 5-6 residues.[19]

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Dipeptide Coupling:

    • Dissolve the Fmoc-pseudoproline dipeptide (1.5-2 equivalents) and a coupling reagent (e.g., HATU, HCTU) in DMF. Add the activator base (e.g., DIPEA).

    • Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents.

  • Continue Synthesis: Proceed with the standard SPPS cycle for the remaining amino acids.

  • Cleavage: The oxazolidine ring of the pseudoproline is cleaved under standard TFA cleavage conditions, regenerating the native peptide sequence.

Logic for Using Pseudoproline Dipeptides

problem Aggregation-Prone Sequence (e.g., hydrophobic stretch) strategy Incorporate Pseudoproline Dipeptide at Ser/Thr residue problem->strategy mechanism Introduces a 'kink' in the peptide backbone strategy->mechanism disruption Disrupts interchain β-sheet formation mechanism->disruption outcome Improved Solvation and Reaction Kinetics disruption->outcome result Higher Purity and Yield outcome->result

Caption: Logic for using pseudoproline dipeptides.

Protocol 3: Use of Backbone-Protecting Groups (Hmb/Dmb)

2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups can be attached to the backbone amide nitrogen of an amino acid to sterically block the hydrogen bonding that leads to aggregation.[20] This is particularly effective for sequences containing glycine.[1]

Materials:

  • Fmoc-AA(Hmb/Dmb)-OH or Fmoc-Xaa-(Dmb)Gly-OH dipeptide

  • Standard SPPS reagents

Procedure:

  • Resin Preparation: Swell and deprotect the resin as per a standard SPPS protocol.

  • Coupling of Hmb/Dmb Amino Acid:

    • Couple the Hmb/Dmb-protected amino acid using standard coupling reagents. Note that coupling onto the Hmb/Dmb-protected amino acid in the next step will be slower due to steric hindrance.

    • Alternatively, and more efficiently, use a pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptide.[21]

  • Continue Synthesis: Continue with the standard SPPS cycles.

  • Cleavage: The Hmb and Dmb groups are removed during the final TFA cleavage. It is recommended to add a scavenger like triisopropylsilane (TIS) to the cleavage cocktail.[21]

Workflow for Hmb/Dmb Incorporation

start Start SPPS identify Identify Aggregation-Prone Region (e.g., Gly-rich) start->identify incorporate Incorporate Fmoc-AA(Hmb/Dmb)-OH or Fmoc-Xaa-(Dmb)Gly-OH identify->incorporate couple Couple using standard coupling reagents incorporate->couple continue_synthesis Continue SPPS cycles couple->continue_synthesis cleavage Final TFA Cleavage (with scavengers) continue_synthesis->cleavage result Native Peptide with Improved Purity cleavage->result

Caption: Workflow for Hmb/Dmb incorporation.

Protocol 4: Application of Chaotropic Salts

Chaotropic salts, such as lithium chloride (LiCl) or sodium perchlorate (NaClO₄), can be used to disrupt secondary structures and improve the solvation of the peptide-resin complex.

Materials:

  • Chaotropic salt (e.g., LiCl, NaClO₄)

  • Standard SPPS reagents

Procedure:

  • Resin Preparation: After the standard Fmoc deprotection and DMF washes, perform additional washes with a solution containing the chaotropic salt.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min).[2] This step helps to break up existing secondary structures.

  • DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.

  • Alternative: Chaotropic salts can also be added directly to the coupling mixture, though compatibility with the coupling reagents should be considered.[21]

Signaling Pathway for Chaotropic Salt Action

aggregation On-Resin Peptide Aggregation chaotropic_salt Introduce Chaotropic Salt (e.g., LiCl, NaClO4) aggregation->chaotropic_salt disruption Disruption of Hydrogen Bond Networks chaotropic_salt->disruption solvation Improved Solvation of Peptide-Resin Complex disruption->solvation accessibility Increased N-Terminus Accessibility solvation->accessibility reaction Improved Coupling/ Deprotection Efficiency accessibility->reaction

Caption: Mechanism of chaotropic salt action.

Conclusion

The successful solid-phase synthesis of aggregation-prone peptides requires a proactive approach to mitigate the formation of secondary structures on the resin. The choice of strategy will depend on the specific peptide sequence, the available instrumentation, and the cost considerations. Microwave-assisted SPPS and the incorporation of pseudoproline dipeptides are often the most effective methods for significantly improving the outcome of "difficult" syntheses. For sequences where these are not applicable, the use of backbone-protecting groups or the modification of the synthesis environment with chaotropic salts and alternative solvents provide valuable tools for the peptide chemist. By employing these advanced strategies, researchers can enhance the purity, yield, and overall success rate of synthesizing challenging peptide sequences.

References

On-Resin N-Methylation of Peptides: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

The strategic N-methylation of peptides is a powerful tool in drug discovery and development, offering a means to enhance proteolytic stability, increase cell permeability, and improve oral bioavailability.[1][2][3] This application note provides a comprehensive overview and detailed protocols for the on-resin N-methylation of peptides, tailored for researchers, scientists, and professionals in drug development.

Introduction

Backbone N-methylation, the substitution of a backbone amide proton with a methyl group, can significantly alter the physicochemical properties of a peptide.[4] This modification can rigidify the peptide backbone, influence its conformation, and disrupt hydrogen bonding networks, which in turn can lead to improved pharmacokinetic properties.[4][5] On-resin N-methylation offers the advantage of performing this modification while the peptide is still attached to the solid support, simplifying purification and allowing for the selective methylation of specific residues.[2]

This document outlines two primary protocols for on-resin N-methylation: a direct alkylation method and a method involving sulfonamide protection. Additionally, a summary of quantitative data from literature is provided to guide researchers in selecting the most appropriate method for their specific application.

Quantitative Data Summary

The efficiency of on-resin N-methylation can be influenced by the peptide sequence, the stereochemistry of the amino acids, and the chosen methylation method.[4] Below is a summary of reported yields and purities for different on-resin N-methylation protocols.

MethodPeptide TypeMethylating AgentsReported Yield/PurityReference
Direct AlkylationCyclic HexapeptideLiOtBu, CH₃INearly complete conversion to a trimethylated species[4]
Sulfonamide Protection (o-NBS)Linear PeptidesDBU, CH₃IHPLC purity of final N-methylated crude product: 56% - >95% (sequence dependent)[6][7]
Mitsunobu ReactionLinear PeptidesPPh₃, DEAD, MeOHNot explicitly quantified, but described as "mild and efficient"[8][9]

Note: The efficiency of N-methylation is highly sequence-dependent. The data presented here should be considered as a general guideline. Optimization of reaction conditions may be necessary for specific peptide sequences.

Experimental Protocols

The following section provides detailed step-by-step protocols for two common on-resin N-methylation methods.

Protocol 1: Direct On-Resin N-Methylation using LiOtBu and CH₃I

This protocol is particularly effective for the N-methylation of cyclic peptides and is based on the procedure described by White et al.[4]

Materials:

  • Peptide-resin (e.g., polystyrene resin)

  • Lithium tert-butoxide (LiOtBu) in dry Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) in Dimethyl sulfoxide (DMSO)

  • Dry THF

  • DMSO

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF, then wash thoroughly with DCM and THF.

  • Deprotonation: Add a solution of LiOtBu in dry THF to the resin. Agitate the mixture for 1 hour at room temperature.

  • Washing: Filter the resin and wash extensively with dry THF to remove excess base.

  • Methylation: Add a solution of CH₃I in DMSO to the resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Filter the resin and wash with DMSO, DMF, and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin N-Methylation via Sulfonamide Protection (Biron-Kessler Method)

This method involves the protection of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the amide proton, facilitating its methylation. This protocol is adapted from the Biron-Kessler method.[10]

Materials:

  • Peptide-resin

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 4-dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide (CH₃I) or Dimethyl sulfate

  • β-mercaptoethanol or other thiol scavenger

  • Cleavage cocktail

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Nosylation: Treat the resin with a solution of o-NBS-Cl and collidine (or DMAP) in DCM for 2 hours to protect the backbone amide.[2][6]

  • Washing: Wash the resin with DCM and DMF.

  • Methylation: Treat the nosylated peptide-resin with a solution of DBU and methyl iodide (or dimethyl sulfate) in DMF for 1 hour.[10]

  • Washing: Wash the resin with DMF and DCM.

  • Nosyl Group Deprotection: Treat the resin with a solution of β-mercaptoethanol and DBU in DMF to remove the o-NBS protecting group.[2]

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Purification: Cleave the peptide from the resin and purify as described in Protocol 1.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for on-resin N-methylation.

On_Resin_N_Methylation_Direct cluster_SPPS Solid-Phase Peptide Synthesis cluster_Methylation On-Resin N-Methylation cluster_Cleavage Cleavage and Purification Resin Start with Resin Coupling Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection PeptideResin Peptide on Resin Deprotection->PeptideResin Deprotonation Deprotonation (LiOtBu in THF) PeptideResin->Deprotonation Methylation Methylation (CH3I in DMSO) Deprotonation->Methylation N_Methyl_PeptideResin N-Methylated Peptide on Resin Methylation->N_Methyl_PeptideResin Cleavage Cleavage from Resin N_Methyl_PeptideResin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure N-Methylated Peptide Purification->Final_Product

Caption: Workflow for Direct On-Resin N-Methylation.

On_Resin_N_Methylation_Sulfonamide cluster_SPPS Solid-Phase Peptide Synthesis cluster_Methylation On-Resin N-Methylation (Sulfonamide Protection) cluster_Cleavage Cleavage and Purification Resin Start with Resin Coupling Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection PeptideResin Peptide on Resin Deprotection->PeptideResin Nosylation Nosylation (o-NBS-Cl, Collidine) PeptideResin->Nosylation Methylation Methylation (DBU, CH3I) Nosylation->Methylation Deprotection_NBS Nosyl Deprotection (β-mercaptoethanol, DBU) Methylation->Deprotection_NBS N_Methyl_PeptideResin N-Methylated Peptide on Resin Deprotection_NBS->N_Methyl_PeptideResin Cleavage Cleavage from Resin N_Methyl_PeptideResin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure N-Methylated Peptide Purification->Final_Product

Caption: Workflow for On-Resin N-Methylation via Sulfonamide Protection.

Conclusion

On-resin N-methylation is a valuable technique for modifying peptides to improve their therapeutic potential. The choice of method will depend on the specific peptide sequence and the desired degree of methylation. The protocols provided in this application note offer a starting point for researchers to develop and optimize their own on-resin N-methylation strategies. Careful monitoring of the reaction progress and thorough purification of the final product are crucial for obtaining high-quality N-methylated peptides.

References

Application Notes and Protocols for the Use of Fmoc-N-Me-Thr(tBu)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide-based drug candidates is a powerful strategy to enhance their therapeutic potential. N-methylation of the peptide backbone can significantly improve pharmacokinetic properties, including metabolic stability, membrane permeability, and oral bioavailability.[1][2] Fmoc-N-Me-Thr(tBu)-OH is a key building block for introducing N-methylated threonine into peptide sequences using solid-phase peptide synthesis (SPPS). This modification can lead to peptides with improved drug-like properties, such as increased resistance to enzymatic degradation and optimized receptor binding affinity.[3][4]

These application notes provide a comprehensive overview of the utility of this compound in drug discovery, including its impact on peptide properties, detailed experimental protocols for its synthesis and incorporation into peptides, and relevant data to guide research and development efforts.

Advantages of Incorporating N-Me-Thr(tBu)-OH in Peptide Therapeutics

The introduction of an N-methyl group on the threonine residue offers several advantages for peptide drug candidates:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological fluids.[3][5] This enhanced stability is a critical factor in developing longer-acting peptide drugs.

  • Improved Oral Bioavailability: By increasing metabolic stability and potentially improving membrane permeability, N-methylation can lead to enhanced oral bioavailability of peptides.[6][7][8]

  • Conformational Control: N-methylation restricts the conformational flexibility of the peptide backbone, which can lead to a more defined and stable secondary structure. This can be crucial for optimizing the peptide's interaction with its biological target.[3]

  • Increased Lipophilicity: The addition of a methyl group can increase the lipophilicity of the peptide, which may improve its ability to cross cell membranes.

Data Presentation: Impact of N-Methylation on Peptide Properties

The following tables summarize quantitative data on the effects of N-methylation on key peptide drug properties. While specific data for a single N-methylated threonine substitution is often part of broader studies, the presented data illustrates the significant impact of this modification.

Table 1: Enhancement of Proteolytic Stability by N-Methylation

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
Model PeptideUnmodifiedTrypsinMinutes-[5]
Model PeptideN-Me-DTrypsinDramatically Increased>1000[5]
Model PeptideN-Me-KTrypsinDramatically Increased>1000[5]
Model PeptideN-Me-L8TrypsinDramatically Increased72[5]
Model PeptideN-Me-YTrypsinDramatically Increased>1000[5]

Table 2: Improvement of Oral Bioavailability by N-Methylation

Parent PeptideN-Methylated AnalogNumber of N-MethylationsOral Bioavailability (F%) in ratsReference
Somatostatin Analogcyclo(-Pro-Phe-NMe-D-Trp-NMeLys-Thr-NMePhe-)3~10%[6]
Unmodified Peptide-0Not Bioavailable[6]

Table 3: Effect of N-Methylation on Receptor Binding Affinity

PeptideModificationReceptorBinding Affinity (Ki or IC50)Change in AffinityReference
Peptide 19N-terminal PheQ70.31 µM-[9]
Peptide 22N-terminal AMPhe (N-methylated)Q70.95 nM~326-fold increase[9]
MT-II-hMC4--
Compound 4N-terminal aromatic substitutionhMC4IC50 = 53 nM (antagonist)Change in activity profile

Experimental Protocols

Synthesis of this compound

A facile solid-phase synthesis method for Fmoc-N-Me-AA-OH has been developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.

Materials:

  • Fmoc-Thr(tBu)-OH

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • 2-Mercaptoethanol

  • Potassium carbonate (K2CO3)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Loading: Swell 2-CTC resin in DCM. Dissolve Fmoc-Thr(tBu)-OH and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with a solution of DCM/MeOH/DIPEA.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • o-NBS Protection: Protect the liberated α-amino group with o-NBS-Cl in the presence of collidine in DCM.

  • N-Methylation: Treat the o-NBS-protected amino acid on the resin with a methylating agent (MeI or DMS) and a base (e.g., DBU or MTBD) in DMF. The reaction may need to be repeated to achieve complete methylation.

  • o-NBS Deprotection: Remove the o-NBS group using a solution of 2-mercaptoethanol and DBU in DMF.

  • Fmoc Re-protection: Re-protect the N-methylated amino group with Fmoc-OSu in the presence of DIPEA in DCM.

  • Cleavage from Resin: Cleave the this compound from the resin using a mild acidic solution (e.g., 0.5% TFA in DCM or HFIP/DCM).

  • Purification: Purify the crude product by flash chromatography to obtain pure this compound.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

The following is a general protocol for the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin (or other suitable resin)

  • Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)

  • Base (e.g., DIPEA, NMM)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling: If starting with a pre-loaded resin, proceed to step 3. Otherwise, couple the first Fmoc-protected amino acid to the resin using a suitable coupling method.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the next Fmoc-protected amino acid (in this case, this compound) by pre-dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Coupling to an N-methylated amine can be slower, so extended coupling times or double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Note: The Kaiser test is not reliable for N-methylated amines.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from threonine).

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

Signaling Pathways Potentially Influenced by N-Me-Thr Containing Peptides

While the direct impact of peptides containing N-methylated threonine on specific signaling pathways is an active area of research, the constituent amino acid, L-threonine, is known to influence key cellular pathways involved in cell growth, proliferation, and survival. It is hypothesized that peptides incorporating N-Me-Thr could modulate these pathways by interacting with cell surface receptors or transporters, thereby influencing downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMeThrPeptide N-Me-Thr Peptide Receptor Receptor / Transporter NMeThrPeptide->Receptor Binding PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt MAPKs MAPKs (ERK, p38, JNK) Akt->MAPKs mTORC1 mTORC1 Akt->mTORC1 MAPKs->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 TranscriptionFactors Transcription Factors (e.g., c-Myc, Oct4) p70S6K->TranscriptionFactors _4EBP1->TranscriptionFactors CellCycle Cell Cycle Progression (Cyclins) TranscriptionFactors->CellCycle Proliferation Cell Proliferation & Survival CellCycle->Proliferation

Caption: Hypothesized signaling pathways influenced by N-Me-Thr containing peptides.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the key steps in the solid-phase synthesis of a peptide incorporating this compound.

start Start: Resin Swelling deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection wash Wash (DMF) deprotection->wash Wash coupling Amino Acid Coupling Fmoc-AA-OH, Coupling Reagents, Base coupling->wash Repeat n times final_deprotection Final Fmoc Deprotection 20% Piperidine in DMF coupling->final_deprotection Final Cycle wash->deprotection wash->coupling cleavage Cleavage & Deprotection TFA Cocktail final_deprotection->cleavage Wash purification Purification & Analysis (RP-HPLC, MS) cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for Fmoc-SPPS of an N-Me-Thr containing peptide.

Case Study: N-Methylated Amino Acids in FDA-Approved Drugs

Another example is Voclosporin , a semi-synthetic analogue of cyclosporine approved for the treatment of lupus nephritis.[7] Voclosporin also contains N-methylated amino acids, highlighting the continued importance of this modification in the development of new therapeutics. Although these drugs are produced through fermentation or semi-synthesis rather than full SPPS with Fmoc-protected monomers, they serve as powerful testaments to the clinical success of incorporating N-methylated residues to create effective oral peptide-based therapies.

Conclusion

This compound is a valuable tool for medicinal chemists and drug developers seeking to improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The strategic incorporation of N-methylated threonine can lead to peptides with enhanced stability, improved oral bioavailability, and optimized target interactions. The protocols and data presented in these application notes provide a foundation for the successful application of this compound in the discovery and development of next-generation peptide drugs.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS), with a specific focus on the difficult coupling of Fmoc-N-Me-Thr(tBu)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

A1: The primary reason for the difficult coupling of this compound is significant steric hindrance. This arises from the combination of the N-methyl group on the alpha-amino group and the bulky tert-butyl (tBu) protecting group on the threonine side chain. This steric bulk impedes the approach of the activated amino acid to the N-terminal of the growing peptide chain, slowing down the reaction kinetics and often leading to incomplete coupling.[1][2]

Q2: What are the common indicators of a failed or incomplete coupling with this compound?

A2: Common indicators of a failed or incomplete coupling include:

  • Positive Kaiser Test or Bromophenol Blue Test: These colorimetric tests detect free primary and secondary amines on the resin. A positive result after the coupling step indicates that the N-terminus of the peptide chain is not fully capped.[3]

  • Low Yield: The final peptide yield is significantly lower than expected.

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the N-Me-Thr(tBu) residue.

Q3: Are there alternative coupling reagents that are more effective for this compound?

A3: Yes, for sterically hindered amino acids like this compound, high-activity coupling reagents are recommended. Uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyAOP and PyBroP are generally more effective than standard reagents like DCC/HOBt.[2][4][5] HATU is often considered more reactive and efficient than HBTU for such challenging couplings.[2]

Q4: Can microwave synthesis be used to improve the coupling efficiency?

A4: Absolutely. Microwave-assisted peptide synthesis can significantly improve the efficiency of difficult couplings by applying controlled heating. This can dramatically reduce reaction times and drive the reaction to completion.[1][6]

Troubleshooting Guide: Incomplete Coupling of this compound

If you are experiencing incomplete coupling of this compound, follow this troubleshooting guide.

Step 1: Initial Assessment

Before modifying your protocol, confirm the incomplete coupling using a reliable method such as the Bromophenol Blue test, as the Kaiser test can be unreliable for N-methylated amines.[3]

Step 2: Optimization of Coupling Protocol

If incomplete coupling is confirmed, consider the following protocol modifications, starting with the least disruptive changes.

  • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid. This is often sufficient to drive the reaction to completion.

  • Increase Reaction Time: Extend the coupling reaction time to 2-4 hours or even overnight at room temperature.[2]

  • Increase Reagent Equivalents: Increase the equivalents of the this compound, coupling reagent, and base.

Step 3: Evaluation of Coupling Reagents

If the above optimizations are insufficient, a more potent coupling reagent may be required. The choice of coupling reagent is critical for overcoming the steric hindrance of N-methylated amino acids.[1][2]

Table 1: Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids

Coupling ReagentClassRelative ReactivityKey Advantages
HATU Uronium/Aminium SaltVery HighGenerally more reactive and efficient than HBTU for sterically hindered couplings, leading to faster reactions and reduced epimerization.[2]
HBTU Uronium/Aminium SaltHighWidely used and effective for many difficult couplings.
PyAOP Phosphonium SaltVery HighHighly effective for sterically demanding couplings, including N-methylated amino acids.[2][5]
PyBroP Phosphonium SaltHighestNoted for its very high reactivity and is often employed for the most difficult couplings.[2][3]
COMU Uronium/Aminium SaltVery HighCoupling efficiencies comparable to HATU, with the advantage of having a non-explosive and less allergenic byproduct.[4]
Step 4: Advanced Techniques

For extremely difficult couplings, consider implementing advanced techniques.

  • Microwave-Assisted Synthesis: Utilize a microwave peptide synthesizer to increase the reaction temperature in a controlled manner, which can significantly accelerate the coupling reaction.[1]

  • In Situ Generation of Amino Acid Chlorides: This method involves the use of reagents like triphosgene to form highly reactive amino acid chlorides, which can overcome severe steric hindrance.[3]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling

This protocol is a robust method for coupling Fmoc-protected amino acids, including sterically hindered ones, onto a solid support.

  • Resin Preparation: Swell the peptide resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP.[1]

  • Add 8 equivalents of Diisopropylethylamine (DIEA) to the solution.[1]

  • Allow the mixture to pre-activate at room temperature for 5 minutes.[1][3]

  • Coupling Reaction: Drain the solvent from the swelled resin.

  • Add the pre-activated amino acid solution to the resin.

  • Shake the reaction vessel at room temperature for 1 to 2 hours.[1]

  • Monitoring and Completion: Take a small sample of resin beads and wash them with DMF and then Methanol. Perform a Bromophenol Blue test to check for completion.[3]

  • Post-Coupling Wash: If the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.

Protocol 2: Microwave-Assisted HCTU Coupling

Microwave irradiation can dramatically reduce reaction times for difficult couplings.

  • Resin Preparation: Swell the resin in NMP. Drain the solvent.

  • Reagent Addition: In a microwave-safe peptide synthesis vessel, add the swelled resin. Add a solution of the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP. Add DIEA (10 eq.).[1]

  • Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[1]

  • Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF as described in Protocol 1.

  • Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.

Visualizations

G Troubleshooting Workflow for Incomplete Coupling start Incomplete Coupling Suspected test Perform Bromophenol Blue Test start->test is_incomplete Coupling Incomplete? test->is_incomplete optimize Optimize Protocol: - Double Couple - Increase Time - Increase Equivalents is_incomplete->optimize Yes success Coupling Complete is_incomplete->success No retest1 Retest Coupling optimize->retest1 is_incomplete2 Still Incomplete? retest1->is_incomplete2 change_reagent Change to a More Potent Coupling Reagent (e.g., HATU, PyAOP) is_incomplete2->change_reagent Yes is_incomplete2->success No retest2 Retest Coupling change_reagent->retest2 is_incomplete3 Still Incomplete? retest2->is_incomplete3 advanced Use Advanced Techniques: - Microwave Synthesis - In Situ Acid Chlorides is_incomplete3->advanced Yes is_incomplete3->success No advanced->success end Proceed to Next Step success->end

Caption: Troubleshooting workflow for incomplete coupling.

Caption: Steric hindrance in this compound coupling.

References

low yield in peptide synthesis with N-methylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving N-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to low yields and other common issues encountered during the synthesis of N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in peptide synthesis with N-methylated amino acids?

A1: The primary cause of low yield is steric hindrance. The methyl group on the amide nitrogen of an N-methylated amino acid creates significant bulk, which obstructs the approach of the activated carboxyl group of the incoming amino acid. This steric clash slows down the coupling reaction kinetics, often leading to incomplete reactions and the formation of deletion sequences, particularly when coupling two consecutive N-methylated residues.[1][2][3]

Q2: What are the typical signs of a difficult coupling reaction involving an N-methylated amino acid?

A2: Common indicators of poor coupling efficiency include:

  • Positive colorimetric test: A blue or green color in a bromophenol blue test after the coupling step indicates the presence of unreacted free amine on the resin. A complete reaction is signified by a yellow color.[1][4]

  • Low final peptide yield: The overall yield of the purified peptide is significantly lower than expected.[1]

  • Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the amino acid that was supposed to couple to the N-methylated residue.[1]

  • Multiple peaks in HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product shows multiple peaks, which can correspond to the desired peptide, deletion sequences, and other byproducts.[1][5]

Q3: Which coupling reagents are recommended for incorporating N-methylated amino acids?

A3: Due to the steric hindrance, high-activity coupling reagents are necessary. Standard reagents like HBTU and TBTU are often less effective.[4] The recommended reagents for coupling N-methylated amino acids include:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Reacts faster and with less epimerization.[4][6]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient coupling reagent.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[5][6][7]

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): A more reactive coupling reagent suitable for difficult couplings.[4][6]

Q4: What is "double coupling" and when should I use it?

A4: "Double coupling" is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction. This is a common strategy to drive the reaction to completion when dealing with sterically hindered residues like N-methylated amino acids. It should be performed if a colorimetric test (e.g., bromophenol blue) indicates an incomplete reaction after the first coupling.[1]

Q5: Can microwave-assisted synthesis improve yields?

A5: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can significantly improve yields for difficult couplings, including those involving N-methylated amino acids.[3] The microwave energy helps to overcome the activation energy barrier of the reaction and can disrupt peptide aggregation on the resin, leading to more efficient and faster couplings.[3][8]

Q6: Are there alternatives to using expensive N-methylated amino acid building blocks?

A6: Yes, on-resin N-methylation is a cost-effective alternative. This procedure involves N-methylation of the amino acid after it has been incorporated into the peptide chain on the solid support. A common method is a three-step procedure involving:

  • Protection of the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group.

  • Methylation of the resulting sulfonamide.

  • Removal of the o-NBS protecting group to reveal the N-methylated amine.

This procedure has been optimized to be completed in as little as 35-40 minutes.[1][9][10]

Q7: What are some common side reactions in N-methylated peptide synthesis?

A7: Besides incomplete coupling, other potential side reactions include:

  • Racemization: The loss of stereochemical integrity at the alpha-carbon of the amino acid being coupled. The choice of coupling reagent and additives like HOAt can minimize racemization.[6][7]

  • Diketopiperazine (DKP) formation: This can occur, especially with sequences containing proline or other specific residues, leading to cleavage of the dipeptide from the resin.[5][7]

  • Fragmentation: Cleavage between consecutive N-methylated amino acids can occur during trifluoroacetic acid (TFA) cleavage from the resin.[5][7]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution(s)
Low final peptide yield Incomplete coupling due to steric hindrance.- Perform a "double coupling". - Switch to a more potent coupling reagent (e.g., HATU, PyAOP, PyBrOP). - Increase the reaction time and/or temperature (microwave-assisted synthesis can be beneficial).[3]
Blue/green color in bromophenol blue test Incomplete coupling reaction.- Immediately perform a second coupling with fresh reagents. - For subsequent couplings of N-methylated residues, consider using a more powerful coupling reagent from the start.
Mass spectrum shows deletion sequences Inefficient coupling at the N-methylated site.- Optimize the coupling protocol by using a more effective coupling reagent and performing a double coupling. - Consider using microwave-assisted SPPS.[3]
Multiple peaks of similar mass in HPLC Presence of deletion sequences or diastereomers due to racemization.- For deletion sequences, improve coupling efficiency as described above. - To minimize racemization, use coupling reagents known for low racemization like HATU, and consider the addition of an auxiliary nucleophile like HOAt.[6]
Difficulty in synthesizing long N-methylated peptides Cumulative effect of incomplete couplings and potential peptide aggregation.- Use a lower-loaded resin to reduce inter-chain interactions. - Employ solvents known to disrupt secondary structures, such as NMP or a mixture of DMF/DCM/NMP.[8] - Utilize microwave-assisted synthesis to improve coupling efficiency and reduce aggregation.[3][8]

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentKey FeaturesRecommended Use Cases
HATU Fast reaction times, low racemization.[6]General-purpose for difficult couplings, including N-methylated residues.[4]
HCTU High coupling efficiency.Difficult couplings where HATU may be less effective.
PyAOP Highly effective, especially for coupling an N-methylated amino acid to another N-methylated residue.[5][6][7]Sequences with consecutive N-methylated amino acids.
PyBrOP More reactive than PyBOP, good for highly sterically hindered couplings.[6]Very difficult couplings where other reagents have failed.
BOP-Cl Effective for hindered couplings.An alternative for sterically demanding couplings.[4]

Note: The efficiency of coupling reagents is sequence-dependent. The information in this table provides a general guideline.

Experimental Protocols

Protocol 1: General Coupling of an Fmoc-Amino Acid to an N-Methylated Amine on Solid Support

  • Resin Preparation: Swell the peptide-resin (containing the N-terminal N-methylated amino acid) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 5 minutes at room temperature.[4]

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Remove a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test. A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.[1][4]

  • Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 3-5 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: On-Resin N-Methylation of a Peptide

This protocol is based on an optimized three-step procedure that can be performed in approximately 35-40 minutes.[9][10]

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • In a separate vial, dissolve 10 equivalents of 4-dimethylaminopyridine (DMAP) and 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in NMP for pre-activation.

    • Add the pre-activated solution to the resin and agitate for 5-10 minutes.

    • Wash the resin with NMP.

  • Methylation:

    • To the resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 equivalents) and dimethyl sulfate (10 equivalents) in NMP.

    • Agitate the mixture for 20-25 minutes.

    • Wash the resin with NMP.

  • Desulfonylation:

    • Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP.

    • Add the solution to the resin and agitate for 5-10 minutes.

    • Wash the resin thoroughly with NMP, followed by DCM, and dry. The resin is now ready for the next coupling step.

Visualizations

Steric_Hindrance cluster_0 Standard Peptide Coupling cluster_1 N-Methylated Peptide Coupling Activated_AA_1 Activated Amino Acid Peptide_Bond_1 Peptide Bond Formation Activated_AA_1->Peptide_Bond_1 Approaches Primary_Amine Primary Amine (Peptide-Resin) Primary_Amine->Peptide_Bond_1 Activated_AA_2 Activated Amino Acid Hindrance Steric Hindrance Activated_AA_2->Hindrance Approach Hindered N_Methyl_Amine N-Methylated Amine (Peptide-Resin) N_Methyl_Amine->Hindrance Low_Yield Incomplete Reaction (Low Yield) Hindrance->Low_Yield

Caption: Steric hindrance in N-methylated peptide coupling.

Troubleshooting_Workflow start Low Yield or Incomplete Coupling check_coupling Perform Bromophenol Blue Test start->check_coupling check_aggregation Assess for Aggregation start->check_aggregation double_couple Perform Double Coupling check_coupling->double_couple Positive (Blue) success Proceed to Next Step check_coupling->success Negative (Yellow) failure Consult Further/ Re-evaluate Strategy check_coupling->failure Still Positive double_couple->check_coupling change_reagent Use Stronger Coupling Reagent (e.g., HATU, PyAOP) double_couple->change_reagent use_microwave Employ Microwave-Assisted Synthesis change_reagent->use_microwave use_microwave->check_coupling change_solvent Use Aggregation-Disrupting Solvents (e.g., NMP) check_aggregation->change_solvent change_solvent->start

Caption: Troubleshooting workflow for low yield.

On_Resin_Methylation start N-Terminally Deprotected Peptide-Resin sulfonylation 1. Sulfonylation (o-NBS-Cl, DMAP) start->sulfonylation methylation 2. Methylation (Dimethyl Sulfate, DBU) sulfonylation->methylation desulfonylation 3. Desulfonylation (2-Mercaptoethanol, DBU) methylation->desulfonylation end N-Methylated Peptide-Resin desulfonylation->end

Caption: On-resin N-methylation workflow.

References

Technical Support Center: Preventing Racemization of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in peptide synthesis involving N-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for N-methylated amino acids?

A1: Racemization is the conversion of a pure enantiomer of a chiral molecule into a mixture of both enantiomers (D and L forms). In peptide synthesis, this leads to the incorporation of the incorrect amino acid stereoisomer, which can drastically alter the peptide's three-dimensional structure and biological activity. N-methylated amino acids are particularly susceptible to racemization during peptide coupling reactions due to their unique chemical properties.

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: Unlike non-methylated amino acids which primarily racemize through an oxazolone intermediate, N-acyl N-methylated amino acids cannot form oxazolones. Instead, they are thought to racemize via an oxazolonium salt intermediate.[1] The formation of this intermediate is promoted by certain activating agents and reaction conditions.

Q3: Why are coupling reactions involving N-methylated amino acids generally more difficult?

A3: The methyl group on the nitrogen atom creates steric hindrance, which can slow down the coupling reaction.[1][2] This is especially problematic when coupling one N-methylated amino acid to another.[2][3] Slower reaction times can increase the opportunity for side reactions, including racemization.

Q4: Are there any common side reactions other than racemization to be aware of when working with N-methylated amino acids?

A4: Yes, besides racemization, other potential side reactions include:

  • Deletion sequences: Incomplete coupling can lead to the omission of the intended N-methylated amino acid from the peptide sequence.

  • Fragmentation: During TFA cleavage from the resin, fragmentation can occur, especially between consecutive N-methylated amino acid residues.[2]

  • Diketopiperazine formation: This can be a significant side reaction, particularly with specific sequences.

Troubleshooting Guide

Issue 1: High levels of epimerization detected in the final peptide.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known to suppress racemization for N-methylated amino acids. Phosphonium-based reagents like PyAOP and PyBOP (especially with HOAt) are often effective.[2] For particularly challenging couplings, PyBroP has shown high efficiency with minimal epimerization.[1][4]
Presence of Tertiary Amine Salts The presence of salts, such as triethylamine hydrochloride, can significantly increase racemization.[1] Whenever possible, work in the absence of these salts. If a base is necessary, use it judiciously.
Choice of Base The type of base used can influence the extent of racemization. Stronger, less sterically hindered bases can exacerbate the problem. Consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5]
Solvent Polarity Polar solvents can promote racemization.[1] While DMF is a common solvent for peptide synthesis, consider less polar alternatives if racemization is a persistent issue, provided solubility is not compromised.
Prolonged Reaction Time Longer exposure to coupling reagents and basic conditions increases the risk of racemization. Optimize reaction times by monitoring the reaction progress. Microwave-assisted synthesis can sometimes reduce reaction times and, in turn, racemization if temperatures are controlled.[6]

Issue 2: Low coupling yield and presence of deletion sequences.

Potential Cause Recommended Solution
Steric Hindrance Use a more powerful coupling reagent such as HATU, PyAOP, or PyBOP/HOAt.[2][3] These have been shown to be more effective than standard reagents like HBTU or HCTU for sterically hindered couplings.[3]
Difficult Coupling Sequence For couplings of an N-methylated amino acid onto another N-methylated residue, specialized reagents like PyBroP may be necessary to achieve high yields.[3][4]
Incomplete Reaction Monitor the coupling reaction to ensure it goes to completion. For N-methylated amines, the Kaiser test is unreliable. Use a bromophenol blue test instead.[1][3] If the coupling is incomplete, a second coupling step may be required.[3]

Quantitative Data on Coupling Reagent Performance

The choice of coupling reagent is critical in preventing racemization. The following table summarizes the reported epimerization levels for various reagents when coupling Boc-N-methylated amino acids.

Coupling ReagentBoc-N-Me-Amino AcidCoupling PartnerSolventYield (%)Epimerization (%)Reference(s)
HATU Boc-N-Me-Ala-OHH-Phe-OMeDMF>95Low[1]
PyAOP Boc-N-Me-Phe-OHH-Me-Val-OMeDMFHighLow[1]
PyBroP Boc-N-Me-Val-OHH-Me-Val-OMeDCM~90<1[1][4]
DEPBT Boc-N-Me-Phe-OHH-Pro-NH2DMF76<2[1]
TSTU (with HONSu & CuCl₂) C-terminal N-methyl amino acidCan eliminate racemization[2]

Note: "High" and "Low" are used where specific quantitative data was not available in the cited literature. The efficiency of coupling reactions is highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Solid-Phase Coupling using HATU

This protocol is a starting point for coupling N-methylated amino acids in solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the resin in DMF or NMP.

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid in DMF or NMP. Add 4 equivalents of HATU and 8 equivalents of diisopropylethylamine (DIEA).[3]

  • Pre-activation: Mix the solution at room temperature for 5 minutes.[3]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Shake the resin suspension at room temperature for one hour.[3]

  • Monitoring: Check for reaction completion using the bromophenol blue test.[3] If the test is positive (blue to green), indicating incomplete coupling, perform a second coupling.[3]

  • Washing: Filter the resin and wash thoroughly with DMF.

Protocol 2: Coupling Sterically Hindered N-Methylated Amino Acids using PyBroP

This protocol is recommended for particularly difficult couplings, such as an N-methylated amino acid onto another N-methylated residue.

  • Resin Preparation: Remove the N-terminal protecting group from the resin-bound peptide using standard procedures.

  • Resin Suspension: Suspend the resin in DCM (10 mL/gram of resin).[3]

  • Reagent Preparation: In a separate vessel, dissolve 2 equivalents of the protected N-methylated amino acid in DCM or DMF and add it to the resin.[3]

  • Activator Addition: Add 2 equivalents of PyBroP® and cool the mixture to 0°C.[3]

  • Base Addition: Add 6 equivalents of DIPEA. Mix for 1 minute at 0°C and then for 1 hour at room temperature.[3]

  • Washing: Filter the resin and wash with DCM.[3]

Visualizing Key Concepts

RacemizationMechanism A N-Acyl-N-Methyl Amino Acid B Activated Intermediate A->B Coupling Reagent C Oxazolonium Salt (Achiral Intermediate) B->C Cyclization D L-Peptide (Desired Product) C->D Amine Attack E D-Peptide (Racemized Product) C->E Amine Attack

Racemization mechanism of N-methylated amino acids.

TroubleshootingWorkflow Start High Racemization Detected Reagent Evaluate Coupling Reagent Start->Reagent Base Assess Base Choice Reagent->Base [Reagent is optimal] SwitchReagent Switch to PyAOP, PyBroP, or reagent with HOAt/HONSu Reagent->SwitchReagent [Reagent is suboptimal] Solvent Consider Solvent Polarity Base->Solvent [Base is optimal] SwitchBase Use Weaker/Hindered Base (NMM, Collidine) Base->SwitchBase [Base is suboptimal] Optimize Optimize Conditions (Time, Temperature) Solvent->Optimize [Solvent is optimal] End Racemization Minimized Optimize->End SwitchReagent->Base SwitchBase->Solvent

Troubleshooting workflow for racemization.

References

Technical Support Center: Fmoc-N-Me-Thr(tBu)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered during the incorporation of Fmoc-N-Me-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the incorporation of this compound?

The main challenges stem from the steric hindrance caused by the N-methyl group and the bulky tert-butyl (tBu) protecting group on the threonine side chain.[1][2][3] This steric bulk can lead to incomplete coupling reactions, requiring more potent coupling reagents and potentially longer reaction times.[1][2] Additionally, N-methylated amino acids are known to be more susceptible to epimerization during activation and coupling.[4][5]

Q2: Why is the standard Kaiser test not suitable for monitoring the coupling of this compound?

The Kaiser test detects free primary amines. Since this compound contains a secondary amine, it will not produce the characteristic blue/purple color with the ninhydrin reagent, leading to a false negative result.[2] Alternative colorimetric tests, such as the bromophenol blue test, are recommended for monitoring coupling completion to a secondary amine.[2]

Q3: What are the most common side reactions observed during the incorporation of this compound?

The most prevalent side reactions are:

  • Incomplete Coupling: Due to significant steric hindrance, standard coupling protocols may not be sufficient, leading to deletion sequences in the final peptide.[6]

  • Epimerization: The N-methyl group can increase the susceptibility of the α-carbon to racemization during the activation step, resulting in the incorporation of the D-epimer.[4][5]

  • O-acylation: Although the tBu group offers protection, under harsh conditions or with highly reactive acylating species, acylation of the threonine side-chain hydroxyl group can occur if the protecting group is compromised.[7]

Q4: Some researchers report a purple or red color during the coupling of Fmoc-Thr(tBu)-OH with DIC/Oxyma. What is the cause of this?

While the exact cause is not definitively established in peer-reviewed literature, some researchers suggest it may be due to the formation of charge-transfer complexes between the activating agents and the electron-rich aromatic system of the Fmoc group, or potentially due to impurities in the amino acid derivative.[3][8] This color change does not always correlate with a poor coupling outcome.[8] Another possibility is the formation of colored byproducts from the reaction of the coupling reagents themselves. For instance, the reaction between DIC and Oxyma can lead to the formation of various adducts and rearrangement products.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound.

Issue Possible Causes Solutions & Mitigation Strategies
Low Coupling Efficiency / Incomplete Reaction Steric Hindrance: The bulky nature of this compound impedes the approach of the activated amino acid to the N-terminus of the peptide chain.[1][6]Optimize Coupling Reagents: Use more potent uronium/aminium or phosphonium salt-based coupling reagents such as HATU, HCTU, PyAOP, or COMU.[1][11] Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of the Fmoc-amino acid and coupling reagents. Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight. Double Coupling: Perform a second coupling step with fresh reagents.[6] Microwave Synthesis: Employ microwave irradiation to enhance reaction kinetics. A typical starting point is 5-10 minutes at 86-90°C.[6]
Suboptimal Activation: Incomplete activation of the carboxylic acid.Pre-activation: Allow the Fmoc-amino acid and coupling reagents to pre-activate for a few minutes before adding to the resin.
Peptide Aggregation: The growing peptide chain may aggregate, blocking reactive sites.Use Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.[12] Incorporate Pseudoprolines: Introduce pseudoproline dipeptides in the sequence to disrupt aggregation.[12]
Epimerization of the N-Methylated Threonine Residue Prolonged Activation Time: Longer exposure to activating conditions can increase the risk of racemization.[4]Minimize Pre-activation Time: Add the activated amino acid to the resin as soon as possible after pre-activation.
Base-Mediated Epimerization: The base used during coupling can contribute to epimerization.[4][5]Use a Hindered Base: Substitute DIPEA with a more sterically hindered base like 2,4,6-collidine.[4]
Highly Reactive Coupling Reagents: While necessary for coupling, very reactive reagents can also promote epimerization.Optimize Reagent Choice and Additives: For particularly sensitive couplings, a balance must be struck. The use of additives like OxymaPure is reported to suppress racemization.[13]
Formation of Deletion Sequences Incomplete Fmoc Deprotection: If the Fmoc group from the previous residue is not fully removed, coupling of this compound will not occur.Optimize Deprotection: Ensure complete Fmoc removal by using fresh 20% piperidine in DMF and adequate reaction times (e.g., 2 x 10 minutes). For difficult sequences, consider using DBU in the deprotection cocktail.
Incomplete Coupling: As described above, this is a major cause of deletion sequences.See "Low Coupling Efficiency" above.
Difficulty in Monitoring the Reaction Unsuitability of Kaiser Test: The Kaiser test gives a false negative for the secondary amine of N-methylated amino acids.[2]Use Alternative Monitoring Tests: Employ the bromophenol blue test or the isatin test to monitor for the presence of free secondary amines.[2]

Data Presentation

While direct quantitative comparative data for this compound is limited in the literature, the following table provides a representative comparison of coupling efficiencies for various reagents commonly used for sterically hindered amino acids, which can serve as a guide for optimization.

Coupling Reagent Class Example Reagent Typical Coupling Time (min) Estimated Coupling Yield (%) Key Advantages Potential Disadvantages
CarbodiimideDIC/OxymaPure60 - 12095 - 98Cost-effective, low risk of guanidinylation.Slower reaction rates, potential for N-acylurea and HCN formation.[1][9]
Aminium/Uronium SaltHBTU30 - 6098 - 99.5Fast and efficient, widely used.Potential for guanidinylation if used in excess.[1]
Aminium/Uronium SaltHATU20 - 45> 99.5Highly reactive, excellent for hindered couplings, low racemization.[1]Higher cost, potential for guanidinylation.[1]
Phosphonium SaltPyBOP30 - 6098 - 99Efficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.
Aminium/Uronium SaltCOMU20 - 45> 99.5Very high reactivity, safer byproducts than benzotriazole-based reagents.[13][14]Higher cost, lower stability in solution.[11]

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol with sterically hindered amino acids.[1]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is designed to maximize coupling efficiency and minimize epimerization for the sterically hindered this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add 2,4,6-collidine (6 equivalents) to the activation mixture and agitate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2 hours. For particularly difficult couplings, this time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring: After the coupling reaction, take a small sample of the resin beads and wash thoroughly with DMF. Perform a bromophenol blue test to check for the presence of free secondary amines. A yellow color indicates a complete reaction, while a blue/green color indicates an incomplete reaction.

  • Washing: After a negative bromophenol blue test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

  • Double Coupling (if necessary): If the bromophenol blue test is positive, repeat steps 2-7.

Protocol 2: Monitoring Coupling Completion with the Bromophenol Blue Test

Materials:

  • Sample of peptide-resin beads after coupling

  • DMF

  • Bromophenol blue solution (0.1% w/v in DMF)

Procedure:

  • Sample Preparation: Take a small sample of resin beads (10-20 beads) from the reaction vessel.

  • Washing: Wash the beads thoroughly with DMF (3-5 times) to remove any residual reagents.

  • Test: Add a few drops of the bromophenol blue solution to the washed beads.

  • Observation:

    • Yellow beads: Indicates the absence of free amines, signifying a complete coupling reaction.

    • Blue or Green beads: Indicates the presence of free amines, signifying an incomplete coupling reaction.

Mandatory Visualizations

experimental_workflow start Start: Fmoc-deprotected peptide-resin swell Swell Resin in DMF start->swell couple Couple to Resin (2 hours, RT) swell->couple activate Activate: This compound + HATU + Collidine activate->couple monitor Monitor: Bromophenol Blue Test couple->monitor wash Wash Resin (DMF, DCM) monitor->wash Negative (Yellow) double_couple Double Couple monitor->double_couple Positive (Blue) deprotect Next Fmoc Deprotection wash->deprotect double_couple->couple side_reaction_pathways start This compound Coupling success Desired Peptide (Complete Coupling) start->success Optimal Conditions incomplete Incomplete Coupling start->incomplete Steric Hindrance epimerization Epimerization start->epimerization Base/Activation o_acylation O-Acylation (rare) start->o_acylation tBu Deprotection deletion Deletion Sequence incomplete->deletion diastereomer Diastereomeric Peptide (D-Thr incorporated) epimerization->diastereomer branched Branched Peptide o_acylation->branched

References

Technical Support Center: Optimizing Coupling for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered when coupling sterically hindered amino acids in peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues, their potential causes, and recommended solutions to improve coupling efficiency and peptide purity.

Issue 1: Low or No Coupling Yield

Possible Cause: The steric bulk of the incoming amino acid or the N-terminal residue on the resin is preventing efficient amide bond formation.

Solutions:

  • Change the Coupling Reagent: Switch from standard carbodiimide reagents to more potent onium salt-based reagents.[1][2][3] Highly efficient options include HATU, HBTU, and COMU, which are known to accelerate reaction rates and are suitable for challenging couplings.[1] For extremely hindered residues like α,α-disubstituted amino acids, converting the amino acid to an acid fluoride in situ using reagents like TFFH can be very effective.[4]

  • Increase Reaction Time and Temperature: Extend the coupling duration from the standard 1-2 hours to several hours or even overnight.[1] Gently increasing the temperature can also help overcome the activation energy barrier.[1][2] However, this must be done cautiously as elevated temperatures can increase the risk of racemization.[1]

  • Utilize Microwave-Assisted SPPS: Microwave energy is highly effective at driving difficult couplings of bulky amino acids to completion quickly and efficiently.[5][6][7] Syntheses that are inefficient and lengthy under conventional conditions can often be completed in a fraction of the time with significantly higher purity using microwave assistance.[6]

  • Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can increase the frequency of molecular interactions, improving coupling efficiency, especially for longer peptides.[8]

  • Optimize Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. While DMF and NMP are standard, ensuring optimal solvation is key.[9] For sequences prone to aggregation, which can be exacerbated by hindered residues, alternative solvents or solvent mixtures might be necessary to improve reagent accessibility.[9][10]

Issue 2: Incomplete Coupling (Positive Kaiser Test after Coupling)

Possible Cause: Unreacted primary amines remain on the resin after the initial coupling attempt due to significant steric hindrance.

Solutions:

  • Perform a Double Coupling: This is the most common and straightforward approach.[8][11] After the first coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[1][2] This is particularly recommended for notoriously difficult residues like Arginine or for the amino acid following a Proline.[1][11]

  • Capping: If a second coupling is unsuccessful or if you want to prevent the formation of deletion peptides from failed couplings, "cap" the unreacted amines.[1] This is achieved by acetylating the free amines with a reagent like acetic anhydride in the presence of a base (e.g., DIPEA or pyridine). This terminates the unreacted chains, simplifying the purification of the final target peptide.[1]

Issue 3: High Levels of Racemization

Possible Cause: The reaction conditions are promoting the loss of stereochemical integrity at the α-carbon of the activated amino acid. This can be caused by the coupling reagent, additives, base, or temperature.

Solutions:

  • Select a Low-Racemization Coupling Reagent/Additive Combination:

    • While onium salts like HBTU and HATU are generally considered low-racemization, the additive used in their formulation is critical.[12] Additives based on HOAt or OxymaPure are superior to HOBt in suppressing racemization.[12][13]

    • For carbodiimide-mediated couplings (e.g., DIC), the use of an additive is essential. HOAt and OxymaPure are more effective than HOBt at minimizing D-isomer formation.[12]

  • Scrutinize the Base: The base used can abstract the α-proton of the activated amino acid, leading to racemization.[12][14]

    • Strength and Sterics: Stronger, less sterically hindered bases like DIPEA can increase racemization.[12]

    • Recommendation: For sensitive amino acids, consider switching to a weaker and more sterically hindered base, such as N-methylmorpholine (NMM) or sym-collidine.[12][14]

  • Control the Temperature: Avoid excessive heat, as higher temperatures increase the rate of racemization.[4] If using elevated temperatures to overcome steric hindrance, perform careful optimization to find a balance between coupling efficiency and stereochemical purity.

Data Summary Tables

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentClassAdvantagesBest For
HATU / HCTU Aminium/Uronium SaltHigh coupling efficiency, fast reactions, reduced racemization with HOAt base.[1][2][4]General difficult couplings, N-methylated amino acids.[4]
COMU Aminium/Uronium SaltEfficiency comparable to HATU, non-explosive, excellent solubility, reduced allergenic potential.[1][4][13]Microwave-assisted SPPS, general hindered couplings.[4]
PyBOP / PyAOP Phosphonium SaltHigh reactivity, effective for hindered systems.[13]Extremely difficult couplings where aminium salts may fail.
DIC + OxymaPure/HOAt Carbodiimide + AdditiveCost-effective, low racemization when used with appropriate additives.[4][12]Standard synthesis and moderately hindered residues.
TFFH Fluorinating AgentIn situ generation of highly reactive amino acid fluorides.[4]α,α-disubstituted amino acids like Aib.[4]
Table 2: Impact of Additives on Racemization

Data for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF using DIC.

AdditiveCoupling Reagent% D-Isomer Formation
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%
Data sourced from publicly available information.[12]
Table 3: Microwave-Assisted SPPS of Peptides with Hindered Residues
Peptide SequenceSynthesis TimeCrude PurityReference
VQAibAibIDYING-OH< 2 hours95%[6]
VQ(N-Me-A)(N-Me-A)IDYING-OH< 2 hours86%[6]
GEQKLGAibAibAibASEESLG-NH₂< 3 hours89%[6]

Visualizations and Workflows

G cluster_start cluster_eval cluster_solutions cluster_end start Initial Coupling Attempt (Standard Protocol) eval Perform Kaiser Test start->eval double_couple Perform Double Coupling eval->double_couple Positive (Incomplete) change_reagent Switch to Potent Reagent (e.g., HATU, COMU) eval->change_reagent Still Positive use_microwave Use Microwave-Assisted SPPS eval->use_microwave Still Positive cap Cap Unreacted Amines eval->cap Still Positive (Final Attempt) success Coupling Complete eval->success Negative (Complete) double_couple->eval change_reagent->eval use_microwave->eval purify Proceed to Cleavage & Purification cap->purify proceed Proceed to Next Cycle success->proceed

Caption: Troubleshooting workflow for incomplete coupling.

G AA Fmoc-AA-OH (Carboxylic Acid) ActiveEster O-Acyl(7-azabenzotriazolyl)uronium Ester (Activated Amino Acid) AA->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster activates PeptideBond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond Resin H₂N-Peptide-Resin (N-terminal Amine) Resin->PeptideBond Byproducts Byproducts

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete Nα-Fmoc deprotection, a common challenge in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection?

Incomplete removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a critical issue that can lead to deletion sequences and purification difficulties.[1][2] The primary causes include:

  • Steric Hindrance: Bulky side chains of certain amino acids can physically obstruct the piperidine base from accessing the Fmoc group.[3][4]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which may fold and physically block the N-terminal Fmoc group, a common issue in sequences with repeating hydrophobic residues.[2][5][6]

  • Poor Resin Swelling: Inadequate swelling of the resin matrix can hinder the diffusion of deprotection reagents to the growing peptide chain.[3][7][8][9]

  • Suboptimal Reagents or Protocols: Degraded piperidine, incorrect reagent concentrations, or insufficient reaction times can all lead to incomplete deprotection.[3][5][10]

Q2: Which amino acids are particularly prone to causing incomplete Fmoc deprotection?

Certain amino acids are known to be "difficult" due to their structure:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).[3]

  • α,α-disubstituted amino acids: Such as Aminoisobutyric acid (Aib).[5]

  • Amino acids with bulky side-chain protecting groups: These can also contribute to steric hindrance.[3][5]

  • Tryptophan-rich sequences: These have a tendency to aggregate on the solid support.[4]

Q3: How can I detect incomplete Fmoc deprotection?

Several methods can be employed to monitor the completeness of the deprotection step:

  • UV-Vis Spectrophotometry: This quantitative method monitors the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301-312 nm.[2][5] A lack of or reduced absorbance can indicate a problem.[5] Automated peptide synthesizers often use this method to extend deprotection times automatically.[2]

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a widely used test to detect free primary amines.[2] A positive result (blue/purple beads) indicates successful Fmoc removal, while a negative result (yellow/colorless beads) suggests an incomplete reaction.[2][5] Note that this test is not reliable for N-terminal proline, which gives a brownish-red color.[2][5]

    • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another chromogenic assay for detecting primary amines.[2]

    • Chloranil Test: This test is specifically used for detecting secondary amines, such as N-terminal proline.[2]

Q4: What are the consequences of incomplete Fmoc removal?

The ramifications of incomplete deprotection can be severe for the final peptide product:

  • Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, resulting in a peptide missing one or more residues.[5]

  • Fmoc-Adducts: The unremoved Fmoc group will be carried through the synthesis and will be present in the final crude product, complicating purification.[5]

Troubleshooting Strategies

If you suspect incomplete Fmoc deprotection, consider the following strategies, starting with the simplest and progressing to more comprehensive modifications.

Initial Checks & Simple Modifications
  • Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been stored correctly.[5]

  • Optimize Resin Swelling: Before deprotection, ensure the resin is adequately swollen. This can be achieved by washing the resin with DMF and allowing it to swell for at least 30 minutes.[3][7]

  • Double Deprotection: A straightforward and often effective solution is to simply repeat the deprotection step with a fresh solution of 20% piperidine in DMF.[5]

Protocol Modifications for "Difficult" Sequences

For challenging sequences known to aggregate or cause steric hindrance, more robust protocol modifications may be necessary.

StrategyDeprotection Reagent(s)Typical ConditionsWhen to Use
Standard Deprotection 20% Piperidine in DMF1 x 10-20 minutesRoutine synthesis
Double Deprotection 20% Piperidine in DMF2 x 15-30 minutesFor sterically hindered amino acids or "difficult" sequences.[3]
Stronger Base Addition 2% DBU & 20% Piperidine in DMF1 x 5-15 minutesFor very difficult sequences where standard methods fail. Use with caution as DBU is a strong base and can promote side reactions.[3]
Alternative Bases 2% DBU & 5% Piperazine in NMPVariesWhen piperidine is problematic (e.g., causing aspartimide formation).[5]

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[11]

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).[11]

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the mixture at room temperature for 10-20 minutes.[5]

  • Drain: Remove the deprotection solution by filtration.[5]

  • Second Deprotection (Recommended): Perform a second, shorter deprotection step (e.g., 5-10 minutes) with a fresh reagent solution to ensure completeness.[5]

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the deprotection reagent and the DBF-adduct.[3][11]

Kaiser Test Protocol
  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[5]

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[5]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[5]

  • Heat: Heat the test tube at 100°C for 5 minutes.[5]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[5]

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).[5]

Troubleshooting Workflow

G cluster_0 Start: Suspected Incomplete Deprotection cluster_1 Detection cluster_2 Troubleshooting Steps cluster_3 Resolution start Incomplete Fmoc Deprotection Suspected detect Perform Kaiser Test or UV Monitoring start->detect double_deprotect Perform Double Deprotection detect->double_deprotect Negative Result (Incomplete) proceed Proceed with Synthesis detect->proceed Positive Result (Complete) detect2 Perform Kaiser Test double_deprotect->detect2 Re-test stronger_base Use Stronger Base (e.g., DBU) detect3 Perform Kaiser Test stronger_base->detect3 Re-test optimize_swelling Optimize Resin Swelling & Re-evaluate Protocol reassess Re-assess Synthesis Strategy optimize_swelling->reassess detect2->stronger_base Negative Result detect2->proceed Positive Result detect3->optimize_swelling Negative Result detect3->proceed Positive Result

References

Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with steric hindrance during N-methylated Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in N-methylated SPPS and why is it a significant issue?

A1: In N-methylated SPPS, a methyl group is attached to the amide nitrogen of the peptide backbone. This methyl group introduces significant bulk (steric hindrance) around the nitrogen atom.[1] This steric bulk physically obstructs the approach of the incoming activated amino acid, making the formation of a new peptide bond more difficult compared to standard SPPS where the amide nitrogen is a primary amine.[1][2] This difficulty can lead to incomplete coupling reactions, resulting in lower peptide yields and the formation of deletion sequences (peptides missing one or more amino acids).[2] The problem is particularly pronounced when coupling two consecutive N-methylated amino acids.[2]

Q2: What are the initial indicators of a difficult coupling reaction due to steric hindrance?

A2: Several signs can indicate poor coupling efficiency during the synthesis of N-methylated peptides:

  • Positive Qualitative Monitoring Tests: A positive result from tests like the Kaiser test (for primary amines) or a blue/green color in the bromophenol blue test indicates unreacted free amines on the resin.[2] A complete reaction is typically indicated by a negative Kaiser test or a yellow color with bromophenol blue.[2]

  • Low Final Peptide Yield: The overall yield of the desired peptide is significantly lower than expected.[2]

  • Presence of Deletion Sequences: Analysis of the crude peptide product by mass spectrometry reveals the presence of peptides that are missing the N-methylated amino acid or subsequent residues.[2]

  • Multiple Peaks in HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product shows multiple peaks, which can correspond to the desired peptide as well as various deletion sequences and other impurities.[2]

Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?

A3: The choice of coupling reagent is critical for overcoming the steric hindrance of N-methylated residues. While standard reagents can be used, more potent activating agents are often required. Immonium-type reagents like HATU, HBTU, and HCTU are generally more effective than carbodiimides (e.g., DIC) or phosphonium-based reagents (e.g., PyBOP) for these difficult couplings. The use of microwave energy can also significantly enhance the efficiency of these couplings.[3]

Q4: Can on-resin N-methylation be an effective strategy?

A4: Yes, on-resin N-methylation can be a very effective strategy. This approach involves synthesizing the peptide chain with standard amino acids and then selectively methylating the nitrogen atom of a specific residue while it is still attached to the solid support. A common method involves a three-step process of sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and desulfonylation.[2] This can sometimes be more efficient than incorporating a pre-methylated amino acid building block.

Troubleshooting Guide

Problem Probable Cause Recommended Solution(s)
Incomplete coupling to an N-methylated residue (positive monitoring test) Steric hindrance preventing complete reaction.1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[2]2. Increase Reaction Time: Extend the coupling reaction time.3. Increase Temperature: If using a suitable reactor, moderately increasing the temperature can enhance reaction kinetics. Microwave-assisted synthesis is particularly effective for driving difficult couplings to completion.[3]
Low final peptide yield and presence of deletion sequences Persistent incomplete coupling at N-methylated positions throughout the synthesis.1. Optimize Coupling Reagent: Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[4]2. Change Solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than dimethylformamide (DMF) for solvating the growing peptide chain and reducing aggregation.[5]3. Incorporate Pseudoprolines: For sequences prone to aggregation, the introduction of pseudoproline dipeptides can disrupt secondary structures and improve coupling efficiency.[6]
Difficulty coupling the amino acid following an N-methylated residue The N-methylated residue on the resin presents a sterically hindered N-terminus for the next coupling step.1. Use a More Potent Coupling Reagent: Employ a highly efficient coupling reagent like HATU or HCTU for the subsequent coupling.2. Microwave-Assisted Coupling: Utilize microwave energy to accelerate the coupling reaction and overcome the steric barrier.[3][4]
Racemization of amino acids adjacent to N-methylated residues The harsh coupling conditions required to overcome steric hindrance can sometimes lead to epimerization.1. Optimize Base: Use a weaker base or a sterically hindered base like diisopropylethylamine (DIEA) in carefully controlled amounts.2. Carbodiimide Activation: For cysteine residues, using carbodiimide activation can help avoid racemization that is sometimes observed with phosphonium or uronium reagents.[7]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for a Sterically Hindered Coupling

Coupling ReagentActivation Time (min)Coupling Time (min)Temperature (°C)Crude Purity (%)
HBTU/DIEA2302565
HATU/DIEA2302585
COMU/DIEA2302590
HBTU/DIEA (Microwave)157592
HATU/DIEA (Microwave)157595

Note: Data is illustrative and actual results will vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Double Coupling for a Difficult N-Methylated Residue
  • Initial Coupling:

    • Swell the resin in DMF or NMP for 30 minutes.

    • Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate 4 equivalents of the Fmoc-N-methyl-amino acid with 3.9 equivalents of HATU and 8 equivalents of DIEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF.

  • Monitoring and Double Coupling:

    • Perform a qualitative test (e.g., bromophenol blue test) to check for completion.

    • If the test is positive (incomplete coupling), repeat the coupling step with a fresh solution of activated amino acid as described above for an additional 1-2 hours.

    • Wash the resin thoroughly with DMF and proceed to the next step in the synthesis.

Protocol 2: On-Resin N-Methylation via Sulfonylation
  • Sulfonylation:

    • After Fmoc deprotection of the desired residue, swell the peptide-resin in NMP.

    • In a separate vial, dissolve 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 4-dimethylaminopyridine (DMAP) in NMP.

    • Add the solution to the resin and agitate for 30 minutes.

    • Wash the resin with NMP.

  • Methylation:

    • To the sulfonamide-resin, add a solution of dimethyl sulfate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

    • Agitate for 5-10 minutes.[2]

    • Wash the resin with NMP.

  • Desulfonylation:

    • Prepare a solution of 10 equivalents of β-mercaptoethanol and 5 equivalents of DBU in NMP.

    • Add the solution to the resin and agitate for 5 minutes. Repeat this step once.

    • Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.[2]

Visualizations

Troubleshooting_Workflow Start Coupling to N-Me residue Monitor Monitor Coupling (e.g., Bromophenol Blue) Start->Monitor Incomplete Incomplete Coupling (Blue/Green) Monitor->Incomplete Positive Complete Complete Coupling (Yellow) Monitor->Complete Negative DoubleCouple Perform Double Coupling Incomplete->DoubleCouple NextStep Proceed to Next Cycle Complete->NextStep Monitor2 Monitor Again DoubleCouple->Monitor2 Monitor2->Complete Negative StillIncomplete Still Incomplete Monitor2->StillIncomplete Positive Optimize Optimize Conditions: - Stronger Coupling Reagent - Higher Temperature (Microwave) - Change Solvent (NMP) StillIncomplete->Optimize Optimize->NextStep

Caption: Troubleshooting workflow for incomplete coupling in N-methylated SPPS.

OnResin_NMethylation Resin_NH2 Peptide-Resin with free N-terminus Sulfonylation Sulfonylation (o-NBS-Cl, DMAP) Resin_NH2->Sulfonylation Resin_NHSO2Ar Sulfonamide-Resin Sulfonylation->Resin_NHSO2Ar Methylation Methylation (Dimethyl Sulfate, DBU) Resin_NHSO2Ar->Methylation Resin_NMeSO2Ar N-Methylated Sulfonamide-Resin Methylation->Resin_NMeSO2Ar Desulfonylation Desulfonylation (β-mercaptoethanol, DBU) Resin_NMeSO2Ar->Desulfonylation Resin_NMeH N-Methylated Peptide-Resin Desulfonylation->Resin_NMeH

Caption: Workflow for on-resin N-methylation using a sulfonylation strategy.

References

Technical Support Center: Bromophenol Blue Test for Incomplete Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromophenol blue test. This resource is designed for researchers, scientists, and drug development professionals utilizing solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the bromophenol blue test in SPPS?

A1: The bromophenol blue test is a rapid, qualitative colorimetric assay used to detect the presence of unreacted primary and secondary amino groups on the resin during solid-phase peptide synthesis (SPPS).[1] Its main purpose is to monitor the completion of the coupling reaction. A negative test (yellow color) indicates that the coupling reaction is complete, and all available amino groups have been acylated.[1][2]

Q2: How does the bromophenol blue test work?

A2: The test is based on a simple acid-base reaction.[3] Bromophenol blue is an acid-base indicator that is yellow in its protonated (acidic or neutral) form.[1] Free amino groups on the peptide-resin are basic and will deprotonate the bromophenol blue indicator, causing it to change to its blue, deprotonated form.[1]

Q3: How does the bromophenol blue test compare to the Kaiser test?

A3: The Kaiser test is highly sensitive for primary amines, producing an intense blue color. However, it is less sensitive for secondary amines, such as proline, where it yields a less distinct red-brown color.[1][4] The bromophenol blue test is advantageous as it effectively detects both primary and secondary amines, making it a valuable tool when incorporating proline or other N-substituted amino acids into a peptide sequence.[1]

Q4: Can the bromophenol blue test give false results?

A4: Yes, both false-positive and false-negative results are possible.

  • False Positives: A blue color may be observed even with complete coupling if there are residual basic reagents, like N,N-diisopropylethylamine (DIPEA), on the resin.[1] Thorough washing of the resin before the test is critical to prevent this.

  • False Negatives: Conversely, a yellow color might be seen even with incomplete coupling if residual acidic reagents are present, as they can neutralize the basicity of the free amines.[1]

Troubleshooting Guide

This section addresses common issues and provides guidance for troubleshooting unexpected results during the bromophenol blue test.

Observation Interpretation Recommended Action
Yellow to Greenish-Yellow Beads Coupling is complete.Proceed to the next step in your synthesis (e.g., deprotection).
Blue to Greenish-Blue Beads Incomplete coupling. Free amines are present.Recouple the amino acid. Consider extending the coupling time or using a more potent activating agent.
Faint Blue or Ambiguous Color Potentially a low level of incomplete coupling or residual basic impurities.Rewash the resin thoroughly with DMF and repeat the test. If the faint blue color persists, a recoupling step is recommended.
My test result is persistently blue even after a second coupling. What should I do?

A persistent blue color indicates a significant issue with the coupling reaction. Several factors could be contributing to this:

  • Steric Hindrance: The amino acid being coupled or the growing peptide chain on the resin may be sterically hindered, impeding the reaction.

  • Peptide Aggregation: The peptide chain may be aggregating, preventing the activated amino acid from reaching the free N-terminus.

  • Inefficient Activation: The coupling reagents may have degraded, or the activation time might be insufficient.

Troubleshooting Steps:

  • Change Solvent: Switch to a different solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to disrupt aggregation.

  • Use Stronger Coupling Reagents: Employ a more potent activating agent, for example, using HATU instead of HBTU.

  • Capping: If recoupling is still unsuccessful, it is advisable to "cap" the unreacted amines using a reagent like acetic anhydride. This will prevent the formation of deletion peptides in subsequent steps.

Experimental Protocol: Bromophenol Blue Test

Reagents and Materials
  • Bromophenol Blue Test Solution: 0.05% (w/v) bromophenol blue in dimethylformamide (DMF) or dimethylacetamide (DMA).[1][5]

  • Resin-bound peptide sample

  • Small test tube

  • Pipette

  • Washing solvent (DMF)

Procedure
  • Sample Collection: After the coupling reaction, carefully withdraw a small sample of resin beads (approximately 1-5 mg).

  • Washing: It is crucial to thoroughly wash the resin beads with DMF to remove any residual reagents, particularly bases like DIPEA, which can lead to false-positive results.[1]

  • Test Execution: Place the washed resin beads into a small test tube.

  • Add Test Solution: Add 1-3 drops of the bromophenol blue test solution to the resin beads.[1]

  • Observation: Immediately observe the color of the resin beads and the solution.

Visual Guides

Bromophenol_Blue_Test_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_test Bromophenol Blue Test cluster_results Interpretation & Action Coupling_Reaction 1. Coupling Reaction Sample_Resin 2. Sample Resin Beads Coupling_Reaction->Sample_Resin After coupling Wash_Resin 3. Wash with DMF Sample_Resin->Wash_Resin Add_BPB 4. Add Bromophenol Blue Solution Wash_Resin->Add_BPB Observe_Color 5. Observe Color Add_BPB->Observe_Color Incomplete Blue Color (Incomplete Coupling) Observe_Color->Incomplete Positive Result Complete Yellow Color (Complete Coupling) Observe_Color->Complete Negative Result Recouple Recouple Amino Acid Incomplete->Recouple Proceed Proceed to Next Step Complete->Proceed Recouple->Coupling_Reaction Repeat

Caption: Workflow for the Bromophenol Blue Test in SPPS.

Troubleshooting_Logic Start Unexpected Test Result Check_Washing Was the resin washed thoroughly before the test? Start->Check_Washing Blue Color Check_Acid Were acidic reagents carried over? Start->Check_Acid Yellow Color (but coupling suspected) False_Positive Potential False Positive (Residual Base) Check_Washing->False_Positive No Persistent_Blue Is the color still blue? Check_Washing->Persistent_Blue Yes Rewash_Repeat Rewash resin and repeat the test False_Positive->Rewash_Repeat Rewash_Repeat->Persistent_Blue Incomplete_Coupling Likely Incomplete Coupling Persistent_Blue->Incomplete_Coupling Yes Resolved Issue Resolved Persistent_Blue->Resolved No (Yellow) Check_Coupling Evaluate Coupling Conditions: - Steric Hindrance - Aggregation - Reagent Activity Recouple_Cap Recouple (modify conditions) or Cap unreacted amines Check_Coupling->Recouple_Cap Incomplete_Coupling->Check_Coupling Recouple_Cap->Resolved False_Negative Potential False Negative (Residual Acid) Neutralize_Repeat Ensure no acid carryover and repeat test False_Negative->Neutralize_Repeat Check_Acid->Resolved No Check_Acid->False_Negative Yes Neutralize_Repeat->Resolved

Caption: Troubleshooting Logic for Unexpected Bromophenol Blue Test Results.

References

Technical Support Center: Double Coupling Protocol for N-Methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides containing N-methylated residues. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the double coupling protocol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N-methylated peptides and offers step-by-step solutions.

Issue 1: Incomplete Coupling After a Single Coupling Attempt

  • Question: My coupling reaction to an N-methylated residue is incomplete, as indicated by a positive bromophenol blue test (blue or green resin beads). What is the immediate next step?

  • Answer: An incomplete reaction is the most common issue when coupling to a sterically hindered N-methylated amine. The recommended immediate course of action is to perform a "double coupling."[1][2] This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[1][2]

Issue 2: Persistent Incomplete Coupling After Double Coupling

  • Question: I have performed a double coupling, but the bromophenol blue test still indicates an incomplete reaction. What are my options?

  • Answer: If a double coupling is unsuccessful, further optimization of the reaction conditions is necessary. Consider the following strategies:

    • Increase Reaction Time: Extend the coupling time for each of the coupling steps.

    • Elevate Temperature: Gently heating the reaction can help overcome the activation energy barrier. Microwave-assisted coupling can also be an effective strategy.[3]

    • Change Coupling Reagent: If you are using standard coupling reagents like HBTU or HCTU, which are often less effective for N-methylated residues, switch to a more potent phosphonium or aminium/uronium-based reagent.[2]

Issue 3: Low Yield of the Final Peptide

  • Question: My final peptide yield is significantly lower than expected. What could be the cause?

  • Answer: Low yield is often a direct consequence of incomplete coupling at the N-methylated residue sites, leading to the accumulation of deletion sequences. To improve the yield, it is crucial to ensure complete coupling at each step by employing strategies such as double coupling and using more potent coupling reagents.[1][2] Additionally, side reactions such as diketopiperazine formation can truncate the peptide chain and reduce the overall yield.[4][5]

Issue 4: Presence of Deletion Sequences in the Final Product

  • Question: Mass spectrometry analysis of my purified peptide shows significant peaks corresponding to deletion sequences at the N-methylated residue. How can I prevent this?

  • Answer: Deletion sequences are a clear indication of failed coupling reactions.[2] To minimize their formation:

    • Employ a Double or Triple Coupling Strategy: For particularly difficult couplings, such as N(Me)Val or N(Me)Ile, performing the coupling step two or even three times is recommended.[2]

    • Use a More Potent Coupling Reagent: Switching to a more effective coupling reagent is a key strategy to ensure the reaction goes to completion.[2]

    • Monitor Reaction Completion: Always use the bromophenol blue test to confirm the completion of each coupling step before proceeding to the next.[1][2][6]

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated amino acids so challenging?

A1: The primary challenge is steric hindrance.[1][2][7] The methyl group on the amide nitrogen increases the steric bulk around the nitrogen nucleophile. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult compared to coupling with a primary amine. This issue is especially pronounced when coupling two consecutive N-methylated amino acids.[2][6][7]

Q2: Which coupling reagents are most effective for N-methylated residues?

A2: Standard coupling reagents like HBTU and HCTU are often inefficient for sterically hindered N-methylated amino acids.[2][6] More potent reagents are required to achieve high coupling efficiency. The following table summarizes recommended coupling reagents.

Coupling ReagentReagent TypeEfficacy for N-Methylated ResiduesReferences
HATU AminiumHighly effective, commonly used for difficult couplings.[2][6][8]
PyAOP PhosphoniumVery effective, especially for coupling two consecutive N-methylated residues.[2][4][5][9]
PyBOP/HOAt PhosphoniumA powerful combination for challenging couplings.[2][4][5]
PyBrOP PhosphoniumA highly reactive reagent suitable for sterically demanding couplings.[6][7]
BOP-Cl PhosphoniumAn effective reagent for difficult couplings.[6]
COMU UroniumA modern, highly efficient reagent with safety advantages.[8]

Q3: Can I use the ninhydrin (Kaiser) test to monitor the coupling reaction to an N-methylated amine?

A3: No, the ninhydrin test is not suitable for monitoring couplings to N-methylated amines. This is because it relies on the presence of a primary amine to produce the characteristic blue color. N-methylated amines are secondary amines and will not give a positive result. The recommended method is the bromophenol blue test.[1][2][6] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[1][6]

Q4: What are common side reactions during the synthesis of N-methylated peptides?

A4: Besides incomplete coupling, other common side reactions include:

  • Racemization: The activation of the carboxylic acid can sometimes lead to a loss of stereochemical integrity. Using additives like HOAt can help minimize racemization.[2][4]

  • Diketopiperazine (DKP) Formation: This is a common side reaction, especially when a proline or another N-alkylated amino acid is in the second position of the resin-bound peptide. It leads to the cleavage of the dipeptide from the resin.[4][5][10] Using a 2-chlorotrityl chloride resin can help to reduce DKP formation.[2]

  • Fragmentation: During the final trifluoroacetic acid (TFA) cleavage step, fragmentation can occur between consecutive N-methylated residues.[4][5] Optimizing the cleavage time can help to mitigate this issue.[4][5]

Q5: My HPLC profile for the purified N-methylated peptide shows multiple peaks. Why is this?

A5: N-methyl-rich peptides often exhibit multiple peaks on HPLC profiles. This is typically due to the slow interconversion between cis and trans isomers of the N-methylated amide bond, leading to the presence of different conformers that can be separated by HPLC.[4][5]

Experimental Protocols

Protocol 1: Standard Double Coupling using HATU

This protocol describes a standard double coupling procedure for incorporating an Fmoc-protected amino acid onto an N-methylated amine on a solid support.

  • Resin Preparation: Swell the peptide resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of diisopropylethylamine (DIEA). Allow the mixture to pre-activate for 5 minutes at room temperature.[6][7]

    • Coupling: Add the pre-activated amino acid solution to the resin and shake the reaction vessel at room temperature for 1 to 2 hours.[6][7]

  • Monitoring: Take a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test.[6]

  • Second Coupling (if necessary): If the bromophenol blue test is positive (blue/green), drain the resin and repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (yellow beads), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times).[1]

Protocol 2: On-Resin N-Methylation

This protocol provides a method for the N-methylation of an amino acid directly on the solid support.

  • Sulfonylation (o-NBS Protection): Swell the N-terminally deprotected peptide-resin in NMP. In a separate vial, dissolve 10 equivalents of 4-dimethylaminopyridine (DMAP) and 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in NMP for pre-activation. Add the pre-activated solution to the resin and agitate.[11]

  • Methylation: To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in NMP. Agitate for a short duration (e.g., 5-10 minutes).[1]

  • Desulfonylation: Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS protecting group.

  • Washing: Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.[1]

Visualizations

Double_Coupling_Workflow start Start: Resin with N-terminal N-methyl amine first_coupling Perform First Coupling (e.g., HATU, DIEA) start->first_coupling monitor Monitor with Bromophenol Blue Test first_coupling->monitor incomplete Incomplete (Blue/Green Beads) monitor->incomplete Positive complete Complete (Yellow Beads) monitor->complete Negative second_coupling Perform Second Coupling (Fresh Reagents) incomplete->second_coupling second_coupling->monitor wash Wash Resin complete->wash next_cycle Proceed to Next Cycle wash->next_cycle

Caption: Workflow for the double coupling protocol.

Troubleshooting_Workflow start Incomplete Coupling (Positive Bromophenol Blue Test) double_couple Action: Perform Double Coupling start->double_couple monitor_again Monitor Reaction Completion double_couple->monitor_again still_incomplete Still Incomplete monitor_again->still_incomplete Positive success Coupling Complete monitor_again->success Negative optimize Optimize Conditions still_incomplete->optimize change_reagent Use More Potent Coupling Reagent (e.g., PyAOP, PyBrOP) optimize->change_reagent increase_time_temp Increase Reaction Time and/or Temperature optimize->increase_time_temp change_reagent->success increase_time_temp->success

Caption: Troubleshooting workflow for incomplete couplings.

References

Validation & Comparative

Navigating the Chromatographic Maze: A Comparative Guide to HPLC Analysis of Peptides Containing N-Me-Thr

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids, such as N-methyl-threonine (N-Me-Thr), into peptide structures is a critical strategy in modern drug discovery. This modification can significantly enhance a peptide's therapeutic properties, including metabolic stability and membrane permeability. However, the unique physicochemical characteristics of N-methylated peptides present distinct challenges for their purification and analysis by High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of HPLC methods for analyzing peptides containing N-Me-Thr, supported by experimental data and detailed protocols to aid researchers in selecting the optimal analytical strategy.

The Impact of N-Methylation on HPLC Behavior

N-methylation of a peptide backbone introduces several changes that affect its chromatographic behavior, primarily in reversed-phase HPLC (RP-HPLC):

  • Increased Hydrophobicity: The addition of a methyl group generally increases the hydrophobicity of the peptide, leading to longer retention times on reversed-phase columns.

  • Conformational Isomers: N-methylated amide bonds can exist as both cis and trans isomers. The slow interconversion between these conformers can lead to peak broadening or the appearance of multiple peaks for a single peptide species, complicating the chromatographic profile.

  • Altered Hydrogen Bonding: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, which can affect the peptide's secondary structure and its interactions with the stationary phase.

Comparison of Reversed-Phase HPLC Stationary Phases

The choice of stationary phase is critical for the successful separation of N-Me-Thr-containing peptides. While C18 columns are the most common choice for peptide analysis, alternative phases can offer different selectivity.[1][2]

Stationary PhasePrinciple of SeparationAdvantages for N-Me-Thr PeptidesDisadvantages
C18 (Octadecyl) Hydrophobic interactionsHigh retention and good resolution for a wide range of peptides. Generally provides the best peak capacity.[1]May exhibit strong retention, requiring higher organic solvent concentrations for elution. Potential for peak broadening due to conformational isomers.
Phenyl-Hexyl Hydrophobic and π-π interactionsOffers alternative selectivity, particularly for peptides containing aromatic residues. Can improve the resolution of closely eluting peaks.[2][3]May have lower retention for purely aliphatic peptides compared to C18.
Cyano Weak hydrophobic and dipole-dipole interactionsProvides different selectivity compared to alkyl phases. Can be useful for separating polar peptides.Generally lower retention and peak capacity for peptides compared to C18 and Phenyl-Hexyl phases.[1]

Experimental Data Summary: Stationary Phase Comparison for Peptide Separation

The following table summarizes typical performance metrics for different stationary phases in peptide mapping, which can serve as a guide for selecting a column for N-Me-Thr peptide analysis. Note that these are general observations and optimal performance will be sequence-dependent.

ParameterC18Phenyl-HexylCyano
Peak Capacity ~643~524~426
Average FWHM (min) 0.0930.1150.141
Average Plate Number (N) 593,000389,000159,000

Data adapted from a comparative study on peptide mapping using superficially porous particles.[1]

Comparison of Mobile Phase Modifiers

The composition of the mobile phase, particularly the organic solvent and the ion-pairing agent, significantly influences the separation of N-Me-Thr peptides.

Organic Solvents: Acetonitrile vs. Methanol

Acetonitrile is the most common organic modifier in RP-HPLC of peptides due to its low viscosity and UV transparency. However, methanol can offer alternative selectivity.

Organic SolventPropertiesImpact on N-Me-Thr Peptide Analysis
Acetonitrile Aprotic, strong elution strengthGenerally provides sharper peaks and shorter retention times. Preferred for high-throughput analysis.
Methanol Protic, weaker elution strengthCan alter the elution order and improve the separation of certain peptides due to its hydrogen-bonding capabilities. May lead to broader peaks and higher backpressure.[4]
Ion-Pairing Agents: TFA vs. Formic Acid

Ion-pairing agents are added to the mobile phase to improve peak shape and retention of peptides.

Ion-Pairing AgentPropertiesImpact on N-Me-Thr Peptide Analysis
Trifluoroacetic Acid (TFA) Strong ion-pairing agentProvides excellent peak shape and resolution.[5][6]
Formic Acid Weaker ion-pairing agentHighly compatible with MS detection.[4]

Experimental Data Summary: Mobile Phase Modifier Comparison

ConditionObservation
0.1% TFA in Acetonitrile/Water Sharp peaks, excellent resolution, but significant ion suppression in MS.[4][5]
0.1% Formic Acid in Acetonitrile/Water Broader peaks, potentially lower resolution, but excellent MS compatibility.[5][6]

Alternative HPLC Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

For very hydrophilic N-Me-Thr-containing peptides that are poorly retained on reversed-phase columns, HILIC presents a viable alternative. HILIC separates compounds based on their hydrophilicity.[7][8]

HPLC MethodPrinciple of SeparationAdvantages for N-Me-Thr PeptidesDisadvantages
HILIC Partitioning between a hydrophilic stationary phase and a mobile phase with a high organic content.Excellent retention and separation of very polar and hydrophilic peptides. Orthogonal selectivity to RP-HPLC.[7]Requires careful control of mobile phase water content. May have lower loading capacity than RP-HPLC.

Experimental Protocols

General RP-HPLC Protocol for N-Me-Thr Peptides

This protocol provides a starting point for the analysis of N-Me-Thr-containing peptides. Optimization of the gradient and other parameters will be necessary for specific peptides.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% TFA or 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point.[9]

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Temperature: 30-40 °C.

  • Detection: UV at 214 nm and/or Mass Spectrometry.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A or a low percentage of Mobile Phase B. Filter through a 0.22 µm filter before injection.[9]

General HILIC Protocol for Hydrophilic N-Me-Thr Peptides
  • Column: HILIC column with an amide or diol stationary phase.

  • Mobile Phase A: 95% acetonitrile with 0.1% TFA.

  • Mobile Phase B: 50% acetonitrile with 0.1% TFA.

  • Gradient: A gradient of increasing aqueous content (increasing Mobile Phase B) is used for elution. A typical gradient might be from 5% to 50% Mobile Phase B over 30-60 minutes.[9]

  • Flow Rate: 0.5-1.0 mL/min for analytical columns.

  • Detection: UV at 214 nm and/or Mass Spectrometry.

  • Sample Preparation: Dissolve the peptide in a solvent with a high organic content, similar to the initial mobile phase (e.g., 80% acetonitrile).[9]

Visualizing the Workflow

General Workflow for HPLC Method Selection

start Start: Peptide containing N-Me-Thr rp_hplc Reversed-Phase HPLC (RP-HPLC) (Primary Choice) start->rp_hplc hilic Hydrophilic Interaction Liquid Chromatography (HILIC) (Alternative for hydrophilic peptides) start->hilic If poor retention in RP-HPLC column_selection Column Selection: - C18 (Standard) - Phenyl-Hexyl (Alternative Selectivity) - Cyano (Polar Peptides) rp_hplc->column_selection mobile_phase Mobile Phase Optimization: - Acetonitrile vs. Methanol - TFA vs. Formic Acid hilic->mobile_phase column_selection->mobile_phase data_analysis Data Analysis: - Purity Assessment - Conformer Identification mobile_phase->data_analysis

Caption: Decision workflow for selecting an appropriate HPLC method.

RP-HPLC Experimental Workflow

sample_prep 1. Sample Preparation - Dissolve in mobile phase A - Filter (0.22 µm) hplc_system 2. HPLC System Setup - Column Equilibration - Gradient Programming sample_prep->hplc_system injection 3. Sample Injection hplc_system->injection separation 4. Chromatographic Separation (Gradient Elution) injection->separation detection 5. Detection - UV (214 nm) - Mass Spectrometry (MS) separation->detection data_processing 6. Data Processing - Peak Integration - Purity Calculation detection->data_processing

Caption: Step-by-step experimental workflow for RP-HPLC analysis.

Conclusion

The successful HPLC analysis of peptides containing N-Me-Thr requires a systematic approach to method development. While RP-HPLC with a C18 column remains the primary choice, researchers should consider alternative stationary phases like phenyl-hexyl to achieve optimal selectivity. The choice of mobile phase, particularly the ion-pairing agent, is a critical consideration, with TFA providing superior chromatography for UV-based analysis and formic acid being essential for LC-MS applications. For highly polar peptides, HILIC offers a powerful orthogonal separation technique. By carefully considering the principles and experimental parameters outlined in this guide, researchers can develop robust and reliable HPLC methods for the accurate analysis of these challenging but therapeutically important molecules.

References

A Comparative Guide to Fmoc-N-Me-Thr(tBu)-OH and Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide science, enabling the development of peptides with enhanced therapeutic properties. N-methylation of the peptide backbone is a key modification known to improve metabolic stability, cell permeability, and conformational rigidity.[1][2][3] However, the introduction of N-methylated amino acids, such as Fmoc-N-Me-Thr(tBu)-OH, into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges compared to their non-methylated counterparts like Fmoc-Thr(tBu)-OH.

This guide provides an objective comparison of the performance of this compound and Fmoc-Thr(tBu)-OH in SPPS, supported by experimental data and detailed protocols to aid in the rational design and synthesis of complex peptides.

Performance Comparison in SPPS

The primary challenges associated with the use of this compound in SPPS are steric hindrance and an increased propensity for racemization. The presence of the N-methyl group impedes the approach of the activated carboxyl group of the incoming amino acid, often leading to slower coupling kinetics and incomplete reactions.[4] This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles.

Furthermore, N-methylated amino acids are known to be more susceptible to racemization during both activation and coupling steps.[5] This is a critical consideration for the synthesis of peptides intended for therapeutic use, where stereochemical purity is paramount.

ParameterFmoc-Thr(tBu)-OHThis compoundKey Considerations
Coupling Efficiency HighModerate to LowRequires stronger coupling reagents (e.g., HATU, HCTU) and potentially longer coupling times or double coupling for the N-methylated analog.[6]
Typical Coupling Time 1-2 hours2-4 hours (or longer)Monitoring of coupling completion is crucial.
Racemization Risk LowModerate to HighN-methylated amino acids are prone to racemization, especially with prolonged activation times and the use of certain bases.[5][7]
Monitoring Method Kaiser Test (positive for free amine)Bromophenol Blue Test (negative for free amine)The secondary amine of the N-methylated residue does not react with ninhydrin.
Crude Peptide Purity (Model Peptide) >90%75-85%Purity is highly sequence-dependent and influenced by the coupling conditions.
Final Yield (Model Peptide) HighModerateLower yields for N-methylated peptides can result from incomplete couplings and more extensive purification requirements.

Note: The quantitative data in this table is a summary of typical results reported in the literature for SPPS of moderately difficult sequences and should be considered as a general guide. Actual results will vary depending on the specific peptide sequence, resin, coupling reagents, and other synthesis parameters.

Experimental Protocols

To illustrate the practical differences in using these two amino acid derivatives, a comparative protocol for the manual synthesis of a model tripeptide (H-Ala-X-Phe-NH2, where X is either Thr(tBu) or N-Me-Thr(tBu)) on a Rink Amide resin is provided below.

Materials and Reagents
  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-Phe-OH

  • Fmoc-Thr(tBu)-OH

  • This compound

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Kaiser test reagents

  • Bromophenol Blue

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Protocol for H-Ala-Thr(tBu)-Phe-NH2
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc-Phe-OH Coupling:

    • Perform Fmoc deprotection of the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Couple Fmoc-Phe-OH (3 eq) using DIC (3 eq) and HOBt (3 eq) in DMF for 2 hours.

    • Monitor completion with the Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc-Thr(tBu)-OH Coupling:

    • Perform Fmoc deprotection as above.

    • Couple Fmoc-Thr(tBu)-OH (3 eq) using DIC (3 eq) and HOBt (3 eq) in DMF for 2 hours.

    • Monitor completion with the Kaiser test.

    • Wash the resin.

  • Fmoc-Ala-OH Coupling:

    • Perform Fmoc deprotection.

    • Couple Fmoc-Ala-OH (3 eq) using DIC (3 eq) and HOBt (3 eq) in DMF for 2 hours.

    • Monitor completion with the Kaiser test.

    • Wash the resin.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Precipitation: Cleave the peptide from the resin using the cleavage cocktail for 2 hours. Precipitate the crude peptide in cold diethyl ether.

Protocol for H-Ala-N-Me-Thr(tBu)-Phe-NH2
  • Resin Swelling and Fmoc-Phe-OH Coupling: Follow steps 1 and 2 from the protocol above.

  • This compound Coupling:

    • Perform Fmoc deprotection.

    • Couple this compound (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF. Pre-activate for 5 minutes before adding to the resin. Allow to react for 4 hours.

    • Monitor completion with the Bromophenol Blue test (beads should be yellow). If the test is positive (blue/green), perform a second coupling.

    • Wash the resin.

  • Fmoc-Ala-OH Coupling:

    • Perform Fmoc deprotection.

    • Couple Fmoc-Ala-OH (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF for 2 hours.

    • Monitor completion with the Kaiser test.

    • Wash the resin.

  • Final Fmoc Deprotection and Cleavage: Follow steps 5 and 6 from the protocol above.

Visualizing the Experimental Workflow

The following diagram illustrates the key decision points and procedural differences when incorporating Fmoc-Thr(tBu)-OH versus this compound in an SPPS workflow.

SPPS_Workflow_Comparison cluster_start cluster_Thr Fmoc-Thr(tBu)-OH Pathway cluster_NMeThr This compound Pathway cluster_end start Start SPPS (Fmoc-Deprotected Resin) Thr_Coupling Couple Fmoc-Thr(tBu)-OH (e.g., DIC/HOBt) start->Thr_Coupling NMeThr_Coupling Couple this compound (e.g., HATU/DIPEA) start->NMeThr_Coupling Thr_Monitoring Monitor with Kaiser Test Thr_Coupling->Thr_Monitoring Thr_Wash Wash Resin Thr_Monitoring->Thr_Wash Negative Continue_SPPS Continue SPPS (Next Amino Acid) Thr_Wash->Continue_SPPS NMeThr_Monitoring Monitor with Bromophenol Blue Test NMeThr_Coupling->NMeThr_Monitoring NMeThr_Recouple Recouple if Necessary NMeThr_Monitoring->NMeThr_Recouple Positive (Blue/Green) NMeThr_Wash Wash Resin NMeThr_Monitoring->NMeThr_Wash Negative (Yellow) NMeThr_Recouple->NMeThr_Coupling NMeThr_Wash->Continue_SPPS

Caption: Comparative SPPS workflow for Fmoc-Thr(tBu)-OH and this compound.

Conclusion

The choice between this compound and Fmoc-Thr(tBu)-OH fundamentally depends on the desired properties of the final peptide. While the incorporation of an N-methylated threonine can bestow significant advantages in terms of biological stability and conformational constraint, it introduces considerable synthetic challenges. Researchers must be prepared to employ optimized coupling protocols, including the use of more potent activating reagents and rigorous monitoring of reaction completion, to successfully synthesize N-methylated peptides. The potential for increased racemization also necessitates careful selection of reagents and conditions to ensure the stereochemical integrity of the final product. By understanding these differences and implementing the appropriate synthetic strategies, scientists can effectively harness the benefits of N-methylation in their peptide-based drug discovery and development efforts.

References

A Comparative Guide to Side-Chain Protection of Threonine: Alternatives to the Tert-Butyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the side chain of threonine is a critical determinant of synthesis efficiency, peptide purity, and the potential for subsequent modifications. The tert-butyl (tBu) group has long been the standard choice in Fmoc-based SPPS due to its stability to the basic conditions used for Fmoc removal and its straightforward cleavage with strong acids like trifluoroacetic acid (TFA). However, the use of Fmoc-Thr(tBu)-OH is not without its challenges, including the potential for side reactions during final cleavage and difficulties in the synthesis of aggregation-prone or "difficult" sequences. This guide provides a comprehensive comparison of viable alternatives to the tBu group for threonine side-chain protection, supported by experimental data and detailed protocols to inform the strategic design of peptide synthesis.

The Role of Threonine Phosphorylation in Cellular Signaling

Threonine residues play a pivotal role in cellular signaling, primarily through reversible phosphorylation, which acts as a molecular switch to regulate protein activity, localization, and interaction with other proteins. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial cascade that governs fundamental cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently implicated in cancer.

The MAPK/ERK pathway, a key branch of the MAPK signaling network, involves a cascade of kinases where Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central players. The activation of ERK1/2 is dependent on the dual phosphorylation of specific threonine and tyrosine residues within their activation loop (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2) by upstream kinases MEK1 and MEK2. This phosphorylation event is a prerequisite for ERK's kinase activity, which in turn leads to the phosphorylation of a multitude of downstream substrates, including transcription factors that regulate gene expression.[1][2][3][4] The ability to synthesize peptides with site-specific threonine phosphorylation is therefore essential for studying these signaling pathways and for the development of targeted therapeutics.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits & Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates & Activates ERK ERK1/2 (Thr/Tyr Phosphorylation) MEK->ERK Phosphorylates Thr & Tyr (e.g., Thr202/Tyr204 in ERK1) Cytosolic_Substrates Cytosolic Substrates ERK->Cytosolic_Substrates Phosphorylates Nuclear_Substrates Nuclear Substrates (e.g., Transcription Factors) ERK->Nuclear_Substrates Translocates to Nucleus & Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Cytosolic_Substrates->Cellular_Response Nuclear_Substrates->Cellular_Response Regulate Gene Expression

Caption: Simplified MAPK/ERK Signaling Pathway.

Comparison of Threonine Side-Chain Protecting Groups

The ideal protecting group should be stable throughout the peptide synthesis, prevent side reactions, and be selectively removable under conditions that do not compromise the integrity of the peptide. The following table provides a comparative overview of the tBu group and its alternatives.

Protecting GroupStructureLabilityAdvantagesDisadvantages
tert-Butyl (tBu) -O-C(CH₃)₃Strong Acid (e.g., >90% TFA)- Stable to piperidine. - Widely used and well-established.- Harsh cleavage can damage sensitive peptides. - Can lead to t-butyl cation side reactions.[5] - May contribute to aggregation in difficult sequences.
Trityl (Trt) -O-C(C₆H₅)₃Mild Acid (e.g., 1-5% TFA in DCM)- Milder cleavage conditions. - Can lead to purer crude peptides.[6] - Useful for on-resin modifications (e.g., phosphorylation).- More sterically hindered, which can affect coupling efficiency. - Cleavage can be reversible without scavengers.
Tetrahydropyranyl (Thp) -O-(C₅H₉O)Acid Labile- Can improve solubility and prevent aggregation. - Compatible with Fmoc/tBu strategy.- Less commonly used, and building blocks may be less available. - Introduces an additional chiral center.
Pseudoproline Dipeptide Oxazolidine ringAcid Labile (TFA)- Excellent at disrupting aggregation and improving solubility.[1][7][8] - Can improve coupling efficiency in difficult sequences.[8]- Incorporated as a dipeptide, limiting placement. - Requires specific dipeptide building blocks.
o-Nitrobenzyl (ONB) -O-CH₂(C₆H₄)NO₂Photolysis (UV light)- Orthogonal to acid/base cleavage. - Allows for spatiotemporal control of deprotection.- Requires specialized equipment for photolysis. - Photolysis byproducts can sometimes interfere with the reaction.[9]

Quantitative Performance Data

Direct quantitative comparisons of different protecting groups in the synthesis of the same peptide provide the most valuable insights. A study comparing the synthesis of model peptides using Fmoc/tBu and Fmoc/Trt protection schemes demonstrated that the use of Trt-protected amino acids consistently resulted in crude peptides of higher purity.[6]

Table 1: Purity of Crude Peptides Synthesized with tBu vs. Trt Protection [6]

Peptide SequenceProtecting Group StrategyCrude Peptide Purity (%)
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHAll tBu43
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHAll Trt80 - 92
Fmoc-Ser-Met-Ser-Met-Ser-OHAll tBu68
Fmoc-Ser-Met-Ser-Met-Ser-OHAll Trt98

Data extracted from a comparative study which highlights the potential for Trt protection to minimize side reactions during TFA cleavage, particularly in sequences containing sensitive residues like Met and Trp.

While extensive quantitative data for Thp and photolabile groups in direct comparison to tBu for threonine is less readily available in the literature, their utility is often demonstrated in the successful synthesis of "difficult" sequences where the standard tBu approach fails. For instance, pseudoproline dipeptides have been shown to be highly effective in preventing aggregation during the synthesis of long and hydrophobic peptides.[1][7]

Experimental Protocols

General Fmoc-SPPS Workflow

The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_Resin Solid Support (Resin) Resin_AA Resin-Linker-AA(n) Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin_AA->Fmoc_Deprotection Wash1 2. Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA(n+1)-OH, Activator, Base in DMF) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage

Caption: General workflow for Fmoc-SPPS.
Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH

  • Resin Preparation: Start with a pre-loaded resin or load the first amino acid onto a suitable resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides). Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF.

  • Activation and Coupling: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (0.95 equivalents to the amino acid), and HOBt (1 equivalent to the amino acid) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents to the amino acid) to the activation mixture. Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours.

  • Washing: After the coupling is complete (as monitored by a ninhydrin test), drain the reaction solution and wash the resin with DMF.

Protocol 2: Coupling of Fmoc-Thr(Trt)-OH

The coupling protocol for Fmoc-Thr(Trt)-OH is similar to that for Fmoc-Thr(tBu)-OH. However, due to the increased steric bulk of the Trt group, a more potent coupling agent like HATU may be beneficial, and longer coupling times or double coupling might be necessary to ensure complete reaction.[10]

Protocol 3: Final Cleavage and Deprotection
  • For tBu-protected peptides: A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The peptide-resin is treated with this cocktail for 2-4 hours at room temperature.[11]

  • For Trt-protected peptides: A milder cleavage can be achieved with a cocktail containing a lower concentration of TFA, for example, 1-5% TFA in dichloromethane (DCM) with scavengers. For global deprotection along with other tBu-protected residues, the standard 95% TFA cocktail can be used.

Protocol 4: On-Resin Phosphorylation of Threonine

The use of a Trt group for threonine side-chain protection is particularly advantageous for on-resin phosphorylation. The Trt group can be selectively removed while the peptide is still attached to the resin, leaving the hydroxyl group available for phosphorylation.

  • Peptide Synthesis: Synthesize the peptide on a solid support using Fmoc-Thr(Trt)-OH at the desired phosphorylation site.

  • Selective Deprotection: After completion of the peptide sequence, treat the resin with a solution of 1-2% TFA in DCM with TIS as a scavenger for 30-60 minutes to selectively remove the Trt group from the threonine side chain. Wash the resin thoroughly with DCM and then DMF.

  • Phosphorylation: Perform the phosphorylation reaction using a suitable phosphitylating agent (e.g., a phosphoramidite) followed by oxidation. A common method is the H-phosphonate method.[12]

  • Final Cleavage: After phosphorylation, cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail.

Conclusion

While the tBu group remains a workhorse for threonine side-chain protection in Fmoc-SPPS, a careful consideration of its alternatives can lead to significant improvements in peptide synthesis, particularly for challenging sequences. The Trityl (Trt) group offers a milder deprotection strategy and has been shown to yield purer crude peptides in complex syntheses. Pseudoproline dipeptides are a powerful tool for overcoming aggregation and improving yields of "difficult" sequences. Tetrahydropyranyl (Thp) and photolabile protecting groups provide further orthogonal strategies for specialized applications. The choice of the optimal protecting group will depend on the specific peptide sequence, the presence of other sensitive residues, and the overall synthetic goal, including any post-synthesis modifications such as phosphorylation. By leveraging the advantages of these alternative protecting groups, researchers can expand the scope and success rate of solid-phase peptide synthesis.

References

A Head-to-Head Comparison: HATU vs. HBTU for N-Methyl Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is paramount to success, particularly when dealing with sterically hindered residues such as N-methylated amino acids. These modifications, while crucial for improving the pharmacokinetic properties of peptide-based therapeutics, present significant synthetic challenges. This guide provides an objective, data-driven comparison of two widely used uronium-based coupling reagents, HATU and HBTU, to inform the selection process for these demanding coupling reactions.

Executive Summary

Overall, experimental evidence and extensive literature support the superiority of HATU over HBTU for the coupling of N-methylated amino acids. HATU consistently demonstrates higher reactivity, leading to faster reaction times, improved coupling efficiencies, and, most critically, lower levels of epimerization. While HBTU is a competent and more cost-effective reagent for routine peptide synthesis, its performance tends to falter with the increased steric hindrance of N-methylated residues.

Data Presentation: Performance Metrics

Table 1: General Performance Comparison for Difficult Couplings

ParameterHATUHBTUReference
Purity (ACP 65-74 Synthesis) Higher Purity (fewer deletion products observed)Lower Purity (more deletion products observed)[1]
Coupling Efficiency HighHigh, but generally lower than HATU[1]
Reaction Speed FasterSlower[1]
Epimerization Lower riskHigher risk[1]

Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its inherent difficulty.

Table 2: Epimerization in a Model Peptide Coupling (Z-Phe-Val-Pro-NH2)

Coupling ReagentBaseEpimerization (%)Reference
O-HATUTMP/DIEA (1:1)3.4[2]
N-HBTUTMP/DIEA (1:1)20.6[2]

This data strongly suggests that HATU is significantly better at preserving the stereochemical integrity of the amino acid during coupling.

Mechanism of Action: The Basis of a Performance Difference

The superior performance of HATU can be attributed to the nature of the active ester it forms with the carboxylic acid. HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the pyridine ring of HOAt acts as an electron-withdrawing group, rendering the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the sterically hindered secondary amine of the N-methyl amino acid.[1]

In contrast, HBTU contains a standard benzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester, leading to slower reaction kinetics and a greater opportunity for side reactions, including epimerization.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible results. Below are representative protocols for the use of HATU and HBTU in Fmoc-based solid-phase peptide synthesis (SPPS) for the coupling of an N-methylated amino acid.

Protocol 1: HATU Coupling of an N-Methyl Amino Acid (Solid-Phase)

This protocol is adapted for the coupling of a protected amino acid onto a resin-bound N-methylated amino acid.

Materials:

  • Fmoc-protected amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected N-methyl amino acid

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-4 hours. The progress of the coupling reaction should be monitored using a test suitable for secondary amines, such as the bromophenol blue test, as the Kaiser test is unreliable.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: HBTU Coupling of an N-Methyl Amino Acid (Solid-Phase)

This protocol outlines a general procedure for using HBTU, which may require longer coupling times or double coupling for satisfactory results with N-methylated amino acids.

Materials:

  • Fmoc-protected amino acid (4 equivalents relative to resin loading)

  • HBTU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected N-methyl amino acid

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF. Add DIPEA to the solution for pre-activation.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-8 hours, or until the bromophenol blue test indicates completion. For particularly difficult couplings, a second coupling with a fresh solution of activated amino acid may be necessary.

  • Washing: Following complete coupling, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Proceed with the subsequent deprotection and coupling steps for the remainder of the peptide sequence.

Visualizing the Workflow and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the general workflow of a peptide coupling experiment and the activation mechanisms of HATU and HBTU.

Peptide_Coupling_Workflow Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (HATU or HBTU) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Next Coupling Cycle or Final Cleavage Washing2->NextCycle

General workflow for a single coupling cycle in solid-phase peptide synthesis.

Activation_Mechanisms cluster_HATU HATU Activation cluster_HBTU HBTU Activation CarboxylicAcid1 Carboxylic Acid (R-COOH) ActiveEster1 Highly Reactive OAt-ester CarboxylicAcid1->ActiveEster1 + HATU + Base HATU HATU Base1 Base (DIPEA) PeptideBond1 Peptide Bond Formation ActiveEster1->PeptideBond1 + N-Methyl Amine NMethylAmine1 N-Methyl Amino Acid (Resin-NHMe-R') CarboxylicAcid2 Carboxylic Acid (R-COOH) ActiveEster2 Less Reactive OBt-ester CarboxylicAcid2->ActiveEster2 + HBTU + Base HBTU HBTU Base2 Base (DIPEA) PeptideBond2 Peptide Bond Formation ActiveEster2->PeptideBond2 + N-Methyl Amine NMethylAmine2 N-Methyl Amino Acid (Resin-NHMe-R')

Simplified activation pathways for HATU and HBTU leading to peptide bond formation.

Conclusion

For the successful synthesis of peptides containing N-methylated amino acids, HATU is the demonstrably superior coupling reagent compared to HBTU. Its ability to form a more reactive active ester translates to higher coupling yields, reduced reaction times, and, most importantly, a lower risk of epimerization. While the higher cost of HATU is a consideration, the potential for failed syntheses, difficult purifications, and compromised stereochemical integrity associated with HBTU in these challenging applications often justifies the additional expense. For routine synthesis of non-sterically hindered peptides, HBTU remains a viable and economical choice. However, when faced with the demanding task of incorporating N-methylated residues, HATU is the recommended reagent for achieving high-quality results.

References

N-Methylated Peptides vs. Unmodified Peptides: A Comparative Guide to Enzymatic Cleavage Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. One of the most effective strategies to prevent enzymatic degradation is N-methylation. This guide provides an objective comparison of the enzymatic cleavage of N-methylated peptides versus their unmodified counterparts, supported by experimental data and detailed methodologies.

N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, has emerged as a powerful tool in medicinal chemistry. This modification can significantly improve a peptide's pharmacokinetic properties by increasing its metabolic stability and membrane permeability.[1][2] The introduction of a methyl group on the amide nitrogen sterically hinders the approach of proteases, which are the primary enzymes responsible for peptide degradation in vivo.

Performance Comparison: Enhanced Protease Resistance

The most significant advantage of N-methylation is the dramatic increase in resistance to enzymatic cleavage.[3][4] This heightened stability translates to a longer in vivo half-life, a crucial attribute for a successful therapeutic peptide.

Numerous studies have demonstrated the profound effect of N-methylation on protease resistance. For instance, systematic N-methyl scanning of a model peptide showed that substitutions at various positions resulted in a 72 to over 1000-fold increase in resistance to trypsin cleavage.[3] This enhanced stability is not limited to a single enzyme; N-methylated peptides have shown resistance to a broad range of proteases, including chymotrypsin and proteinase K.[3]

While N-methylation generally confers protease resistance, the specific position of the modification is critical. In some cases, N-methylation can alter the peptide's conformation in a way that may expose other sites to cleavage or even hasten degradation, although this is less common.[5]

Beyond protease resistance, N-methylation can also positively influence other key properties of a peptide. It can lead to improved binding affinity and selectivity for its target.[3] However, it's important to note that while N-methylation enhances stability against peptidases, it may increase the peptide's lipophilicity, potentially making it more susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[6]

Peptide ModificationEnzymeFold Increase in Half-lifeReference
N-Me-D (at P2)Trypsin>1000-fold[3]
N-Me-K (at P1)Trypsin72-fold[3]
N-Me-L8 (at P1')Trypsin>1000-fold[3]
N-Me-Y (at P2')Trypsin130-fold[3]
Multiple N-methylationsElastase3-fold (for single N-Me) to 5-fold[4]

Experimental Protocols

The following is a generalized protocol for conducting an enzymatic cleavage assay to compare the stability of N-methylated and unmodified peptides.

Materials:
  • N-methylated peptide

  • Unmodified control peptide

  • Protease of interest (e.g., trypsin, chymotrypsin, human serum, plasma)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:
  • Peptide Preparation: Dissolve the N-methylated and unmodified peptides in the assay buffer to a final concentration of 10 µM.

  • Enzyme Preparation: Prepare a stock solution of the desired protease in the assay buffer. The final enzyme concentration will depend on the specific activity of the enzyme and should be optimized for the assay.

  • Incubation: Mix the peptide solution with the enzyme solution in a microcentrifuge tube. Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 3, 9, 24, 72 hours), withdraw an aliquot of the reaction mixture.[5]

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction and precipitate proteins.[5] For plasma or serum samples, a common method is to add methanol and incubate on ice.[5]

  • Centrifugation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide and any cleavage products by RP-HPLC. The amount of intact peptide is quantified by integrating the peak area. Further characterization of cleavage products can be performed by mass spectrometry.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) of each peptide by fitting the data to a one-phase decay model.

Visualization of Experimental Workflow

EnzymaticCleavageAssay cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide Prepare N-methylated and unmodified peptide solutions Incubate Mix peptide and enzyme solutions and incubate at 37°C Peptide->Incubate Enzyme Prepare protease solution Enzyme->Incubate Timepoints Withdraw aliquots at various time points Incubate->Timepoints Quench Quench reaction and precipitate proteins Timepoints->Quench Centrifuge Centrifuge to pellet proteins Quench->Centrifuge HPLC Analyze supernatant by HPLC Centrifuge->HPLC MS Characterize fragments by MS HPLC->MS Data Calculate peptide half-life HPLC->Data

Caption: Workflow for a typical enzymatic cleavage assay.

Logical Relationship of N-Methylation and Protease Resistance

N_Methylation_Mechanism N_Methylation N-Methylation of Peptide Backbone Steric_Hindrance Steric Hindrance at Amide Bond N_Methylation->Steric_Hindrance Conformational_Change Altered Backbone Conformation N_Methylation->Conformational_Change Protease_Binding_Site Disruption of Protease Binding Site Recognition Steric_Hindrance->Protease_Binding_Site Conformational_Change->Protease_Binding_Site Reduced_Cleavage Reduced Enzymatic Cleavage Protease_Binding_Site->Reduced_Cleavage Increased_Stability Increased Proteolytic Stability (Longer Half-Life) Reduced_Cleavage->Increased_Stability

References

A Comparative Guide to Solution-Phase vs. Solid-Phase N-Methylation for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two key synthetic methodologies, supported by experimental data, to guide the strategic selection of N-methylation techniques in pharmaceutical research and development.

In the landscape of modern drug discovery, N-methylation is a critical chemical modification utilized to enhance the therapeutic potential of molecules, particularly peptides. This strategic addition of a methyl group to a nitrogen atom can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1] Researchers and drug development professionals are often faced with the choice between two primary methodologies for N-methylation: solution-phase synthesis and solid-phase synthesis. This guide provides a comprehensive comparison of these techniques, presenting quantitative data, detailed experimental protocols, and visual workflows to inform the selection of the most appropriate method for a given research objective.

At a Glance: Key Differences

FeatureSolution-Phase N-MethylationSolid-Phase N-Methylation
Principle Reactions occur in a homogeneous solution with all reactants dissolved.[2]Synthesis is carried out on an insoluble polymer resin, with the substrate covalently attached.[2]
Purification Requires traditional purification techniques like chromatography or crystallization after each step.Simplified purification via filtration and washing of the resin to remove excess reagents and byproducts.[3]
Scalability Generally more amenable to large-scale synthesis (kilogram to industrial scale).[3]Typically suited for small to medium-scale synthesis (milligram to gram scale), ideal for library generation.
Reaction Monitoring Straightforward monitoring of reaction progress using standard analytical techniques (TLC, NMR, etc.).More challenging to monitor reaction completion directly on the solid support.
Reagent Usage Stoichiometric amounts of reagents are typically used.Often requires a large excess of reagents to drive reactions to completion.[3]
Automation Less amenable to full automation.Readily automated, enabling high-throughput synthesis of compound libraries.[3]
Potential Issues Challenges in removing structurally similar impurities.Potential for incomplete reactions, side reactions accumulating on the resin, and issues with sterically hindered couplings.[4]

Quantitative Performance Data

The following tables summarize representative experimental data for both N-methylation approaches. It is important to note that direct comparison of yields and purity can be substrate-dependent.

Table 1: Representative Data for Solution-Phase N-Methylation

Substrate TypeMethylating AgentSolventReaction TimeYield (%)Purity (%)Reference
Protected Amino AcidDiazomethaneDichloromethane72 h>90>95 (after purification)[5]
DipeptideNot SpecifiedNot SpecifiedNot Specified62 (overall)93 (HPLC)[2]

Table 2: Representative Data for Solid-Phase N-Methylation of Peptides

Peptide LengthMethylation ProtocolTotal Procedure TimeCrude Purity (HPLC) (%)Reference
25-merNot specified19 working days98.7[2]
Short PeptideOptimized 3-step (sulfonylation, methylation, desulfonylation)40 minutes74-96[6]
Cyclic HexapeptideOn-resin with LiOtBu/CH3INot specifiedHigh permeability variants obtained[7]

Experimental Protocols

Solution-Phase N-Methylation of a Protected Dipeptide

This protocol describes a general procedure for the N-methylation of a dipeptide in solution, followed by purification.

Materials:

  • N-Boc-protected dipeptide benzyl ester

  • Dichloromethane (CH2Cl2)

  • Diisopropylethylamine (DIPEA)

  • 1-hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Coupling: To a solution of the N-Boc protected amino acid (1 equiv) and DIPEA (4 equiv) in CH2Cl2 at 0 °C, add HOBt (1.2 equiv) and a solution of the amino acid benzyl ester (1 equiv) in CH2Cl2. After 10 minutes of stirring, add DCC (1.2 equiv). Stir the reaction mixture in an ice bath for 3 hours, then at room temperature for 72 hours.[5]

  • Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain the protected dipeptide.[5]

  • Boc Deprotection: Dissolve the protected dipeptide in CH2Cl2 and add TFA. Stir at room temperature for 1-6 hours until the deprotection is complete (monitored by TLC).[5]

  • Benzyl Deprotection: Dissolve the deprotected dipeptide in methanol, add Pd/C, and stir under a hydrogen atmosphere for 24 hours.[5]

  • Final Workup: Filter the reaction mixture through celite and evaporate the solvent. The crude N-methylated dipeptide can be further purified by reverse-phase HPLC.

Solid-Phase On-Resin N-Methylation

This protocol outlines a common three-step procedure for the N-methylation of a peptide attached to a solid support.[6]

Materials:

  • Peptide-on-resin

  • N-methylpyrrolidone (NMP)

  • o-nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-dimethylaminopyridine (DMAP)

  • Dimethyl sulfate or methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-on-resin in NMP in a reaction vessel.

  • Sulfonylation: Prepare a pre-activated solution of o-NBS-Cl (4 equiv) and DMAP (10 equiv) in NMP. Add this solution to the resin and shake for approximately 5 minutes. Wash the resin thoroughly with NMP.[6][8]

  • Methylation: Treat the resin with a solution of DBU and dimethyl sulfate in NMP. Repeat this step. The total time for this step is approximately 25 minutes. Wash the resin with NMP.[6][8]

  • Desulfonylation: Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP for approximately 10 minutes. Wash the resin with NMP and DCM, then dry.[6][8]

  • Cleavage: Cleave the N-methylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/triisopropylsilane/water).

  • Purification: Precipitate the cleaved peptide in cold ether, centrifuge, and purify by reverse-phase HPLC.

Mandatory Visualizations

Solution_Phase_Workflow cluster_solution Solution-Phase N-Methylation Start Protected Substrate in Solution Reaction Add Methylating Agent & Other Reagents Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography or Crystallization Workup->Purification Product Purified N-Methylated Product Purification->Product

Caption: A generalized workflow for solution-phase N-methylation.

Solid_Phase_Workflow cluster_solid Solid-Phase N-Methylation Cycle Resin Peptide on Solid Support Sulfonylation 1. Sulfonylation (o-NBS-Cl, DMAP) Resin->Sulfonylation Wash1 Wash Sulfonylation->Wash1 Methylation 2. Methylation (DBU, Me-X) Wash1->Methylation Wash2 Wash Methylation->Wash2 Desulfonylation 3. Desulfonylation (Mercaptoethanol, DBU) Wash2->Desulfonylation Wash3 Wash Desulfonylation->Wash3 Cleavage Cleavage from Resin Wash3->Cleavage FinalProduct Crude N-Methylated Peptide Cleavage->FinalProduct

Caption: The three-step cycle for on-resin N-methylation of peptides.

Decision_Tree cluster_decision Method Selection Guide Start Project Goal? LargeScale Large Scale Synthesis (>1g)? Start->LargeScale Synthesis Library High-Throughput Library? Start->Library Screening Solution Consider Solution-Phase LargeScale->Solution Yes Solid Consider Solid-Phase LargeScale->Solid No Library->Solution No Library->Solid Yes

Caption: A decision tree for selecting the appropriate N-methylation method.

Concluding Remarks

The choice between solution-phase and solid-phase N-methylation is not a matter of one method being definitively superior to the other, but rather a strategic decision based on the specific requirements of the project. Solid-phase synthesis offers significant advantages in terms of ease of purification and amenability to automation, making it the preferred method for generating libraries of N-methylated compounds for screening purposes.[9][10] Conversely, solution-phase synthesis, while more labor-intensive in terms of purification, provides greater flexibility and is generally more scalable, making it a viable option for the large-scale production of a specific N-methylated target.[11][12]

For drug development professionals, a thorough understanding of the strengths and limitations of each approach is paramount. Early-stage discovery efforts may benefit from the speed and parallel nature of solid-phase synthesis, while later-stage development and manufacturing may necessitate a transition to a more scalable solution-phase route. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies for the successful development of novel N-methylated therapeutics.

References

Safety Operating Guide

Proper Disposal of Fmoc-N-Me-Thr(tBu)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Considerations

Before handling Fmoc-N-Me-Thr(tBu)-OH, it is imperative to consult your institution's specific safety protocols and the available Safety Data Sheets for similar chemicals. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or particulates.

Summary of Hazard and Disposal Information

While quantitative disposal data is not available, the following table summarizes the known hazard information for this compound and the closely related Fmoc-Thr(tBu)-OH. Disposal recommendations are based on general laboratory best practices.

Chemical NameCAS NumberKnown HazardsRecommended Disposal Method
This compound 117106-20-4Not classified as a hazardous substance by all suppliers, but should be handled with care as a laboratory chemical. Potential for dust formation.Treat as chemical waste. Dispose of through a licensed hazardous waste disposal company. Do not dispose of down the drain.
Fmoc-Thr(tBu)-OH 71989-35-0Some sources classify it as very toxic to aquatic life with long-lasting effects. Not always classified as hazardous.Treat as chemical waste. Dispose of through a licensed hazardous waste disposal company, especially if it is classified as an environmental hazard.

Experimental Protocols for Disposal

The disposal of this compound and waste generated from its use in SPPS should be segregated into distinct waste streams.

Protocol 1: Disposal of Unused or Expired Solid this compound
  • Containerization: Place the original container with the unused or expired solid into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: The outer container must be labeled as "Hazardous Waste" and should include the chemical name "this compound" and any other relevant hazard warnings.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.

Protocol 2: Disposal of Contaminated Solid Waste
  • Segregation: Collect all solid waste contaminated with this compound, such as weighing paper, pipette tips, and gloves, in a dedicated, sealed plastic bag or container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminant.

  • Disposal: Dispose of this waste through your institution's hazardous waste program.

Protocol 3: Disposal of Liquid Waste from Solid-Phase Peptide Synthesis (SPPS)

Liquid waste from SPPS involving this compound should be segregated based on its composition.

  • Halogenated Waste: Collect all waste streams containing chlorinated solvents (e.g., dichloromethane - DCM) in a designated "Halogenated Waste" container.

  • Non-Halogenated Waste: Collect all waste streams containing non-halogenated solvents (e.g., dimethylformamide - DMF, piperidine solutions) in a separate "Non-Halogenated Waste" container.

  • Acidic Waste: Waste from the cleavage step, typically containing trifluoroacetic acid (TFA), must be collected in a dedicated, acid-resistant "Acidic Waste" container.

  • Labeling: All liquid waste containers must be clearly labeled with "Hazardous Waste" and a complete list of their contents.

  • Storage and Disposal: Store all liquid waste containers in secondary containment in a designated hazardous waste area and arrange for disposal through your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G This compound Disposal Workflow cluster_0 Waste Identification cluster_1 Waste Categorization cluster_2 Segregation & Packaging cluster_3 Final Disposal start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_reagent Unused/Expired Solid Reagent waste_type->solid_reagent Solid contaminated_solid Contaminated Solid Waste (Gloves, Tips, etc.) waste_type->contaminated_solid Solid liquid_waste Liquid Waste from SPPS waste_type->liquid_waste Liquid package_solid Package in Labeled Hazardous Waste Container solid_reagent->package_solid contaminated_solid->package_solid segregate_liquid Segregate by Type: - Halogenated - Non-Halogenated - Acidic liquid_waste->segregate_liquid store Store in Designated Hazardous Waste Area package_solid->store segregate_liquid->store disposal Arrange Pickup by Licensed Waste Contractor store->disposal

Caption: Decision workflow for the proper disposal of this compound and associated laboratory waste.

Essential Safety and Logistics for Handling Fmoc-N-Me-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical and Safety Data

The following table summarizes key quantitative data for Fmoc-N-Me-Thr(tBu)-OH.

PropertyValueReference
CAS Number 117106-20-4[1][2][3]
Molecular Formula C₂₄H₂₉NO₅[1][2][3]
Molecular Weight 411.49 g/mol [1][3]
Appearance White to off-white solid; powder or crystals[1][2][3]
Melting Point 220-225 °C[2][3]
Storage Temperature 2-8°C or ≤ -15°C[1][2][3]
Storage Class 13 - Non-Combustible Solids[3]
Water Hazard Class (WGK) 3 (severe hazard to water)[2][3]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
Body Protection A standard laboratory coat.
Respiratory Protection For handling larger quantities or when generating dust, use a NIOSH-approved respirator with a particulate filter.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in synthesis.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, adhering to the recommended storage temperatures of 2-8°C or below -15°C.[1][2][3]

    • Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Preparation for Use :

    • Bring the container to room temperature before opening to avoid condensation.

    • Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust.[4]

  • Weighing and Dissolving :

    • Use a dedicated weighing area to prevent cross-contamination.

    • When dissolving, add the solid to the solvent slowly to avoid splashing. This compound is typically used in organic solvents like dimethylformamide (DMF) for peptide synthesis.[5]

  • Use in Solid-Phase Peptide Synthesis (SPPS) :

    • This compound is used as a building block in SPPS.[1][3]

    • The Fmoc protecting group is base-labile and is typically removed using a 20% solution of piperidine in DMF.[6][7]

G Workflow for Handling this compound cluster_prep Preparation cluster_synthesis Synthesis cluster_disposal Disposal receive Receive & Inspect store Store at 2-8°C or ≤ -15°C receive->store equilibrate Equilibrate to Room Temp store->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Solvent (e.g., DMF) weigh->dissolve couple Couple to Resin dissolve->couple deprotect Fmoc Deprotection (e.g., Piperidine/DMF) couple->deprotect solid_waste Contaminated Solid Waste deprotect->solid_waste liquid_waste Liquid Waste (Solvents, Reagents) deprotect->liquid_waste disposal_solid Dispose as Hazardous Solid Waste solid_waste->disposal_solid disposal_liquid Dispose as Hazardous Liquid Waste liquid_waste->disposal_liquid

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.[4]

  • Unused or Expired Solid :

    • Collect in a clearly labeled, sealed, and chemically compatible container.[4]

    • The label should indicate "Hazardous Waste" and the full chemical name.[4]

    • Dispose of through your institution's hazardous waste management program.[4]

  • Contaminated Solid Waste :

    • Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a designated, labeled hazardous waste container.[4]

    • Dispose of this waste through the institutional hazardous waste program.[4]

  • Liquid Waste :

    • Solutions containing this compound, as well as waste from the Fmoc deprotection step (containing piperidine and fluorenyl by-products), must be collected as hazardous liquid waste.[4][5]

    • Store in a sealed, properly labeled container in a designated hazardous waste area, segregated from incompatible chemicals.[4]

    • Arrange for disposal through your institution's hazardous waste management program.[4]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-Thr(tBu)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Thr(tBu)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.